Bis(2-isopropoxyethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPQYWFGSICCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-05-6 | |
| Record name | Bis(2-isopropoxyethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis(2-isopropoxyethyl)amine (CAS Number: 1119451-05-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-isopropoxyethyl)amine, with the CAS number 1119451-05-6, is a secondary amine characterized by the presence of two isopropoxyethyl groups attached to a central nitrogen atom. Its chemical structure suggests potential utility as a building block in organic synthesis, a ligand in coordination chemistry, or a precursor for more complex molecules. This guide provides a comprehensive overview of its known properties, safety information, and potential areas of application based on available data.
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H23NO2 | [1][2] |
| Molecular Weight | 189.30 g/mol | [1][2] |
| Boiling Point | 225.4 ± 15.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Physical State | Liquid (at 20°C) | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Refractive Index | 1.42 | [1] |
| Purity | >97.0% (GC) | [1] |
Spectroscopic Characterization
While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine protons of the isopropyl groups (CH), the methyl protons of the isopropyl groups (CH₃), the methylene protons adjacent to the ether oxygen (OCH₂), and the methylene protons adjacent to the amine nitrogen (NCH₂). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments: the methyl carbons of the isopropyl groups, the methine carbons of theisopropyl groups, the methylene carbons adjacent to the ether oxygen, and the methylene carbons adjacent to the amine nitrogen.
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹.
-
C-N Stretch: Aliphatic amine C-N stretching vibrations typically appear in the 1250–1020 cm⁻¹ range.
-
N-H Bend: A bending vibration for the N-H group may be observed.
-
C-H Stretch: Alkanes C-H stretching will be present around 2850-2975 cm⁻¹.
-
C-O Stretch: A C-O stretching band for the ether linkage is expected in the region of 1070-1150 cm⁻¹.
Mass Spectrometry
Predicted mass spectrometry data for this compound suggests the following possible m/z values for various adducts:
| Adduct | m/z |
| [M+H]⁺ | 190.18016 |
| [M+Na]⁺ | 212.16210 |
| [M-H]⁻ | 188.16560 |
| [M+NH₄]⁺ | 207.20670 |
| [M+K]⁺ | 228.13604 |
Synthesis
A general workflow for a potential synthetic approach is illustrated below:
Caption: A potential synthetic workflow for this compound.
Potential Applications
While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of chemical research and development:
-
Organic Synthesis: As a secondary amine, it can serve as a nucleophile or a base in a variety of organic reactions. The ether functionalities may also influence its reactivity and solubility.
-
Coordination Chemistry: The nitrogen and oxygen atoms can act as donor atoms, making it a potential ligand for the formation of metal complexes. Such complexes could have applications in catalysis or materials science.
-
Pharmaceutical and Agrochemical Research: It could be used as a scaffold or building block for the synthesis of more complex molecules with potential biological activity.
Safety and Handling
This compound is classified as a corrosive substance.[4] It causes severe skin burns and eye damage.[4]
Hazard Statements:
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Wash skin thoroughly after handling.[1]
-
Response:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[4]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
-
Storage: Store locked up.[4] It is recommended to store in a cool, dark place at <15°C under an inert gas.[1][5] The compound is noted to be air sensitive.[1][5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1][4]
The following diagram outlines the recommended safety precautions when handling this compound:
Caption: Key safety considerations for this compound.
Conclusion
This compound is a specialty chemical with a defined set of physicochemical properties and clear safety and handling requirements. While its specific applications are not yet widely reported in scientific literature, its chemical structure presents opportunities for its use in various fields, including organic synthesis, materials science, and life sciences research. Further investigation is needed to fully explore the synthetic utility and potential applications of this compound.
References
Sources
Physical and chemical properties of Bis(2-isopropoxyethyl)amine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-isopropoxyethyl)amine, a secondary amine with significant potential in various chemical synthesis and material science applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, field-proven insights into its reactivity, and detailed experimental protocols for its characterization. The guide is structured to provide a foundational understanding of the molecule, from its basic properties to its nuanced chemical behavior, supported by authoritative references and visual aids to facilitate comprehension and application in a laboratory setting.
Introduction: Understanding the Molecular Landscape
This compound, with the molecular formula C₁₀H₂₃NO₂, is a unique secondary amine characterized by the presence of two isopropoxyethyl groups attached to a central nitrogen atom.[1] This structure imparts a combination of properties, including a basic nitrogen center and the potential for hydrogen bonding, which dictate its reactivity and physical characteristics.[1] The ether linkages within the side chains introduce flexibility and influence its solubility profile. As a secondary amine, it serves as a versatile building block in organic synthesis, capable of undergoing a variety of chemical transformations.[2]
This guide will delve into the specific physical and chemical attributes of this compound, providing a robust resource for its safe handling, characterization, and utilization in research and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design. While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃NO₂ | [1] |
| Molecular Weight | 189.30 g/mol | [1] |
| CAS Number | 1119451-05-6, 6752-33-6 | [2][3] |
| Physical State | Liquid (at 20°C) | [2] |
| Purity | >97.0% (GC) | [2] |
| Boiling Point | Not experimentally determined. Predicted to be in the range of 220-240 °C. | |
| Melting Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| Solubility | Immiscible with water. Expected to be soluble in common organic solvents. | [4] |
| Predicted XlogP | 1.1 | [5] |
Note on CAS Numbers: It is important to note that two CAS numbers, 1119451-05-6 and 6752-33-6, are associated with this compound in various databases.[2][3][6] Researchers should verify the CAS number with their supplier to ensure the correct material is being used.
Chemical Reactivity and Stability
As a secondary amine, this compound exhibits characteristic nucleophilicity due to the lone pair of electrons on the nitrogen atom. This makes it reactive towards a variety of electrophiles.
Basicity
The nitrogen atom's lone pair allows this compound to act as a Brønsted-Lowry base, readily accepting a proton to form the corresponding ammonium salt. The basicity is influenced by the electron-donating nature of the alkyl groups, making it a moderately strong base.
Nucleophilic Reactions
The nucleophilic nature of the secondary amine is a cornerstone of its synthetic utility. Key reactions include:
-
Alkylation: Reaction with alkyl halides leads to the formation of tertiary amines and, with further alkylation, quaternary ammonium salts. The reaction proceeds via an Sₙ2 mechanism. Care must be taken to control the stoichiometry to avoid over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine.
-
Acylation: It readily reacts with acyl chlorides and acid anhydrides to form stable N,N-disubstituted amides. This reaction is often rapid and exothermic.
-
Reductive Amination: this compound can be synthesized or further functionalized through reductive amination. This involves the reaction of a primary amine with an appropriate aldehyde or ketone to form an imine, which is then reduced to the target secondary or tertiary amine.
Stability and Storage
This compound is noted to be air-sensitive.[2][4] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is also incompatible with strong oxidizing agents.[4] Proper storage in a cool, dry, and well-ventilated area is crucial to maintain its purity and stability.
Spectroscopic Characterization: A Guide to Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy and ethyl groups.
-
-CH(CH₃)₂: A septet around 3.5-3.7 ppm for the methine proton and a doublet around 1.1-1.2 ppm for the six methyl protons.
-
-O-CH₂-CH₂-N-: Two triplets, one for the methylene group adjacent to the oxygen and another for the methylene group adjacent to the nitrogen. The protons closer to the electronegative oxygen will be further downfield.
-
-NH-: A broad singlet, the chemical shift of which is dependent on concentration and solvent. This peak will disappear upon D₂O exchange.[7]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
-CH(CH₃)₂: A signal for the methine carbon around 70-75 ppm and a signal for the methyl carbons around 20-25 ppm.
-
-O-CH₂-CH₂-N-: Two distinct signals for the methylene carbons.
-
The carbons adjacent to the nitrogen will appear in the 37-45 ppm range.[8]
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine is characterized by several key absorptions:
-
N-H Stretch: A single, moderately intense band is expected in the region of 3300-3500 cm⁻¹.[9]
-
C-H Stretch: Strong absorptions in the 2850-2970 cm⁻¹ region due to the alkyl groups.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.[9]
-
C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ range due to the ether linkages.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 189.
-
[M+H]⁺: In positive ion mode, a peak at m/z = 190 is anticipated.[5]
-
Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of an alkyl group adjacent to the nitrogen.
Synthesis Methodologies: A Proposed Experimental Protocol
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-isopropoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a solution of ammonia in methanol (1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-isopropoxyethylamine.
Step-by-Step Protocol: Alkylation
-
Reaction Setup: To a solution of 2-isopropoxyethylamine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 2-isopropoxyethyl halide (e.g., bromide or chloride) (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
Potential Applications: A Forward Look
Based on its chemical structure, this compound holds promise in several areas:
-
Ligand Synthesis: The secondary amine can be a precursor for the synthesis of more complex ligands for catalysis and coordination chemistry. A structurally similar compound, Bis[2-(diisopropylphosphino)ethyl]amine, is used as a ligand in ruthenium-catalyzed dehydrogenation reactions.[4]
-
Pharmaceutical Intermediates: The isopropoxyethoxy moiety is present in some pharmaceutical compounds, such as the beta-blocker Bisoprolol.[10][11] this compound could serve as a building block for novel drug candidates.
-
Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals. The long alkyl chains and the presence of the nitrogen atom in this molecule suggest potential applications in this field.
-
Polymer Chemistry: As a difunctional molecule, it could be used as a monomer or a cross-linking agent in the synthesis of polymers.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is air-sensitive, it should be handled and stored under an inert atmosphere.[2][4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a secondary amine with a unique combination of structural features that make it a valuable compound for further investigation in various fields of chemistry. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with a proposed synthetic route and potential applications. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in the laboratory.
References
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- BIS(2-METHOXYETHYL)AMINE(111-95-5) 13C NMR spectrum - ChemicalBook. (n.d.).
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- Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO 2 Capture - ResearchGate. (n.d.).
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An In-Depth Technical Guide to the Synthesis of Bis(2-isopropoxyethyl)amine
This guide provides a comprehensive overview of plausible and theoretically sound synthesis pathways for Bis(2-isopropoxyethyl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights into experimental design and execution. Each proposed pathway is presented with a focus on scientific integrity, ensuring that the described protocols are self-validating and grounded in established chemical literature.
Introduction
This compound is a tertiary amine characterized by two 2-isopropoxyethyl substituents attached to a central nitrogen atom. While specific literature on the synthesis of this exact molecule is not abundant, its structure lends itself to several well-established synthetic strategies in organic chemistry. This guide will explore the most logical and efficient of these pathways, providing a robust theoretical framework for its synthesis in a laboratory setting. The potential utility of this and similar amines in various industrial and pharmaceutical applications underscores the importance of understanding its synthesis.
Proposed Synthesis Pathways
Two primary synthetic strategies are proposed for the synthesis of this compound:
-
N-Alkylation of 2-Isopropoxyethylamine: A classical approach involving the reaction of a primary amine with an alkylating agent.
-
Reductive Amination: A versatile method that forms C-N bonds through the reduction of an imine intermediate.
Each of these pathways will be discussed in detail, including their underlying mechanisms, experimental protocols, and the critical parameters that influence their success.
Pathway 1: N-Alkylation of 2-Isopropoxyethylamine
The N-alkylation of a primary amine with an alkyl halide is a fundamental method for the synthesis of secondary and tertiary amines. In this proposed pathway, 2-isopropoxyethylamine serves as the starting primary amine, which is subsequently alkylated with a suitable 2-isopropoxyethyl halide.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the ammonium salt formed as a byproduct, regenerating the free amine for further reaction.
A significant challenge in amine alkylation is the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1] To favor the formation of the desired tertiary amine, this compound, a stoichiometric excess of the alkylating agent can be employed.
Experimental Protocol: N-Alkylation
Materials:
-
2-Isopropoxyethylamine
-
2-Isopropoxyethyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-isopropoxyethylamine (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (2.5 eq).
-
Slowly add 2-isopropoxyethyl chloride (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between ambient and 80°C, monitoring the progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Data Presentation: N-Alkylation Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that facilitate SN2 reactions.[2] |
| Base | K₂CO₃, Et₃N | To neutralize the formed ammonium salt and drive the reaction to completion.[2] |
| Temperature | Ambient to 80°C | To provide sufficient activation energy without promoting excessive side reactions.[2] |
| Stoichiometry | ~2.2 eq of alkyl halide | To favor the formation of the tertiary amine over the secondary amine. |
Workflow Diagram: N-Alkylation
Caption: Workflow for the N-alkylation synthesis of this compound.
Pathway 2: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines.[3][4] This pathway involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, 2-isopropoxyethanal would be reacted with 2-isopropoxyethylamine.
Reaction Mechanism and Rationale
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. This imine is then reduced in situ by a reducing agent. A key advantage of this method is that it is often a one-pot reaction and can provide high yields with good selectivity.[3]
To synthesize the tertiary amine, the initially formed secondary amine, N-(2-isopropoxyethyl)-2-isopropoxyethylamine, would need to undergo a second reductive amination with another molecule of 2-isopropoxyethanal.
Experimental Protocol: Reductive Amination
Materials:
-
2-Isopropoxyethanal
-
2-Isopropoxyethylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-isopropoxyethylamine (1.0 eq) in dichloromethane, add 2-isopropoxyethanal (2.2 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (2.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Data Presentation: Reductive Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Non-protic solvents that are compatible with the reducing agent. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reducing agents that selectively reduce imines in the presence of aldehydes. |
| Temperature | Room Temperature | Typically sufficient for both imine formation and reduction. |
| Stoichiometry | ~2.2 eq of aldehyde | To drive the reaction towards the formation of the tertiary amine. |
Workflow Diagram: Reductive Amination
Caption: Workflow for the reductive amination synthesis of this compound.
Conclusion
The synthesis of this compound can be approached through two robust and well-established methodologies: N-alkylation and reductive amination. The choice between these pathways will depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. While N-alkylation is a more direct approach, it may require careful control to avoid over-alkylation. Reductive amination offers a milder and often more selective alternative. Both pathways presented in this guide provide a solid foundation for the successful synthesis of this compound, and the detailed protocols and rationale behind each step are intended to empower researchers to confidently undertake this synthesis.
References
- CN102924301A - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine. (URL: )
- CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)
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Industrial Amine Synthesis Method | PDF | Distillation | Water - Scribd. (URL: [Link])
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (URL: [Link])
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Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-Octadecyl-1,3-Propanediamine - PrepChem.com. (URL: [Link])
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Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])
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This compound, 5g, Each - CP Lab Safety. (URL: [Link])
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N-ISOPROPYL-N,N-BIS(3-(4-(2-AMINO-2-OXOETHYL)PHENOXY)-2-HYDROXYPROP-1-YL)AMINE - precisionFDA. (URL: [Link])
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Synthesis of bis(1,3-dihydroxy-isopropyl)amine by reductive amination of dihydroxyacetone: Open chain equivalent of DMDP and a potential AB4 dendritic monomer - chem.ox.ac.uk. (URL: [Link])
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Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines | Request PDF - ResearchGate. (URL: [Link])
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Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed. (URL: [Link])
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2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866 - PubChem. (URL: [Link])
- CN103965055A - Synthesis method of isopropyl amine - Google P
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. (URL: [Link])
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Amine Synthesis Reactions - YouTube. (URL: [Link])
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22.3 Synthesis of Amines | Organic Chemistry - YouTube. (URL: [Link])
-
Reductive Amination of Ethyl Levulinate to Pyrrolidones over AuPd Nanoparticles at Ambient Hydrogen Pressure - The Royal Society of Chemistry. (URL: [Link])
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Bis(2-isopropoxyethyl)amine molecular structure and formula
Disclaimer: Publicly available experimental data on Bis(2-isopropoxyethyl)amine is limited. This guide synthesizes established chemical principles and data from analogous compounds to provide a comprehensive overview. Sections detailing synthesis and spectroscopic analysis are theoretical and require experimental validation.
Introduction
This compound is a secondary amine characterized by two isopropoxyethyl groups attached to a central nitrogen atom. Its structure, featuring both ether and amine functionalities, suggests potential utility as a versatile building block in organic synthesis, a complexing agent, or a precursor in materials science. This guide provides a detailed examination of its molecular structure, theoretical physicochemical properties, a plausible synthetic route, anticipated spectroscopic characteristics, and essential safety information for researchers and chemical professionals.
Molecular Identity and Structure
The fundamental identity of this compound is established by its chemical formula and unique identifiers.
Core Chemical Information
| Identifier | Value |
| Molecular Formula | C₁₀H₂₃NO₂ |
| Molecular Weight | 189.30 g/mol |
| CAS Number | 6752-33-6 |
| IUPAC Name | 2-(propan-2-yloxy)-N-[2-(propan-2-yloxy)ethyl]ethanamine |
| Synonyms | N,N-bis(2-isopropoxyethyl)amine, Bis(isopropoxyethyl)amine |
Molecular Structure
The structure consists of a central secondary amine nitrogen atom bonded to two ethyl chains. Each ethyl chain is substituted at the second carbon with an isopropoxy group.
Caption: 2D structure of this compound.
Structural Identifiers
-
SMILES: CC(C)OCCNCCOC(C)C
-
InChI: InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3
Physicochemical Properties (Theoretical)
While extensive experimental data is not available, the physicochemical properties can be predicted based on its molecular structure.
| Property | Predicted Value / Expected Characteristic | Basis |
| Boiling Point | High | High molecular weight and hydrogen bonding capability of the secondary amine. |
| Solubility | Moderately soluble in water; soluble in organic solvents. | The amine and ether groups provide polarity and sites for hydrogen bonding, while the alkyl groups contribute nonpolar character. |
| Density | ~0.9 g/mL | Typical for aliphatic amines and ethers of this molecular weight. |
| pKa | ~10-11 | The secondary amine is expected to be basic, similar to other dialkylamines. |
| Appearance | Colorless to light yellow liquid | Common for aliphatic amines. |
Synthesis Methodology (Theoretical Protocol)
A plausible and efficient method for the synthesis of this compound is the reductive amination of 2-isopropoxyethylamine with 2-isopropoxyethanal. This method forms the C-N bond under relatively mild conditions.
Proposed Reaction Scheme
The reaction involves the initial formation of an iminium ion intermediate from the reaction of 2-isopropoxyethylamine and 2-isopropoxyethanal, which is then reduced in situ by a hydride reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Workflow (Hypothetical)
Caption: Hypothetical workflow for the synthesis of this compound.
Step-by-Step Protocol (Theoretical)
-
Reaction Setup: To a solution of 2-isopropoxyethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE), add 2-isopropoxyethanal (1.0-1.2 equivalents).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality Note: Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion intermediate, thus minimizing side reactions.
Spectroscopic Characterization (Anticipated)
The structural features of this compound would give rise to a distinct set of signals in various spectroscopic analyses.
| Spectroscopy | Functional Group | Anticipated Signal / Absorption |
| ¹H NMR | -CH(CH₃)₂ (isopropyl) | Septet, ~3.6 ppm (1H per side) |
| -CH(CH₃ )₂ (isopropyl) | Doublet, ~1.1 ppm (6H per side) | |
| -OCH₂ CH₂N- | Triplet, ~3.5 ppm (2H per side) | |
| -OCH₂CH₂ N- | Triplet, ~2.8 ppm (2H per side) | |
| -NH - | Broad singlet, variable shift (~1-3 ppm) | |
| ¹³C NMR | -C H(CH₃)₂ (isopropyl) | ~70 ppm |
| -CH(C H₃)₂ (isopropyl) | ~22 ppm | |
| -OC H₂CH₂N- | ~68 ppm | |
| -OCH₂C H₂N- | ~50 ppm | |
| IR | N-H Stretch (secondary amine) | Weak to medium, sharp band at ~3300-3350 cm⁻¹ |
| C-H Stretch (aliphatic) | Strong, multiple bands at ~2850-2970 cm⁻¹ | |
| C-O Stretch (ether) | Strong, sharp band at ~1100 cm⁻¹ | |
| C-N Stretch (aliphatic amine) | Medium to weak band at ~1180-1250 cm⁻¹ |
Reactivity and Stability
The reactivity of this compound is dictated by the presence of the secondary amine and ether linkages.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the molecule a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions such as alkylation, acylation, and condensation reactions.
-
Ether Stability: The ether linkages are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., with HBr or HI).
-
Stability: The compound is expected to be stable under normal storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Potential Applications (Speculative)
Given its bifunctional nature, this compound could be a valuable molecule in several areas of research and development:
-
Pharmaceutical Synthesis: It could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The secondary amine provides a reactive handle for further functionalization.
-
Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, allowing the molecule to chelate with metal ions. Such complexes could have applications in catalysis or as imaging agents.
-
Material Science: As a diamine with flexible ether linkages, it could be used as a monomer or cross-linking agent in the synthesis of polymers, such as polyamides or polyurethanes, potentially imparting unique solubility or flexibility to the resulting materials.
Safety and Handling
Available safety data indicates that this compound is a hazardous substance requiring careful handling.
-
Hazard Classification: Corrosive. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat, and consider an apron or full-body suit for larger quantities.
-
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.
-
In case of Exposure:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion/Inhalation: Seek immediate medical attention.
-
Conclusion
This compound is a structurally interesting secondary amine with potential for broad applications. However, a notable gap exists in the scientific literature regarding its specific synthesis, characterization, and application. The theoretical frameworks provided in this guide offer a solid foundation for researchers, but underscore the critical need for experimental validation to fully unlock the potential of this molecule.
References
There is a lack of specific, peer-reviewed articles for this compound. The information presented is based on general organic chemistry principles and data from chemical supplier databases.
The Versatility of Substituted Dialkylamines: A Technical Guide to Research Applications
Foreword: Unveiling the Potential of a Privileged Scaffold
Substituted dialkylamines, a class of organic compounds characterized by a nitrogen atom bonded to two alkyl groups and at least one other substituent, represent a cornerstone of modern chemical research. Their intrinsic properties—nucleophilicity, basicity, and the ability to engage in a diverse array of chemical transformations—have positioned them as indispensable building blocks and functional motifs across a spectrum of scientific disciplines. From the intricate dance of molecular recognition in biological systems to the precise orchestration of catalytic cycles and the tailored design of advanced materials, the influence of the substituted dialkylamine scaffold is both profound and pervasive.
This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, moves beyond a cursory overview. It is designed to provide an in-depth exploration of the core research applications of these versatile molecules. By elucidating the "why" behind experimental choices and grounding key claims in authoritative sources, this document aims to serve as both a comprehensive reference and a catalyst for innovation. We will delve into the mechanistic underpinnings of their activity, present detailed experimental workflows, and showcase the quantitative data that underscores their efficacy. It is our hope that this guide will not only inform but also inspire new avenues of inquiry into the ever-expanding world of substituted dialkylamines.
I. Medicinal Chemistry: Engineering Bioactivity through the Dialkylamino Moiety
The prevalence of the substituted dialkylamine motif in pharmaceuticals is a testament to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] The nitrogen atom, often protonated at physiological pH, can engage in crucial ionic interactions with biological targets, while the nature of the alkyl and other substituents allows for the fine-tuning of lipophilicity, metabolic stability, and target specificity.
A. Analgesic and Anti-inflammatory Agents: Targeting Pain and Inflammation
A significant number of analgesic and anti-inflammatory drugs incorporate a substituted dialkylamine structure. These moieties can play a direct role in the pharmacophore or serve to enhance the bioavailability and efficacy of the active compound.
A notable example is the class of 1,2,5-trisubstituted benzimidazole derivatives, which have been investigated for their potent analgesic and anti-inflammatory activities.[2][3] One particularly active compound, 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitrobenzimidazole hydrochloride, has demonstrated higher analgesic activity than established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) and indomethacin in preclinical models.[2]
The proposed mechanism of action for many dialkylamine-containing analgesics involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[4] The dialkylamine portion of the molecule can enhance skin penetration in topical formulations, allowing the active component to reach deeper tissues more effectively.[4]
Structure-Activity Relationship (SAR) Insights:
Studies on various substituted benzimidazoles have provided valuable insights into their structure-activity relationships. For instance, the nature of the substituent on the phenyl ring at the 2-position and the type of dialkylaminomethyl group at the 1-position significantly influence analgesic potency.[5] Generally, the presence of electron-withdrawing groups on the phenyl ring and a diethylaminomethyl substituent at the 1-position have been associated with enhanced analgesic effects.[2][3]
| Compound ID | R (at position 2) | R' (at position 1) | Analgesic Activity (Writhing Inhibition %) |
| 3d | -Cl | -CH₂-N(C₂H₅)₂ | 54.03% |
| 3e | -F | -CH₂-N(C₂H₅)₂ | 52.84% |
| 3f | -Br | -CH₂-N(C₂H₅)₂ | 53.55% |
| 3i | -NO₂ | -CH₂-N(C₂H₅)₂ | 57.58% |
| Aspirin | N/A | N/A | Comparable to test compounds |
| Data synthesized from multiple sources for illustrative purposes.[1] |
Experimental Protocol: Synthesis of 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitrobenzimidazole hydrochloride
This protocol outlines a representative synthesis of a biologically active substituted dialkylamine.
-
Step 1: Synthesis of 2-(p-chlorophenyl)-5-nitrobenzimidazole:
-
To a solution of 4-nitro-o-phenylenediamine (10 mmol) in 4 M hydrochloric acid (50 mL), add p-chlorobenzaldehyde (10 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-(p-chlorophenyl)-5-nitrobenzimidazole.
-
-
Step 2: Mannich Reaction for N-alkylation:
-
Suspend 2-(p-chlorophenyl)-5-nitrobenzimidazole (5 mmol) in ethanol.
-
Add formaldehyde (37% aqueous solution, 6 mmol) and diethylamine (6 mmol).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and add ethereal HCl to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to obtain 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitrobenzimidazole hydrochloride.[6]
-
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis. The melting point should be sharp and consistent with reported values.
Caption: Synthesis of a bioactive benzimidazole derivative.
B. Antimicrobial Agents: Combating Microbial Resistance
The benzimidazole scaffold, often functionalized with dialkylamino groups, is a cornerstone in the development of antimicrobial agents.[7][8] These compounds have demonstrated broad-spectrum activity against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential cellular processes, such as DNA gyrase activity or cell wall biosynthesis.[9]
Quantitative Structure-Activity Relationship (QSAR) in Antimicrobial Benzimidazoles:
The antimicrobial efficacy of benzimidazole derivatives is highly dependent on the substitution pattern on the benzimidazole ring system.[7] QSAR studies have been instrumental in identifying key structural features that contribute to enhanced activity.
| Compound | R1 | R2 | R5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 66a | -H | -triazole hybrid | -H | 3.12 | 3.12 |
| 66b | -H | -triazole hybrid | -H | 3.12 | 25 |
| 68a | -CH₂-N(CH₃)₂ | -phenyl | -OCH₃ | 58.78 | 68.74 |
| Ciprofloxacin | N/A | N/A | N/A | 10 | 10 |
| Data compiled from recent studies on benzimidazole derivatives.[10] |
The data suggests that the incorporation of a triazole moiety at the 2-position can lead to potent antibacterial activity.[10] Furthermore, the nature and position of substituents on the benzimidazole core and any appended aromatic rings play a crucial role in determining the spectrum and potency of antimicrobial action.
II. Catalysis: Driving Chemical Transformations with Substituted Dialkylamines
Substituted dialkylamines are not only synthetic targets but also key players in the realm of catalysis. They can act as ligands for metal catalysts, function as organocatalysts themselves, or serve as substrates in novel bond-forming reactions.
A. Tantalum-Catalyzed Hydroaminoalkylation: A C-C Bond Forming Strategy
Hydroaminoalkylation is an atom-economical process that involves the addition of an amine's α-C-H bond across an olefin, forming a new C-C bond.[11] Tantalum complexes have emerged as effective catalysts for this transformation, particularly with N-alkyl arylamines.[11][12]
Catalytic Cycle of Tantalum-Catalyzed Hydroaminoalkylation:
The proposed mechanism for this reaction involves several key steps:
-
Amine Elimination: The active tantalum catalyst, a bis(amido) complex, eliminates an amine molecule to form a reactive η²-imine intermediate.[13]
-
Olefin Insertion: The olefin substrate inserts into the tantalum-carbon bond of the η²-imine complex.
-
Protonolysis: The resulting tantalacyclopentane intermediate undergoes protonolysis by another molecule of the starting amine, releasing the alkylated amine product and regenerating the active tantalum bis(amido) catalyst.[12]
Caption: Proposed catalytic cycle for hydroaminoalkylation.
Experimental Protocol: Tantalum-Catalyzed Hydroaminoalkylation of 1-Octene with N-Methylaniline
This protocol provides a general procedure for the tantalum-catalyzed hydroaminoalkylation reaction.
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add Ta(NMe₂)₅ (4 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Add N-methylaniline (1.0 mmol) and 1-octene (1.2 mmol) to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 160 °C for 24 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired branched alkylamine.[11]
-
B. Photoredox-Catalyzed α-C-H Functionalization: A Modern Approach to Amine Diversification
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the activation of strong C-H bonds under mild conditions.[14] Trialkylamines, including those with substituted dialkylamino moieties, are excellent substrates for α-C-H functionalization via this methodology.
Mechanism of Photoredox-Catalyzed α-C-H Functionalization:
The reaction is initiated by the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) process with the trialkylamine, generating an amine radical cation. Subsequent deprotonation at the α-position yields a highly reactive α-amino radical, which can then be trapped by a suitable radical acceptor, such as an electron-deficient olefin (e.g., a vinyl sulfone).[15]
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The Alchemical Amine: A Technical Guide to the Reactivity Profile of Secondary Amines with Ether Linkages
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Influence of the Ether
In the intricate landscape of medicinal chemistry and organic synthesis, secondary amines are workhorse functional groups, pivotal for their basicity, nucleophilicity, and ability to form key intermolecular interactions. The introduction of an ether linkage within the molecular framework of a secondary amine, however, subtly yet profoundly alters its reactivity profile. This guide, intended for the discerning researcher, delves into the core principles governing the chemical behavior of these fascinating hybrid molecules. We will move beyond rote protocols to explore the mechanistic underpinnings, the "why" behind the reactivity, empowering you to not only execute reactions but to innovate with a deeper understanding of the molecular forces at play.
The Electronic and Steric Landscape of Ether-Containing Secondary Amines
The defining characteristic of a secondary amine with an ether linkage is the intramolecular presence of both a Lewis base (the amine) and a polar, electron-rich ether oxygen. This proximity creates a unique electronic and steric environment that dictates the amine's reactivity.
The Inductive Effect and Its Impact on Basicity and Nucleophilicity
The oxygen atom in the ether linkage is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom of the secondary amine. Consequently, the lone pair of electrons on the nitrogen is less available for donation to a proton or an electrophile.[1]
This has two primary consequences:
-
Reduced Basicity: Secondary amines with ether linkages are generally less basic than their purely aliphatic counterparts like piperidine. For instance, morpholine, a classic example, has a pKa of 8.36, which is lower than that of piperidine (11.12).[1] This reduced basicity is a direct result of the ether oxygen's inductive electron withdrawal, making the nitrogen lone pair less available to accept a proton.
-
Modulated Nucleophilicity: While the inductive effect reduces basicity, the impact on nucleophilicity is more nuanced. The nitrogen remains a potent nucleophile, readily participating in reactions with electrophiles.[2][3][4] However, the reduced electron density can make it slightly less reactive than a comparable acyclic secondary amine. This subtle modulation can be advantageous in preventing unwanted side reactions.
Conformational Constraints and Steric Hindrance
When the secondary amine and ether linkage are part of a cyclic system, such as in morpholine, the ring structure imposes conformational rigidity. This can influence the accessibility of the nitrogen's lone pair to incoming electrophiles, affecting reaction rates. For acyclic secondary amines with ether linkages, the flexible ether chain can adopt various conformations, which may either shield or expose the amine, depending on the specific substrate and reaction conditions.
Core Reactivity Profiles: A Mechanistic Exploration
Secondary amines with ether linkages undergo a variety of characteristic reactions, each influenced by the factors discussed above. Here, we explore the most pertinent transformations for drug development and synthetic chemistry.
N-Alkylation: Building Molecular Complexity
N-alkylation is a fundamental reaction for elaborating the structure of secondary amines.[5] However, the direct alkylation of secondary amines with alkyl halides can be problematic, often leading to over-alkylation and the formation of quaternary ammonium salts.[6]
Causality Behind Experimental Choices:
The choice of alkylating agent and reaction conditions is critical to achieve selective mono-alkylation. Strong alkylating agents like alkyl iodides are highly reactive, while alkyl chlorides are less so.[5] The use of a base is often necessary to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[3] However, the newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to the "runaway train" of over-alkylation.[6]
A Self-Validating Protocol for N-Alkylation:
A more controlled approach to N-alkylation is reductive amination, which we will discuss in a later section. For direct alkylation, using a less reactive alkylating agent and carefully controlling stoichiometry are key.
Experimental Protocol: N-Ethylation of Morpholine
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve morpholine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Base Addition: Add a non-nucleophilic base like potassium carbonate (1.5 eq) to the solution.
-
Alkylating Agent: Slowly add ethyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification and Validation: Purify the crude product by distillation or column chromatography. The final product, N-ethylmorpholine, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[7][8][9][10][11] The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful alkylation.
Logical Workflow for N-Alkylation Troubleshooting
Caption: Troubleshooting workflow for N-alkylation reactions.
A novel method for the N-alkylation of amines involves using ethers as alkylating agents over a γ-Al2O3 catalyst at high temperatures.[12] This eco-friendly protocol generates only water as a byproduct. For example, reacting morpholine with diethyl ether can produce N-ethylmorpholine quantitatively.[12]
| Reaction | Alkylating Agent | Catalyst/Base | Typical Solvent | Temperature | Key Considerations |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, CsOH | Acetonitrile, DMF | Reflux | Prone to over-alkylation.[6][13] |
| Alkylation with Ethers | Diethyl Ether | γ-Al₂O₃ | None (Gas Phase) | 260-320°C | Atom-economic and environmentally friendly.[12] |
N-Acylation: Formation of Amides
N-acylation is a robust and widely used reaction to form stable amide bonds, a common functional group in pharmaceuticals.[14][15] Secondary amines with ether linkages readily react with acylating agents such as acid chlorides and anhydrides.[5]
Causality Behind Experimental Choices:
The acylation reaction is typically fast and high-yielding.[16] The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[5][17] The choice of solvent can influence the reaction rate, with polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being common choices. In some cases, the reaction can be performed neat (without solvent).[16]
A Self-Validating Protocol for N-Acylation:
Experimental Protocol: N-Acetylation of Bis(2-methoxyethyl)amine
-
Reactant Setup: Dissolve bis(2-methoxyethyl)amine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a carbonyl stretch in the IR spectrum (around 1650 cm⁻¹) and the downfield shift of the protons adjacent to the nitrogen in the ¹H NMR spectrum confirm the formation of the amide.[7][8][9][10][11]
Reaction Mechanism: N-Acylation
Caption: Mechanism of N-acylation with an acid chloride.
| Acylating Agent | Catalyst/Base | Typical Solvent | Temperature | Key Advantages |
| Acid Chloride | Pyridine, Triethylamine | DCM, THF | 0°C to RT | High reactivity, good yields.[5][17] |
| Acid Anhydride | None or catalytic acid | Neat, DCM | Room Temperature | Less corrosive byproducts.[16] |
| Esters | Acetic Acid | None | 80-120°C | Greener approach with less reactive acylating agents.[18] |
Oxidation: Exploring Higher Oxidation States
The oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and in some cases, cleavage of the C-N bond.[19][20] The presence of the ether linkage can influence the oxidation pathway.
Causality Behind Experimental Choices:
The choice of oxidizing agent determines the product. Milder oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of hydroxylamines or nitrones.[20] More aggressive oxidizing agents can result in C-N bond cleavage. For secondary amines, oxidation often proceeds through a hydroxylamine intermediate, which can be further oxidized to a nitrone.[19]
A Self-Validating Protocol for Oxidation to a Nitrone:
Experimental Protocol: Oxidation of a Secondary Amine with Oxone
-
Reactant Setup: Dissolve the secondary amine (1.0 eq) in a biphasic solvent system, such as dichloromethane and water.
-
Base and Oxidant: Add a base like sodium bicarbonate to the aqueous layer. Slowly add Oxone (a stable source of peroxymonosulfuric acid) to the vigorously stirred mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer with water and brine.
-
Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the nitrone product by column chromatography. Characterize the product using spectroscopic methods. The formation of the nitrone can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra and the absence of the N-H proton.
Oxidation Pathways
Caption: Possible oxidation pathways for secondary amines.
Reductive Amination: A Controlled Path to N-Alkylation
Reductive amination is a powerful and reliable method for forming C-N bonds and is often preferred over direct alkylation to avoid over-alkylation.[21] The reaction proceeds in two steps: the formation of an iminium ion from the secondary amine and a carbonyl compound, followed by in-situ reduction.
Causality Behind Experimental Choices:
The key to successful reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[22] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[21] The reaction is typically carried out under slightly acidic conditions, which facilitates the formation of the iminium ion.[21]
A Self-Validating Protocol for Reductive Amination:
Experimental Protocol: Reductive Amination of Morpholine with Cyclohexanone
-
Reactant Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) and cyclohexanone (1.0 eq) in a solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst: Add a catalytic amount of acetic acid.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. The successful formation of the tertiary amine can be confirmed by NMR and mass spectrometry.
Reductive Amination Mechanism with a Secondary Amine
Caption: Mechanism of reductive amination with a secondary amine.
Applications in Drug Discovery and Development
The morpholine ring, a prominent example of a secondary amine with an ether linkage, is a privileged scaffold in medicinal chemistry.[23][24] Its presence in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability.
-
Linezolid: An antibiotic containing a morpholine ring.
-
Gefitinib: An anticancer agent that incorporates a morpholine moiety.[1]
-
Rivastigmine: A drug used to treat dementia, which can be synthesized via asymmetric reductive amination involving a secondary amine.[25]
The ability to predictably modify the nitrogen atom of these scaffolds through the reactions discussed above is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[23]
Conclusion: A Versatile Tool for the Synthetic Chemist
Secondary amines with ether linkages represent a class of compounds with a finely tuned reactivity profile. The electron-withdrawing nature of the ether oxygen tempers the basicity of the amine without quenching its nucleophilicity, offering a degree of control that is highly valuable in complex syntheses. By understanding the interplay of electronic and steric effects, researchers can harness the versatile reactivity of these molecules to construct complex molecular architectures with applications ranging from pharmaceuticals to materials science. This guide provides a foundational understanding and practical protocols to empower scientists in their exploration of this important functional group.
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A Comprehensive Technical Guide to the Solubility of Bis(2-isopropoxyethyl)amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Bis(2-isopropoxyethyl)amine and the Critical Importance of its Solubility
This compound, a secondary amine with the chemical formula C10H23NO2, is a compound of interest in various chemical and pharmaceutical applications. Its unique structure, featuring both ether and amine functional groups, imparts specific physicochemical properties that dictate its behavior in solution. A thorough understanding of its solubility in a range of common organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. In drug development, for instance, solvent compatibility is a critical factor for reaction kinetics, impurity profiles, and the feasibility of downstream processing. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in research and development.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[1], this guide will equip the reader with the foundational knowledge and experimental protocols to determine it accurately.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility behavior.
Molecular Structure and Polarity: this compound possesses a secondary amine group, which can act as a hydrogen bond donor and acceptor. The two isopropoxyethyl chains contain ether linkages, which are polar and can act as hydrogen bond acceptors. However, the molecule also has a significant non-polar hydrocarbon component (ten carbon atoms). This amphiphilic nature suggests that it will exhibit a degree of solubility in a broad spectrum of solvents.
-
Polar Solvents: The presence of the amine and ether functionalities suggests that this compound will be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, dimethylformamide) through hydrogen bonding and dipole-dipole interactions.
-
Non-Polar Solvents: The hydrocarbon portion of the molecule will facilitate its dissolution in non-polar solvents (e.g., hexane, toluene) via London dispersion forces.
Generally, all amines are considered soluble in organic solvents such as diethyl ether or dichloromethane. The larger non-polar "organic" part of a molecule tends to make it less soluble in polar solvents, while more polar parts contribute to higher solubility in polar solvents.
Hansen Solubility Parameters (HSP): A Quantitative Approach For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. This system characterizes substances by three parameters:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data, experimental determination is crucial. The following protocol is a robust method for determining the solubility of this compound in various organic solvents. This method is adapted from general principles outlined in standard methodologies like those from the OECD and ASTM for solubility testing.[4][5][6][7][8][9]
Objective: To determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Temperature-controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation of Saturated Solutions (Flask Method): [5][6] a. To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved amine present after equilibration. b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C). b. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) with constant agitation. A preliminary test can determine the time required to reach saturation.[5][6]
-
Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the undissolved amine to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. d. Accurately weigh the filtered solution.
-
Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the respective solvent. b. Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID. c. From the calibration curve, determine the concentration of this compound in the filtered saturated solution.
-
Data Reporting: a. Express the solubility in appropriate units, such as g/100 mL of solvent, g/100 g of solvent, or molarity. b. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Solubility ( g/100 mL) | Observations |
| Non-Polar | Hexane | [Experimental Value] | Miscible/Partially Miscible/Immiscible |
| Toluene | [Experimental Value] | Miscible/Partially Miscible/Immiscible | |
| Polar Aprotic | Dichloromethane | [Experimental Value] | Miscible/Partially Miscible/Immiscible |
| Ethyl Acetate | [Experimental Value] | Miscible/Partially Miscible/Immiscible | |
| Acetone | [Experimental Value] | Miscible/Partially Miscible/Immiscible | |
| Polar Protic | Ethanol | [Experimental Value] | Miscible/Partially Miscible/Immiscible |
| Methanol | [Experimental Value] | Miscible/Partially Miscible/Immiscible |
Interpretation of Results: The quantitative data, in conjunction with the theoretical framework, will provide a comprehensive understanding of the solubility profile of this compound. For instance, high solubility in both non-polar and polar solvents would confirm its amphiphilic character. Conversely, significantly higher solubility in a particular class of solvents would highlight the dominant intermolecular forces governing its dissolution.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical principles with a robust experimental protocol, researchers, scientists, and drug development professionals can generate the critical data needed for informed decision-making in their respective fields. The systematic approach outlined herein ensures scientific integrity and provides a self-validating system for obtaining reliable and reproducible solubility data.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link][4]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link][5]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link][6]
-
Scymaris. (n.d.). Water Solubility. Retrieved from [Link][7]
-
ASTM International. (2018). ASTM D6050-18, Standard Test Method for Determination of Insoluble Solids in Organic Liquid Hazardous Waste. Retrieved from [Link][8]
-
ASTM International. (2016). ASTM D5226-98(2016), Standard Practice for Dissolving Polymer Materials. Retrieved from [Link][9]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link][2]
-
Ferreira, O., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6149. Retrieved from [Link][3]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link][1]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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A Framework for the Comprehensive Evaluation of the Thermochemical Stability of Bis(2-isopropoxyethyl)amine
An in-depth technical guide by a Senior Application Scientist
Abstract: Bis(2-isopropoxyethyl)amine is a secondary amine whose utility in research and development, particularly within drug development and materials science, necessitates a thorough understanding of its stability under thermal stress. The thermochemical stability of a compound is a critical parameter that dictates its safe handling, storage, and application limits. Degradation under thermal load can lead to loss of efficacy, formation of potentially hazardous byproducts, and in worst-case scenarios, energetic runaway reactions. This guide presents a comprehensive framework for the systematic evaluation of the thermochemical stability of this compound. We will detail the theoretical underpinnings of amine degradation, propose a multi-tiered experimental workflow from initial screening to in-depth kinetic analysis, and provide validated protocols for key analytical techniques. This document is intended for researchers, process chemists, and safety professionals who require a robust methodology to characterize and control the thermal risks associated with this compound.
Compound Profile: this compound
A foundational understanding of the physicochemical properties and known hazards of this compound is paramount before undertaking any thermal analysis. This information, primarily derived from safety data sheets, informs safe handling procedures and provides context for the interpretation of stability data.
Physicochemical Properties
This compound is a disubstituted secondary amine with two isopropoxyethyl groups attached to the nitrogen atom. Its key properties are summarized in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₃NO₂ | [1] |
| Molecular Weight | 189.30 g/mol | [1] |
| CAS Number | 1119451-05-6 | [2][3] |
| Appearance | Liquid (at room temperature) | [4] |
| Classification | Corrosive, Flammable Liquid | [2][5][6] |
Known Hazards and Handling
According to supplier safety data sheets, this compound is classified as a flammable liquid and vapor[5]. It is corrosive and can cause severe skin burns and serious eye damage[2]. It is also harmful if inhaled or comes into contact with skin[5]. Therefore, all handling must be conducted in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield[2][7]. It is incompatible with strong oxidizing agents and acids[8][9].
Rationale for Thermochemical Stability Assessment
The evaluation of thermochemical stability is not merely an academic exercise; it is a critical component of process safety and product quality assurance. For a compound like this compound, which may be used as a reagent, solvent, or building block in multi-step syntheses, exposure to elevated temperatures during reactions, distillations, or drying is common. Understanding its decomposition onset temperature, the energy released during decomposition, and the nature of its degradation products is essential to:
-
Define Safe Operating Limits: Establish maximum temperatures for processing and long-term storage to prevent degradation.
-
Prevent Runaway Reactions: Identify the potential for and consequences of self-accelerating decomposition.
-
Ensure Product Purity: Avoid the formation of impurities that could compromise the quality and safety of downstream products, particularly in pharmaceutical applications.
-
Comply with Regulatory Standards: Provide necessary safety data for process hazard analyses (PHAs) and regulatory submissions.
Theoretical Framework of Amine Degradation
Potential degradation pathways can include:
-
Oxidative Degradation: In the presence of oxygen, degradation can occur at lower temperatures, often initiated by radical mechanisms.
-
Thermal Degradation (Anoxic): In the absence of oxygen, higher temperatures are typically required. Common mechanisms include:
-
Intramolecular Cyclization: Formation of cyclic structures, such as oxazolidinones, which is a known pathway for ethanolamines[10][11].
-
Elimination Reactions: Cleavage of C-N or C-O bonds, leading to the formation of smaller, volatile molecules.
-
Polymerization: Self-reaction or reaction with degradation products to form higher molecular weight species[10].
-
The diagram below illustrates a conceptual model for these potential degradation routes.
Figure 1: Conceptual diagram of potential thermal and oxidative degradation pathways for an amine.
A Multi-Tiered Approach to Stability Assessment
A robust evaluation of thermochemical stability should follow a logical progression from low-cost, rapid screening techniques to more complex, information-rich analyses. This tiered approach ensures that resources are used efficiently while building a comprehensive safety profile. The overall workflow is depicted in Figure 2.
Figure 2: A systematic workflow for evaluating the thermochemical stability of a chemical compound.
Tier 1: Initial Screening by DSC and TGA
The first step is to rapidly assess the temperature at which decomposition begins and whether this process releases energy. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for this purpose.
| Technique | Principle | Key Outputs | Causality & Insight |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Onset Temperature (Tₒ): The temperature at which decomposition begins. Peak Temperature (Tₚ): The temperature of maximum reaction rate. Enthalpy (ΔH): The total energy released (exothermic) or absorbed (endothermic). | An exothermic ΔH is a critical warning sign, indicating the potential for a self-heating runaway reaction. A large, sharp exotherm is more hazardous than a small, broad one. |
| TGA | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Onset Temperature (Tₒ): The temperature at which mass loss begins. Decomposition Profile: Single or multi-step degradation. Residual Mass: Amount of non-volatile residue (char). | Correlating mass loss from TGA with an exotherm from DSC confirms that the energy release is due to decomposition. A lack of mass loss during an exotherm might suggest a phase change or polymerization. |
Protocol 1: DSC Screening
-
Sample Preparation: Tare a high-pressure stainless steel DSC pan. Add 2-5 mg of this compound into the pan. Hermetically seal the pan to contain any pressure generated during decomposition.
-
Rationale: A sealed, high-pressure pan prevents the loss of volatile products, ensuring the measured enthalpy accurately reflects the total energy of decomposition.
-
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 30 °C. Ramp the temperature at a rate of 10 °C/min up to a final temperature of 400 °C. Use a nitrogen purge gas to maintain an inert atmosphere.
-
Rationale: A 10 °C/min heating rate is a standard for screening and provides a good balance between sensitivity and resolution. An inert atmosphere prevents oxidative degradation, isolating the thermal decomposition characteristics.
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Determine the extrapolated onset temperature (Tₒ) and integrate the peak area to calculate the enthalpy of decomposition (ΔH in J/g).
Protocol 2: TGA Analysis
-
Sample Preparation: Tare an alumina or platinum TGA pan. Add 5-10 mg of this compound into the pan.
-
Rationale: A larger sample mass than in DSC is acceptable and improves the accuracy of the mass loss measurement. An open pan is used to allow volatile products to escape.
-
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program: Equilibrate the furnace at 30 °C. Ramp the temperature at a rate of 10 °C/min up to 500 °C under a high-purity nitrogen atmosphere.
-
Rationale: The heating rate and atmosphere should match the DSC experiment to allow for direct comparison of the onset temperatures.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature (°C). Determine the onset temperature of mass loss. Analyze the derivative of this curve (DTG curve) to identify the temperatures of maximum degradation rates.
Tier 2: Adiabatic Decomposition Analysis
If the initial screening reveals a significant exothermic decomposition, the next step is to evaluate its behavior under adiabatic conditions, which simulate a worst-case scenario in a large, insulated container. The Accelerating Rate Calorimeter (ARC) is the industry standard for this analysis.
The ARC experiment provides critical data for process safety calculations, including:
-
Time to Maximum Rate (TMR): The time it would take for the material to self-heat from the onset temperature to thermal runaway under adiabatic conditions.
-
Temperature of No Return (TNR): The temperature at which the reaction becomes uncontrollable.
-
Adiabatic Temperature Rise (ΔTₐₔ): The total temperature increase caused by the decomposition exotherm.
Tier 3: Isothermal Aging and Product Identification
To understand the degradation rate at normal processing or storage temperatures (which are typically well below the decomposition onset seen in DSC), isothermal aging studies are performed. In these experiments, samples are held at several elevated temperatures for extended periods. Aliquots are taken over time and analyzed to quantify the loss of the parent compound and the formation of degradation products.
This data is used to:
-
Determine Degradation Kinetics: By analyzing the degradation rate at different temperatures, the activation energy (Eₐ) can be calculated using the Arrhenius equation. This allows for the extrapolation of the degradation rate to lower, more relevant temperatures.
-
Identify Degradation Products: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are used to identify the chemical structures of the byproducts. This is crucial for understanding the degradation mechanism and assessing the toxicity of the degraded material[12].
Data Interpretation and Safety Recommendations
The data gathered from the proposed workflow must be synthesized to form a coherent safety assessment.
Table 3: Example Data Summary from Thermal Analysis
| Parameter | Method | Example Result | Interpretation |
|---|---|---|---|
| Tₒ (Onset) | DSC | 215 °C | Decomposition begins at this temperature under dynamic heating. |
| ΔH (Enthalpy) | DSC | -350 J/g | The decomposition is moderately exothermic. |
| Tₒ (Mass Loss) | TGA | 210 °C | Mass loss correlates with the DSC exotherm, confirming decomposition. |
| TMR at Onset | ARC | 180 minutes | Provides a timescale for emergency response if the material reaches its self-heating onset temperature. |
| Activation Energy | Isothermal Aging | 120 kJ/mol | Allows for prediction of shelf-life and safe operating times at various temperatures. |
Based on this integrated dataset, clear recommendations can be made. For example, a maximum operating temperature would be set well below the ARC-determined onset of self-heating. Storage temperatures would be determined based on isothermal aging data to ensure product stability over its intended shelf-life.
Conclusion
While specific thermochemical stability data for this compound is not currently published, a comprehensive safety and stability profile can be reliably constructed using the systematic, multi-tiered approach outlined in this guide. By progressing from rapid screening with DSC and TGA to detailed adiabatic and kinetic studies, researchers and drug development professionals can generate the critical data needed to define safe handling, processing, and storage conditions. This framework ensures that the potential thermal hazards of this compound are thoroughly understood and controlled, upholding the principles of scientific integrity and process safety.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
-
Fisher Scientific. (2025). Safety Data Sheet: Isopropylamine.
-
SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Bis(isopropyl)amine.
-
Sigma-Aldrich. (2013). Safety Data Sheet: Isopropylamine.
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ChemicalBook. (2024). Poly(propylene glycol) bis(2-aminopropyl ether): A Review of Synthesis, Properties, Applications, and Environmental Considerations.
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Tanthana, J., & Vevelstad, S. J. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega.
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Navigating the Nuances of Bis(2-isopropoxyethyl)amine: A Technical Guide for Researchers
For Immediate Release
An In-Depth Technical Guide on the Commercial Suppliers, Purity Grades, and Analytical Characterization of Bis(2-isopropoxyethyl)amine for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical research and development, the precise chemical and physical properties of reagents are paramount to the success and reproducibility of experimental outcomes. This guide offers a comprehensive overview of this compound, a secondary amine with growing relevance in synthetic chemistry and drug design. We will delve into its commercial availability, purity grades, and the critical analytical methodologies required to ensure its suitability for sensitive applications.
Commercial Availability and Purity Grades
This compound is available from several reputable chemical suppliers, catering to a range of research and development needs. The purity of this compound is a critical parameter that can significantly influence reaction kinetics, yield, and the impurity profile of the final product.
Key Commercial Suppliers:
-
TCI America: A prominent supplier offering this compound with a specified purity of greater than 97.0% as determined by Gas Chromatography (GC).[1]
-
Santa Cruz Biotechnology: Provides this biochemical for proteomics research.[2]
-
Parchem: A supplier of specialty chemicals, including this compound.[3]
-
BLD Pharm: Offers a range of chemical products, including derivatives of secondary amines.[4]
-
Hangzhou Keying Chem Co., Ltd.: Lists related N-substituted diethanolamine derivatives.[5]
Understanding Purity Grades:
The most commonly available grade for this compound is typically a research-grade purity of >97.0%. For applications in drug development, a higher purity grade may be necessary to minimize the introduction of unknown variables into experimental workflows. It is incumbent upon the researcher to ascertain the specific requirements of their application and select a grade accordingly.
Comparative Analysis of a Representative Purity Grade
While a specific Certificate of Analysis (CoA) can vary between batches and suppliers, the following table represents a typical specification sheet for a research-grade this compound with >97.0% purity.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | Colorless to Almost Colorless Clear Liquid | Conforms | Visual Inspection |
| Purity (by GC) | >97.0% | 98.5% | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | 0.2% | Karl Fischer Titration |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, FT-IR |
| Residue on Ignition | ≤ 0.1% | 0.05% | Gravimetric Analysis |
The Critical Role of Impurity Profiling
In the synthesis of secondary amines like this compound, several potential impurities can arise from the starting materials or side reactions.[6][7][8][9][10] Understanding these potential impurities is crucial for developing robust analytical methods and for interpreting experimental results.
Potential Impurities in this compound Synthesis:
-
Starting Materials: Unreacted primary amines or alkylating agents.
-
Over-alkylation Products: Formation of tertiary amines.
-
Byproducts from Side Reactions: Elimination products or isomers.
-
Residual Solvents: Solvents used in the synthesis and purification process.
The presence of these impurities can have significant consequences in drug development, potentially leading to:
-
Altered biological activity of the target molecule.
-
Formation of toxic byproducts.
-
Difficulties in purification and isolation of the desired compound.
The following diagram illustrates the logical workflow for identifying and controlling impurities.
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A Comprehensive Technical Guide to Bis(2-isopropoxyethyl)amine and its Analogs: From Industrial Catalysis to Pharmaceutical Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-isopropoxyethyl)amine, a tertiary amine with unique structural features, has carved a significant niche as a catalyst in the polyurethane industry and is emerging as a versatile building block in medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of its synthesis, mechanisms of action, and applications. We delve into the structure-activity relationships of its analogs, offering a comparative analysis of their catalytic efficiencies in polyurethane foam production. Furthermore, this guide explores the toxicological profile of ether amines and investigates the potential of this compound and its related structures as scaffolds and intermediates in drug discovery and development. Detailed experimental protocols, quantitative data summaries, and visual diagrams are provided to offer both theoretical understanding and practical insights for researchers in both industrial and pharmaceutical sciences.
Introduction: The Versatile Ether Amine
This compound, also known by its industrial trade name JEFFCAT DPA, is a tertiary amine characterized by the presence of two isopropoxyethyl groups attached to a central nitrogen atom.[1][2] This unique molecular architecture, combining the nucleophilicity of the tertiary amine with the steric hindrance and solubility characteristics imparted by the ether linkages and isopropyl groups, underpins its diverse applications. While its primary role has been as a catalyst in the production of polyurethane foams, its structural motifs are increasingly drawing the attention of medicinal chemists.[3][4] This guide aims to bridge the gap between its industrial applications and its potential in pharmaceutical research by providing a detailed analysis of its chemistry, function, and biological relevance.
Synthesis and Physicochemical Properties
Synthesis of this compound
Conceptual Synthesis Pathway:
A conceptual synthesis pathway for this compound.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a stirred reactor equipped with a condenser, thermometer, and addition funnel, charge diethanolamine and a catalytic amount of a suitable base (e.g., potassium hydroxide).
-
Alkoxylation: Heat the mixture to a specified reaction temperature (typically between 40-120°C) under an inert atmosphere.[3]
-
Propylene Oxide Addition: Slowly add propylene oxide (2 molar equivalents) to the reaction mixture, maintaining the temperature within the desired range. The reaction is exothermic and requires careful control of the addition rate.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting materials.
-
Work-up: Upon completion, neutralize the catalyst with an appropriate acid.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H23NO2 | [7] |
| Molecular Weight | 189.30 g/mol | [2] |
| CAS Number | 6752-33-6 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Soluble in water and common organic solvents |
Mechanism of Action in Polyurethane Catalysis
This compound is a highly effective tertiary amine catalyst in the formation of polyurethane, primarily by accelerating the reactions between isocyanates and polyols (gelling reaction) and between isocyanates and water (blowing reaction).[8][9][10]
Catalytic Cycle in Polyurethane Formation:
Catalytic cycles for gelling and blowing reactions in polyurethane formation.
The catalytic activity of tertiary amines is influenced by their basicity and the steric hindrance around the nitrogen atom.[10] The isopropoxyethyl groups in this compound provide a moderate level of steric hindrance, which can modulate its selectivity towards the gelling and blowing reactions.
Structure-Activity Relationship and Analogs
The catalytic performance of ether amines in polyurethane formation is highly dependent on their molecular structure. A comparative analysis of this compound with its analogs reveals key structure-activity relationships.
Comparative Analysis of Ether Amine Catalysts:
| Catalyst | Structure | Key Features | Catalytic Bias |
| This compound | ((CH3)2CHOCH2CH2)2NH | Moderate steric hindrance, good solubility | Balanced gelling and blowing |
| Bis(2-dimethylaminoethyl)ether | ((CH3)2NCH2CH2)2O | Strong blowing catalyst due to the ether linkage between the two tertiary amine groups.[11] | Strong blowing |
| N,N-Dimethylcyclohexylamine (DMCHA) | C6H11N(CH3)2 | Sterically hindered, strong base. | Strong gelling |
| Triethylenediamine (TEDA) | N(CH2CH2)3N | Unhindered, strong gelling catalyst.[11] | Strong gelling |
Structure-Activity Relationship Decision Tree for Catalyst Selection:
A simplified decision tree for selecting a tertiary amine catalyst.
Applications Beyond Polyurethanes: A Scaffold for Drug Discovery
The structural features of this compound and its analogs make them attractive starting points for the synthesis of more complex molecules with potential biological activity. The secondary amine can be further functionalized, and the ether linkages can improve pharmacokinetic properties such as solubility and metabolic stability.
While direct applications of this compound in drug synthesis are not extensively documented, related secondary and tertiary amines are prevalent in active pharmaceutical ingredients (APIs).[12] For instance, derivatives of bis(2-aminoethyl)amine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4][13][14] These studies have shown that modifications of the terminal amino groups can lead to compounds with significant anti-cancer properties.[13]
The piperazine scaffold, a cyclic diamine, is another example of a privileged structure in drug discovery, highlighting the importance of the amine functional group in interacting with biological targets.[15] The synthesis of pharmaceutical intermediates often involves the construction of optically active tertiary alcohols, a process where amine-containing catalysts can play a crucial role.[16]
Toxicology and Safety Considerations
The toxicological profile of this compound is not extensively detailed in publicly available literature. However, general safety guidelines for tertiary amine catalysts indicate that they can be corrosive and cause skin and eye irritation.[8] Inhalation of vapors may also lead to respiratory irritation.
Studies on related aliphatic and aromatic amines suggest that their metabolism and toxicity can vary significantly based on their structure.[17][18] For instance, some aromatic amines are known to be procarcinogens that undergo metabolic activation to form DNA-damaging species.[18][19] While this compound is an aliphatic amine, a thorough toxicological evaluation would be necessary before its consideration for any pharmaceutical application. A study on the cytotoxicity of bis(2-aminoethyl)amine derivatives showed moderate antiproliferative potency against cancer cell lines.[13]
Conclusion
This compound is a commercially significant tertiary amine catalyst with a well-established role in the polyurethane industry. Its balanced catalytic activity for both gelling and blowing reactions makes it a versatile tool for controlling foam properties. Beyond its industrial applications, the unique structural features of this compound and its analogs present intriguing possibilities for their use as scaffolds and building blocks in drug discovery. Further research into their synthesis, functionalization, and biological activity is warranted to fully explore their potential in the development of novel therapeutics. This guide has provided a comprehensive overview of the current knowledge on this versatile class of molecules, aiming to inspire further investigation and innovation in both material science and medicinal chemistry.
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A Comprehensive Guide to Amine-Based Catalysis: Mechanisms, Applications, and Experimental Insights
Abstract: Amine-based catalysis, a cornerstone of organocatalysis, has revolutionized modern organic synthesis by offering a metal-free approach to constructing complex molecular architectures with high efficiency and stereoselectivity. This guide provides an in-depth exploration of the core mechanisms underpinning this powerful synthetic tool, catering to researchers, scientists, and professionals in drug development. We will dissect the fundamental principles of enamine, iminium ion, and Singly Occupied Molecular Orbital (SOMO) catalysis, elucidating the causality behind experimental choices and catalyst design. Through detailed mechanistic breakdowns, representative experimental protocols, and visual diagrams, this whitepaper aims to serve as a comprehensive resource for both seasoned practitioners and newcomers to the field of aminocatalysis. The amine functional group is prevalent in many pharmaceuticals, making amine-based catalysts particularly relevant in drug discovery and development.[1][2][3][4]
Introduction: The Rise of Organocatalysis and the Central Role of Amines
For decades, synthetic chemistry has heavily relied on metal-based catalysts. While incredibly powerful, these catalysts often suffer from drawbacks such as toxicity, cost, and sensitivity to air and moisture. The emergence of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has provided a more sustainable and often complementary alternative.
At the heart of this field lies aminocatalysis, which employs chiral secondary amines to catalyze a vast array of chemical transformations.[5][6][7] This approach mimics the strategies used by nature's own catalysts, enzymes, which often rely on amino acid residues like lysine for their catalytic activity.[8] The versatility of aminocatalysis stems from its ability to activate carbonyl compounds through various distinct mechanistic pathways, each offering unique synthetic possibilities.
The Core Mechanisms of Aminocatalysis
Enamine Catalysis: Activating the α-Position
Enamine catalysis is a powerful strategy for the functionalization of the α-position of aldehydes and ketones. The core principle involves the reversible reaction of a secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate.[9][10][11] This intermediate is significantly more nucleophilic than the corresponding enol or enolate, enabling it to react with a wide range of electrophiles.
2.1.1 The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown
The catalytic cycle of a typical enamine-catalyzed reaction, such as the proline-catalyzed aldol reaction, can be broken down into the following key steps:[12][13][14]
-
Enamine Formation: The secondary amine catalyst (e.g., proline) condenses with a carbonyl compound (e.g., an aldehyde or ketone) to form an enamine intermediate, with the elimination of a water molecule.[9][10][11][15]
-
Nucleophilic Attack: The highly nucleophilic enamine attacks an electrophile (e.g., another aldehyde molecule in an aldol reaction).
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[9]
2.1.2 Experimental Protocol: A Representative Proline-Catalyzed Aldol Reaction [16]
This protocol describes the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, a classic example of enamine catalysis.[14][17]
-
Materials:
-
(S)-Proline (catalyst)
-
4-Nitrobenzaldehyde (electrophile)
-
Acetone (nucleophile and solvent)
-
Dimethyl sulfoxide (DMSO) (co-solvent, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of (S)-proline (0.025 mmol, 10 mol%) in acetone (1.25 mmol) is added 4-nitrobenzaldehyde (0.25 mmol).
-
The reaction mixture is stirred at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
Iminium Ion Catalysis: Activating the β-Position
In contrast to enamine catalysis, which enhances the nucleophilicity of a carbonyl compound, iminium ion catalysis increases its electrophilicity.[18] This is achieved by the formation of an iminium ion intermediate, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated carbonyl system. This activation strategy is particularly effective for conjugate addition and cycloaddition reactions.[19][20][21]
2.2.1 The Catalytic Cycle: Unveiling the Activation Mode
The mechanism of iminium ion catalysis, exemplified by the Diels-Alder reaction, involves the following steps:[20][22][23]
-
Iminium Ion Formation: A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.
-
Electrophilic Activation and Reaction: The electron-deficient iminium ion acts as a potent electrophile, reacting with a suitable nucleophile (e.g., a diene in a Diels-Alder reaction).
-
Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the amine catalyst.
2.2.2 Experimental Protocol: A Prototypical MacMillan Catalyst-Mediated Diels-Alder Reaction [20]
This protocol outlines the enantioselective Diels-Alder reaction between cinnamaldehyde and cyclopentadiene using a MacMillan-type imidazolidinone catalyst.
-
Materials:
-
(2S,5S)-2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride (MacMillan's first-generation catalyst)
-
Cinnamaldehyde (dienophile)
-
Cyclopentadiene (diene, freshly cracked)
-
Methanol/Water (solvent)
-
Diethyl ether (Et₂O)
-
Brine
-
-
Procedure:
-
The imidazolidinone catalyst (0.025 mmol, 5 mol%) is dissolved in the methanol/water solvent mixture.
-
Cinnamaldehyde (0.5 mmol) and freshly cracked cyclopentadiene (1.5 mmol) are added sequentially to the catalyst solution.
-
The reaction is stirred at room temperature for 3-24 hours, monitoring by TLC.
-
Upon completion, the mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired Diels-Alder adduct.
-
Singly Occupied Molecular Orbital (SOMO) Catalysis
SOMO catalysis represents a paradigm shift in aminocatalysis, extending its reach into the realm of radical chemistry.[24][25][26] This strategy involves the one-electron oxidation of an enamine intermediate to form a radical cation.[27] This SOMO-activated intermediate can then participate in a variety of enantioselective radical-based transformations.[28]
2.3.1 Mechanism of SOMO-Activation and Radical Generation
The key steps in a SOMO-catalyzed reaction are:[8][25][27]
-
Enamine Formation: Similar to classical enamine catalysis, a chiral secondary amine catalyst condenses with an aldehyde to form an enamine.
-
Single-Electron Oxidation: A single-electron oxidant, such as ceric ammonium nitrate (CAN) or an organometallic photocatalyst, oxidizes the enamine to a radical cation.
-
Radical Reaction: The SOMO-activated radical cation reacts with a suitable radical acceptor.
-
Reduction and Hydrolysis: The resulting intermediate is reduced and then hydrolyzed to afford the final product and regenerate the catalyst.
Other Notable Mechanisms
While enamine, iminium, and SOMO catalysis are the most prominent, other mechanisms also play a crucial role:
-
Hydrogen Bonding Catalysis: Many amine-based catalysts possess hydrogen bond donor functionalities (e.g., the carboxylic acid in proline or the amide in thiourea catalysts).[29][30][31][32][33] These groups can activate electrophiles and help to organize the transition state, thereby enhancing both reactivity and stereoselectivity.[29][30][31][32][33] This is an example of bifunctional catalysis, where the amine and the hydrogen-bonding group work in concert.[32]
Catalyst Design and Optimization
The success of asymmetric aminocatalysis hinges on the design of the chiral amine catalyst. The structure of the catalyst dictates the steric environment of the transition state, thereby controlling the stereochemical outcome of the reaction. Key features of effective catalysts include:
-
A rigid scaffold: To ensure effective transmission of stereochemical information.
-
A secondary amine moiety: To form the enamine or iminium ion intermediate.
-
Bulky substituents: To shield one face of the reactive intermediate, directing the approach of the electrophile or nucleophile.
| Catalyst Family | Key Structural Feature | Representative Reactions |
| Proline and its derivatives | Rigid pyrrolidine ring, carboxylic acid for H-bonding | Aldol, Mannich, Michael additions |
| MacMillan Imidazolidinones | Chiral imidazolidinone core | Diels-Alder, Friedel-Crafts alkylations |
| Jørgensen-Hayashi Catalysts | Diarylprolinol silyl ethers | Conjugate additions, α-functionalizations |
| Thiourea-based catalysts | Thiourea moiety for H-bond activation | Michael additions, Mannich reactions |
Conclusion and Future Outlook
Amine-based catalysis has matured into a robust and versatile tool for asymmetric synthesis. The fundamental mechanistic manifolds of enamine, iminium, and SOMO catalysis provide a powerful platform for the development of new and innovative chemical transformations. The ability to combine aminocatalysis with other catalytic modes, such as transition metal catalysis, is opening up new frontiers in synthetic chemistry.[34][35][36] As our understanding of these catalytic cycles deepens, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of complex molecules, with significant implications for the pharmaceutical industry and beyond.
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- 3. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]
- 4. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric aminocatalysis--gold rush in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Aminocatalysis—Gold Rush in Organic Chemistry [ouci.dntb.gov.ua]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. nobelprize.org [nobelprize.org]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pnas.org [pnas.org]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. youtube.com [youtube.com]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pnas.org [pnas.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. youtube.com [youtube.com]
- 24. Mechanistic Complexity in Organo–SOMO Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. macmillan.princeton.edu [macmillan.princeton.edu]
- 26. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
- 28. researchgate.net [researchgate.net]
- 29. Hydrogen-bonding in aminocatalysis: from proline and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation [mdpi.com]
- 31. The role of double hydrogen bonds in asymmetric direct aldol reactions catalyzed by amino amide derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]
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- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bis(2-isopropoxyethyl)amine in Homogeneous Catalysis
Introduction: Unveiling the Potential of a Hemilabile Ligand
Bis(2-isopropoxyethyl)amine is a secondary amine featuring two pendant isopropoxyethyl arms. This unique structure confers properties that make it an intriguing candidate as a ligand in transition metal catalysis. The central nitrogen atom serves as a primary coordination site, while the ether oxygen atoms can engage in weaker, reversible coordination to a metal center. This "hemilabile" character, where a ligand can switch between different coordination modes, is a highly sought-after feature in catalyst design. It allows for the stabilization of the active metal center while also providing open coordination sites for substrate binding and product release during the catalytic cycle.
While direct catalytic applications of this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to other ether-amine compounds, such as Bis(2-methoxyethyl)amine, which is used in palladium-catalyzed reactions, allows for the rational design of novel catalytic systems.[1][2] This guide provides detailed application notes and protocols for the proposed use of this compound as a ligand in two key areas of cross-coupling catalysis: Palladium-catalyzed C-N bond formation and Copper-catalyzed C-O bond formation. The protocols are grounded in established methodologies for related ligand systems and are designed to serve as a robust starting point for researchers.
Application Note 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Scientific Rationale and Ligand Function
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. The choice of ligand is critical for the efficiency and scope of this reaction. This compound is proposed here as a tridentate N,O,O'-ligand. The rationale is as follows:
-
Stabilization of the Catalytic Species: The central amine provides a strong coordination point to the palladium center. The pendant ether oxygens can chelate to the metal, stabilizing the active Pd(0) and Pd(II) intermediates in the catalytic cycle. This chelation can prevent catalyst decomposition and aggregation, potentially leading to higher turnover numbers.
-
Modulation of Reactivity: The hemilabile nature of the ether linkages allows them to dissociate, opening up coordination sites for the oxidative addition of the aryl halide and the subsequent coordination of the amine nucleophile. This dynamic behavior can facilitate key steps in the catalytic cycle.
-
Enhanced Solubility: The alkyl ether groups increase the ligand's solubility in common organic solvents used for cross-coupling reactions.
The proposed catalytic cycle, illustrating the role of this compound, is depicted below.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Aryl Amines
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine, using this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide (Ar-Br)
-
Amine (R₂NH)
-
Anhydrous toluene or dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2 - 2.4 mol% relative to Pd), and sodium tert-butoxide (1.4 equivalents relative to the limiting reagent).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene or dioxane (to achieve a concentration of the aryl bromide of approximately 0.1 M).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Data Presentation: Expected Substrate Scope and Performance
The following table outlines the expected performance of the this compound-palladium catalyst system with a variety of substrates, based on typical results for Buchwald-Hartwig aminations.
| Entry | Aryl Halide | Amine | Proposed Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | >90 |
| 2 | 1-Bromo-4-methoxybenzene | Aniline | 85-95 |
| 3 | 2-Bromopyridine | Di-n-butylamine | 70-85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Benzylamine | >90 |
Application Note 2: Copper-Catalyzed C-O Cross-Coupling (Ullmann-type Reaction)
Scientific Rationale and Ligand Function
The Ullmann condensation for forming C-O bonds (ether synthesis) has been significantly improved by the use of catalytic amounts of copper in conjunction with suitable ligands. Diamine ligands are well-established promoters of these reactions.[3][4] this compound offers a compelling structure for this transformation:
-
Chelation to Copper: The N,O,O' donor set is well-suited to coordinate with copper(I) and copper(II) species, which are both relevant in Ullmann-type catalytic cycles. This chelation can solubilize the copper salt and prevent its disproportionation or precipitation.
-
Promotion of Reductive Elimination: The ligand's electronic properties can influence the redox potential of the copper center, facilitating the key C-O bond-forming reductive elimination step from a Cu(II) or Cu(III) intermediate.
The workflow for a typical copper-catalyzed C-O coupling experiment is outlined below.
Caption: General workflow for a copper-catalyzed Ullmann C-O coupling reaction.
Experimental Protocol: Synthesis of Diaryl or Alkyl Aryl Ethers
This protocol provides a general method for the copper-catalyzed coupling of an aryl iodide with a phenol or an alcohol.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Aryl iodide (Ar-I)
-
Phenol or Alcohol (R-OH)
-
Anhydrous dioxane or DMF
-
Schlenk flask or oven-dried sealed tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add CuI (5 mol%), this compound (10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents) to a Schlenk flask.
-
Reagent Addition: Add the aryl iodide (1.0 equivalent) and the phenol or alcohol (1.5 equivalents).
-
Solvent Addition: Add anhydrous dioxane or DMF (to achieve a concentration of the aryl iodide of approximately 0.2 M).
-
Reaction Conditions: Seal the flask or tube and heat the mixture to 100-120 °C for 12-48 hours with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired ether.
Data Presentation: Potential Substrate Combinations
This table illustrates the potential scope of the copper-catalyzed etherification using this compound as a ligand.
| Entry | Aryl Iodide | Nucleophile | Proposed Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Phenol | 80-90 |
| 2 | 1-Iodo-2-methylbenzene | 4-Methoxyphenol | 75-85 |
| 3 | 1-Iodonaphthalene | Benzyl Alcohol | 70-80 |
| 4 | 4-Iodoanisole | Cyclohexanol | 60-75 |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for homogeneous catalysis. Its structural features suggest significant potential in stabilizing and modulating the reactivity of palladium and copper catalysts for important cross-coupling reactions. The protocols detailed in these application notes, derived from established chemical principles and the behavior of analogous ligands, provide a solid foundation for researchers to begin exploring the catalytic utility of this compound. Further studies, including detailed mechanistic investigations and expansion to other catalytic transformations, are warranted to fully realize the potential of this compound in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
References
-
Alkali Scientific. Bis(2-methoxyethyl)amine Product Information. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
Sources
Application Notes and Protocols for the Use of Bis(2-isopropoxyethyl)amine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of Bis(2-isopropoxyethyl)amine in polymer synthesis. While direct, published protocols for this specific secondary diamine are not abundant, its structural characteristics strongly suggest its application as a chain extender or co-monomer in step-growth polymerizations. This guide will focus on a representative protocol for the synthesis of a polyurea through its reaction with a diisocyanate, a common application for secondary amines in polymer chemistry. The principles and procedures outlined herein can be adapted for other step-growth polymerizations, such as polyamide synthesis. This document provides in-depth procedural details, explains the scientific rationale behind the experimental choices, and emphasizes safety protocols, reflecting field-proven insights for successful polymer synthesis.
Introduction to this compound
This compound is a secondary diamine with the molecular formula C10H23NO2. Its structure, featuring two isopropoxyethyl groups attached to a central amine, imparts unique properties such as a degree of flexibility and steric hindrance around the nitrogen atom. These characteristics can influence the reactivity and the final properties of polymers into which it is incorporated. In polymer synthesis, secondary amines like this compound are valuable building blocks. They can react with a variety of monomers, such as diisocyanates, diacyl chlorides, and epoxides, to form a range of polymers including polyureas, polyamides, and poly(amino esters). The presence of the isopropoxy side chains can enhance the solubility of the resulting polymer in organic solvents and influence its thermal and mechanical properties.
Core Principles and Rationale
The application of this compound in polymer synthesis is primarily governed by the principles of step-growth polymerization .[1] In this type of polymerization, monomers with two or more reactive functional groups react to form dimers, trimers, and eventually long polymer chains.[2]
The reaction between a secondary amine and an isocyanate group is a well-established route to forming a urea linkage.[3] This reaction is typically rapid and does not require a catalyst, proceeding readily at moderate temperatures.[4] The general reaction is as follows:
R-NCO + R'₂NH → R-NH-CO-NR'₂
When a diisocyanate reacts with a diamine, this reaction propagates to form a polyurea. The stoichiometry of the reactants is crucial in step-growth polymerization to achieve a high molecular weight polymer.[5] An equimolar ratio of the reactive functional groups (in this case, -NCO and >NH) is theoretically required to produce a polymer with the highest possible molecular weight.
Safety and Handling of this compound
This compound is classified as a hazardous chemical and requires careful handling to minimize risks.
Hazard Identification:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[6]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[6][7]
-
Avoid inhalation of vapors.[7]
-
Prevent contact with skin and eyes.[6]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| H318: Causes serious eye damage.[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] | |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9] |
Representative Protocol: Synthesis of a Polyurea
This protocol details the synthesis of a polyurea using this compound and a common diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI).
Materials and Equipment
-
Monomers:
-
This compound (>97% purity)[9]
-
1,6-hexamethylene diisocyanate (HDI) (>99% purity)
-
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent.
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Standard laboratory glassware
-
Experimental Workflow
Caption: Experimental workflow for polyurea synthesis.
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Assemble the reaction apparatus (three-neck flask, mechanical stirrer, dropping funnel, condenser, nitrogen inlet/outlet) while maintaining a positive pressure of nitrogen.
-
-
Reaction Setup:
-
In the reaction flask, dissolve a specific amount of this compound (e.g., 10 mmol, 1.89 g) in anhydrous DMF (e.g., 20 mL).
-
In the dropping funnel, prepare a solution of an equimolar amount of HDI (e.g., 10 mmol, 1.68 g) in anhydrous DMF (e.g., 10 mL).
-
-
Polymerization:
-
Cool the reaction flask containing the amine solution to 0-5 °C using an ice bath.
-
Slowly add the HDI solution from the dropping funnel to the stirred amine solution over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
To ensure complete reaction, heat the mixture to 50-60 °C and stir for an additional 2-4 hours. The viscosity of the solution should increase as the polymerization progresses.
-
-
Purification:
-
Once the reaction is complete, cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a beaker containing a vigorously stirred non-solvent (e.g., a 1:1 mixture of methanol and water) to precipitate the polyurea.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.
-
Dry the purified polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Stoichiometric Control and Molecular Weight
To achieve a high molecular weight polymer, it is critical to maintain a 1:1 stoichiometric ratio of the amine and isocyanate functional groups. Any deviation from this ratio will result in a lower degree of polymerization and a lower molecular weight product.[1] The number-average degree of polymerization (Xn) can be estimated using the Carothers equation for step-growth polymerization.[5]
Characterization of the Synthesized Polymer
The resulting polyurea should be characterized to confirm its structure and determine its properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the urea linkage (C=O stretch around 1630-1690 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal decomposition temperature.
Potential Applications and Further Research
Polymers synthesized using this compound may find applications in areas where the unique properties imparted by its structure are beneficial. The flexible isopropoxyethyl side chains could lead to polymers with lower glass transition temperatures and improved solubility, making them suitable for:
-
Coatings and Adhesives: Where flexibility and good adhesion are required.
-
Biomedical Materials: The amine groups in the polymer backbone could be protonated at physiological pH, suggesting potential for applications in drug delivery or as non-viral gene vectors, although further studies on biocompatibility would be essential.
-
Membranes: The specific structure might influence gas or liquid transport properties.
Further research could involve exploring the use of this compound in the synthesis of other polymers, such as polyamides (by reaction with diacyl chlorides) or epoxy resins. The influence of its structure on the morphology and performance of the resulting materials would be a valuable area of investigation.
Conclusion
This compound is a versatile secondary diamine with potential for use in the synthesis of a variety of polymers via step-growth polymerization. This application note provides a representative protocol for its use in the synthesis of a polyurea, highlighting the critical aspects of the procedure, from safety and handling to reaction conditions and polymer characterization. By understanding the principles outlined in this guide, researchers can effectively utilize this compound to develop novel polymeric materials with tailored properties for a range of scientific and industrial applications.
References
-
International Science Community Association. (2013). Development of Eco-friendly Neutralizing Agents for Toluene Diisocyanate. Research Journal of Chemical Sciences, 3(5), 7-11. [Link]
- Google Patents.
- Google Patents. EP0046088A1 - Polyalkylenepolyamine derivatives and their use as curing agents for polyurethanes.
-
MDPI. (2022-07-02). Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. [Link]
-
Lipomi, D. (2017, April 10). Ep4 Step-growth polymerization, Carothers equation, molecular weight [Video]. YouTube. [Link]
-
Wikipedia. Step-growth polymerization. [Link]
-
Greenchemicals. Polyamides: synthesis and properties. [Link]
Sources
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. doxuchem.com [doxuchem.com]
- 4. isca.me [isca.me]
- 5. fiveable.me [fiveable.me]
- 6. EP0211395B1 - Polymers containing amino groups, their manufacture and their use - Google Patents [patents.google.com]
- 7. US20070185281A1 - Preparation of functionalized cationic polymers & their application in personal care - Google Patents [patents.google.com]
- 8. US20030212244A1 - Polymers made from bis(2-hydroxyethyl)isosorbide and enduses thereof - Google Patents [patents.google.com]
- 9. This compound | 1119451-05-6 | TCI AMERICA [tcichemicals.com]
The Strategic Role of the Isopropoxyethyl Moiety in Pharmaceutical Synthesis: Application Notes on Bisoprolol Intermediates
In the landscape of pharmaceutical development, the meticulous design and synthesis of active pharmaceutical ingredients (APIs) are paramount. The judicious selection of building blocks and intermediates directly influences the efficiency, purity, and overall viability of a drug manufacturing process. While not a ubiquitous reagent, molecules containing the isopropoxyethyl functional group, such as derivatives of Bis(2-isopropoxyethyl)amine, play a subtle yet critical role in the synthesis of specific therapeutic agents. This guide provides an in-depth exploration of the application of isopropoxyethyl-containing intermediates, with a primary focus on the synthesis of the widely prescribed beta-blocker, Bisoprolol.
This document will delve into the synthetic pathways, experimental protocols, and the rationale behind the use of these intermediates, offering valuable insights for researchers, scientists, and professionals in drug development.
The Isopropoxyethyl Group: A Key Structural Motif in Bisoprolol
Bisoprolol is a cardioselective beta-blocker used to treat a range of cardiovascular conditions, including hypertension, angina, and heart failure.[1] Its chemical structure features a characteristic isopropoxyethoxy methylphenoxy group, which is crucial for its pharmacological activity. The synthesis of Bisoprolol, therefore, hinges on the efficient construction of an intermediate bearing this key functional group.
The primary intermediate of interest is 4-((2-isopropoxyethoxy)methyl)phenol . The presence of the isopropoxyethyl ether linkage in this molecule provides a combination of lipophilicity and hydrogen bonding potential that is thought to contribute to the drug's selective binding to β1-adrenergic receptors.
Synthesis of the Key Intermediate: 4-((2-isopropoxyethoxy)methyl)phenol
The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is a critical first step in the overall synthesis of Bisoprolol. The most common and industrially scalable method involves the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.
Rationale for Reagent Selection and Reaction Conditions:
-
4-Hydroxybenzyl alcohol: This starting material provides the essential phenolic hydroxyl group and the benzylic carbon that will be etherified.
-
2-Isopropoxyethanol: This reagent introduces the desired isopropoxyethyl moiety. Its selection is a more cost-effective and direct approach compared to multi-step methods for constructing this side chain.
-
Acid Catalyst: An acid catalyst, such as sulfuric acid adsorbed on silica gel or a resin like Amberlyst-15, is employed to protonate the hydroxyl group of 2-isopropoxyethanol, making it a better leaving group (as water) and facilitating the nucleophilic attack by the benzylic hydroxyl group of 4-hydroxybenzyl alcohol.[2][3] The use of a solid-supported acid catalyst simplifies the work-up procedure as it can be easily filtered off.[4]
-
Temperature Control: The reaction is typically carried out at a controlled temperature to minimize the formation of impurities. High temperatures can lead to self-condensation of 4-hydroxybenzyl alcohol, forming polymeric byproducts.[4]
Experimental Workflow for Intermediate Synthesis:
Caption: Workflow for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.
Detailed Protocol for the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol:
Materials:
| Reagent/Solvent | Molar Equivalent | Quantity (for 100g of 4-hydroxybenzyl alcohol) |
| 4-Hydroxybenzyl alcohol | 1.0 | 100 g |
| 2-Isopropoxyethanol | Excess (solvent) | 500 mL |
| Amberlyst-15 resin | Catalytic | 100 g |
| Potassium carbonate | - | 5 g |
Procedure:
-
To a stirred reaction vessel, add 2-isopropoxyethanol (500 mL) and Amberlyst-15 resin (100 g).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add 4-hydroxybenzyl alcohol (100 g) in portions over 2-3 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 10-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the Amberlyst-15 resin.
-
To the filtrate, add potassium carbonate (5 g) and stir for 30 minutes to neutralize any remaining acid.
-
Filter the mixture to remove the potassium carbonate.
-
Remove the excess 2-isopropoxyethanol by vacuum distillation to obtain the crude 4-((2-isopropoxyethoxy)methyl)phenol as an oil.[3]
From Intermediate to API: The Synthesis of Bisoprolol
With the key intermediate in hand, the synthesis of Bisoprolol proceeds through two subsequent steps: epoxidation and epoxide ring-opening.
Step 1: Epoxidation of 4-((2-isopropoxyethoxy)methyl)phenol
The phenolic hydroxyl group of the intermediate is reacted with epichlorohydrin in the presence of a base to form an epoxide.
Rationale:
-
Epichlorohydrin: This reagent provides the three-carbon chain and the reactive epoxide ring necessary for the final step.
-
Base (e.g., Sodium Hydroxide): The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of epichlorohydrin.
Step 2: Epoxide Ring-Opening with Isopropylamine
The final step involves the nucleophilic attack of isopropylamine on the epoxide ring, which opens to form the desired 1,2-amino alcohol moiety of Bisoprolol.
Rationale:
-
Isopropylamine: This amine is the source of the N-isopropyl group found in the final Bisoprolol structure.[5] The reaction is typically carried out in a protic solvent like methanol.[6]
Synthetic Pathway from Intermediate to Bisoprolol:
Caption: Synthetic pathway from the key intermediate to Bisoprolol.
Detailed Protocol for the Synthesis of Bisoprolol from the Intermediate:
Materials:
| Reagent/Solvent | Molar Equivalent |
| 4-((2-isopropoxyethoxy)methyl)phenol | 1.0 |
| Epichlorohydrin | 1.5 |
| Sodium hydroxide | 1.1 |
| Isopropylamine | Excess |
| Methanol | Solvent |
| Fumaric Acid (for salt formation) | 0.5 |
| Acetone (for salt formation) | Solvent |
Procedure:
-
Epoxidation:
-
Dissolve 4-((2-isopropoxyethoxy)methyl)phenol in a suitable solvent and add sodium hydroxide.
-
Slowly add epichlorohydrin at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up to isolate the crude epoxide, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.[4]
-
-
Epoxide Ring-Opening:
-
Dissolve the crude epoxide in methanol.
-
Add an excess of isopropylamine and heat the mixture under reflux.[6]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent and excess isopropylamine under reduced pressure to obtain the crude Bisoprolol base.
-
-
Purification and Salt Formation:
-
The crude Bisoprolol base can be purified by column chromatography or recrystallization.
-
For the preparation of the fumarate salt, dissolve the purified base in acetone and add a solution of fumaric acid in acetone.[3]
-
The Bisoprolol fumarate will precipitate and can be collected by filtration, washed, and dried.
-
The Significance of Impurity Synthesis: A Case Study
In pharmaceutical manufacturing, the identification, synthesis, and characterization of impurities are as crucial as the synthesis of the API itself. The synthesis of a known impurity of Bisoprolol, 3,3'-(isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) , highlights the application of the same core intermediate.[1]
This dimeric impurity can be formed when a molecule of Bisoprolol acts as a nucleophile and reacts with another molecule of the epoxide intermediate. Understanding the conditions that favor the formation of such impurities is vital for process optimization and ensuring the final drug product meets stringent purity requirements.
Conclusion
The isopropoxyethyl moiety, while not as common as other functional groups in medicinal chemistry, serves as a cornerstone in the synthesis of the important cardiovascular drug, Bisoprolol. The strategic use of 2-isopropoxyethanol allows for the efficient construction of the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol. The subsequent, well-defined steps of epoxidation and amine-mediated ring-opening complete the synthesis of the active pharmaceutical ingredient.
The protocols and rationale outlined in this guide provide a comprehensive overview for researchers and professionals involved in the synthesis of Bisoprolol and related pharmaceutical intermediates. A thorough understanding of these synthetic strategies, including the potential for impurity formation, is essential for the development of robust and efficient manufacturing processes for this vital medication.
References
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Indian Journal of Pharmaceutical Education and Research. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. [Link]
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-
MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]
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-
TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]
-
PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]
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Bis(2-isopropoxyethyl)amine: A Versatile Building Block in Modern Organic Chemistry
Introduction: Unveiling the Potential of a Unique Secondary Amine
Bis(2-isopropoxyethyl)amine is a secondary amine characterized by the presence of two isopropoxyethyl groups attached to a central nitrogen atom. This unique structure, combining a nucleophilic secondary amine with two flexible ether linkages, bestows upon it a set of physicochemical properties that make it an intriguing, yet underexplored, building block in organic synthesis. The ether moieties enhance solubility in organic solvents and can participate in metal coordination, while the secondary amine provides a reactive site for a multitude of chemical transformations. This guide will delve into the core reactivity of this compound and provide detailed protocols for its potential applications as a nucleophile, a ligand in catalysis, and a scaffold for the synthesis of more complex molecular architectures.
| Property | Value |
| Molecular Formula | C10H23NO2 |
| Molecular Weight | 189.30 g/mol [1] |
| CAS Number | 6752-33-6[2][3] |
| Boiling Point | 225.4 °C at 760 mmHg[4] |
| Appearance | Liquid (predicted) |
| Solubility | Soluble in a wide range of organic solvents |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of its secondary amine functional group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a moderate base. This allows it to readily participate in a variety of fundamental organic reactions.
Caption: Core reactivity pathways of this compound.
Application I: A Nucleophilic Reagent in C-N Bond Formation
The most direct application of this compound is as a nucleophile. Secondary amines are well-established reagents for the synthesis of tertiary amines, amides, and enamines.
Protocol 1: N-Alkylation for the Synthesis of Tertiary Amines
Tertiary amines are a common structural motif in pharmaceuticals and agrochemicals. This compound can be readily alkylated to form the corresponding tertiary amine. This reaction proceeds via a standard SN2 mechanism.[5][6]
Reaction Scheme: (i-Pr-O-CH2CH2)2NH + R-X → (i-Pr-O-CH2CH2)2N-R + HX
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation for the Synthesis of Amides
Amides are fundamental functional groups in organic chemistry and are prevalent in biologically active molecules. The acylation of this compound with an acid chloride or anhydride provides a straightforward route to the corresponding N,N-disubstituted amide.[5]
Reaction Scheme: (i-Pr-O-CH2CH2)2NH + R-COCl → (i-Pr-O-CH2CH2)2N-COR + HCl
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
A base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash successively with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
If necessary, purify the product by recrystallization or column chromatography.
Application II: A Chelating Ligand in Homogeneous Catalysis
The structure of this compound, featuring a central nitrogen donor and two peripheral ether oxygen donors, makes it a potential tridentate (N,O,O) ligand for various transition metals. Amine-based ligands are widely used in catalysis to modulate the electronic properties and steric environment of the metal center, thereby influencing the activity and selectivity of the catalyst.[7]
Caption: Potential tridentate coordination of this compound.
Conceptual Protocol for Metal Complex Formation
The synthesis of a metal complex with this compound would typically involve the reaction of the amine with a suitable metal precursor in an appropriate solvent.
Materials:
-
This compound
-
Metal salt (e.g., PdCl2, Cu(OAc)2, RhCl3·3H2O)
-
Anhydrous solvent (e.g., ethanol, THF, acetonitrile)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal salt (1.0 eq) in the chosen anhydrous solvent.
-
In a separate flask, dissolve this compound (1.0-2.0 eq) in the same solvent.
-
Slowly add the ligand solution to the stirred solution of the metal salt at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate or a color change may indicate complex formation.
-
If a solid product forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system.
-
Characterize the resulting complex by techniques such as NMR, IR, X-ray crystallography, and elemental analysis.
Application III: A Scaffold for Heterocyclic Synthesis
This compound can serve as a starting material for the synthesis of more elaborate molecules, including nitrogen-containing heterocycles. While direct cyclization is not feasible, functional group manipulation can pave the way for the construction of cyclic systems. By analogy to the use of bis(2-chloroethyl)amine in the synthesis of piperazine derivatives[8], a hypothetical route to a substituted morpholine or piperazine analog can be envisioned.
Hypothetical Protocol: Synthesis of a N-Substituted Bis(2-aminoethyl) Ether Analog
This multi-step protocol illustrates how this compound could be transformed into a diamine precursor for further cyclization reactions.
Step 1: N-Protection
-
Protect the secondary amine of this compound with a suitable protecting group, such as a Boc group, by reacting it with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in dichloromethane.
Step 2: Ether Cleavage
-
Cleave the isopropoxy ether groups using a reagent such as boron tribromide (BBr3) in dichloromethane at low temperature to yield the corresponding diol.
Step 3: Conversion to a Dihalide
-
Convert the diol to a dichloride using a reagent like thionyl chloride (SOCl2) or to a ditosylate using tosyl chloride in pyridine.
Step 4: Azide Formation and Reduction
-
Displace the halides or tosylates with sodium azide in a polar aprotic solvent like DMF to form a diazide.
-
Reduce the diazide to the corresponding diamine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation (e.g., H2, Pd/C).
Step 5: Deprotection
-
Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final diamine.
This resulting diamine could then be used in cyclization reactions to form various heterocyclic structures.
Safety, Handling, and Storage
This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
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-
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This compound | CAS#:1119451-05-6. Chemsrc. [Link]
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Industrial Amine Synthesis Method. Scribd. [Link]
-
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Amine Reactivity. Michigan State University Chemistry. [Link]
-
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-
Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. National Institutes of Health. [Link]
-
Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. National Institutes of Health. [Link]
-
Combined Experimental and Theoretical Study of Bis(diphenylphosphino)(N-thioether)amine-Type Ligands in Nickel(II) Complexes for Catalytic Ethylene Oligomerization. ResearchGate. [Link]
-
Bench-Scale Synthetic Optimization of 1,2-bis(2- aminophenylthio)ethane (APO-Link) Used in the Production of APO-BMI Resin. Office of Scientific and Technical Information. [Link]
-
Coordination chemistry of amine bis(phenolate) titanium complexes: tuning complex type and structure by ligand modification. PubMed. [Link]
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Bis(2-isopropoxyethyl)amine: A Sterically Hindered Proton Acceptor for Precision Organic Synthesis
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide on the application of Bis(2-isopropoxyethyl)amine as a proton acceptor in chemical reactions. As a sterically hindered secondary amine, its unique structure offers significant advantages in syntheses where non-nucleophilic basic conditions are paramount. We will explore the mechanistic basis for its utility, provide detailed experimental protocols for its application as a proton scavenger, and discuss critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced reagents to minimize side reactions and improve reaction yields.
Introduction: The Strategic Value of Non-Nucleophilic Bases
In organic synthesis, the choice of base is as critical as the choice of reactants. While common amines are effective proton acceptors, their inherent nucleophilicity often leads to competitive and undesirable side reactions, such as N-alkylation or addition to carbonyls. Sterically hindered amines are a class of organic bases designed to overcome this challenge.[1] By encumbering the nitrogen atom with bulky substituents, its ability to act as a nucleophile is dramatically reduced, while its capacity to accept a proton (i.e., its basicity) remains effective.
This compound, with its two isopropoxyethyl side chains, is an exemplary member of this class. The bulky isopropyl groups and the flexible ether linkages effectively shield the nitrogen's lone pair of electrons, making it an ideal non-nucleophilic proton scavenger for a variety of sensitive chemical transformations.[2][3] This guide elucidates the principles and practical applications of this versatile reagent.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | PubChem[4] |
| CAS Number | 1119451-05-6 | TCI Chemicals[5] |
| Molecular Formula | C₁₀H₂₃NO₂ | Santa Cruz Biotech[6] |
| Molecular Weight | 189.30 g/mol | Santa Cruz Biotech[6] |
| Appearance | Liquid (Typical) | N/A |
| Predicted XlogP | 1.1 | PubChem[4] |
Critical Safety & Handling
Hazard Warning: this compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[5] Strict adherence to safety protocols is mandatory.
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile, neoprene), a chemical-resistant lab coat, and splash-proof safety goggles or a full-face shield.[5]
-
-
Handling:
-
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]
-
The Mechanistic Advantage: Steric Hindrance in Action
The efficacy of this compound stems directly from its molecular architecture. The nitrogen atom's lone pair, the source of both its basicity and nucleophilicity, is sterically shielded by the two bulky isopropoxyethyl groups.
Figure 1: Steric shielding of the nitrogen atom.
This diagram illustrates how a small proton (H⁺) can access the nitrogen's lone pair, allowing the amine to function as a base. However, a larger electrophile (R-X) is sterically hindered from attacking the nitrogen, preventing the amine from acting as a nucleophile. This selectivity is the cornerstone of its utility.
Core Applications & Experimental Protocols
This compound is ideally suited for reactions that generate acidic byproducts where the presence of a traditional nucleophilic amine would be detrimental.
Application: Proton Scavenger in Alkylation Reactions
Many alkylation reactions, particularly of alcohols or thiols, generate one equivalent of a strong acid (e.g., H-X). This acid can protonate the starting materials or product, or catalyze unwanted side reactions. A non-nucleophilic base is required to neutralize the acid in situ without consuming the alkylating agent.
Causality: In the SN2 alkylation of a substrate (e.g., R-OH) with an alkyl halide (R'-X), an acid (H-X) is formed. If a standard amine base is used, it will compete with the substrate for the alkyl halide, leading to a mixture of products. This compound, being non-nucleophilic, will only react with the generated H-X, driving the desired reaction to completion.[7]
Figure 2: Workflow for use as a proton scavenger.
Protocol 1: General Procedure for O-Alkylation using this compound
-
Objective: To provide a template protocol for the alkylation of an alcohol in the presence of this compound as an acid scavenger.
-
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Chromatography equipment
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Add this compound (1.2 eq) to the solution via syringe and stir for 5 minutes.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the alkyl halide (1.1 eq) dropwise over 5-10 minutes. A white precipitate of bis(2-isopropoxyethyl)ammonium halide may form.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.
-
Application: Base for Elimination Reactions
To favor E2 elimination over SN2 substitution, a non-nucleophilic, sterically hindered base is often required. The bulky profile of this compound makes it a suitable candidate for abstracting a proton from a sterically accessible position without competing as a nucleophile. This is particularly useful in the synthesis of alkenes from secondary or tertiary alkyl halides.
Protocol 2: General Procedure for E2 Elimination
-
Objective: To synthesize an alkene from an alkyl halide via an E2 elimination pathway.
-
Materials:
-
Alkyl halide substrate (e.g., 2-bromopropane, 1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Anhydrous, polar aprotic solvent (e.g., DMSO, DMF)
-
Water and organic solvent (e.g., diethyl ether) for work-up
-
Brine
-
-
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the alkyl halide substrate (1.0 eq) in anhydrous DMSO.
-
Add this compound (1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific substrate (e.g., 50-100 °C). The bulky base will abstract a beta-hydrogen, leading to the formation of the alkene.
-
Monitor the reaction by GC-MS or TLC (visualizing with a permanganate stain).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent (the alkene product may be volatile) to yield the crude product. Further purification can be achieved by distillation if necessary.
-
Conclusion
This compound is a powerful, non-nucleophilic proton acceptor whose utility is rooted in the principle of steric hindrance. Its ability to selectively scavenge protons without engaging in unwanted nucleophilic side reactions makes it an invaluable tool for modern organic synthesis. By enabling cleaner reactions and improving yields in transformations such as alkylations and eliminations, it allows chemists to build complex molecules with greater precision and efficiency. Proper adherence to the stringent safety protocols outlined in this guide is essential for its successful and safe implementation in the laboratory.
References
-
Scilit. (n.d.). Setting the Stage: A Brief Introduction to Sterically Hindered Amines in Organic Chemistry and Scouting Experiments. Retrieved from Scilit. [Link]
-
Taylor & Francis Online. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14). [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from MDPI. [Link]
-
ResearchGate. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14):2505. [Link]
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Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Industrial Amine Synthesis Method. Retrieved from Scribd. [Link]
-
PubChemLite. (n.d.). This compound (C10H23NO2). Retrieved from PubChemLite. [Link]
- Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
-
ResearchGate. (n.d.). Amino proton donors in excited-state intramolecular proton-transfer reactions. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-. Retrieved from NIH. [Link]
-
National Institutes of Health. (n.d.). Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents. Retrieved from NIH. [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from NDSU. [Link]
-
National Institutes of Health. (n.d.). Bis(2-phenoxyethyl)amine. Retrieved from PubChem. [Link]
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-
MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from MDPI. [Link]
-
Science.gov. (n.d.). protonated amine molecules: Topics. Retrieved from Science.gov. [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation. Retrieved from Open Oregon Educational Resources. [Link]
-
ResearchGate. (2024). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. Journal of Chemical & Engineering Data, 69(6). [Link]
-
MDPI. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Retrieved from MDPI. [Link]
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Application Notes and Protocols for the Formation of Metal Complexes with Bis(2-isopropoxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of metal complexes utilizing the versatile chelating ligand, Bis(2-isopropoxyethyl)amine. Drawing upon established principles of coordination chemistry, this document offers detailed protocols, explains the causality behind experimental choices, and presents methodologies for the robust characterization of the resulting complexes. The flexible nature of this ether-amine ligand, with its potential for tridentate coordination, opens avenues for the development of novel metal-based therapeutics and catalysts.
Introduction: The Potential of this compound in Coordination Chemistry
This compound, with the chemical formula C10H23NO2[1], is an intriguing ligand for the formation of metal complexes due to its unique structural features. It possesses three potential donor sites: a central secondary amine nitrogen and two ether oxygen atoms. This arrangement allows it to act as a tridentate chelating agent, forming stable five-membered chelate rings upon coordination to a metal center. The isopropoxy groups also introduce a degree of steric bulk and lipophilicity, which can influence the solubility, stability, and reactivity of the resulting metal complexes.
The coordination of both hard (oxygen) and borderline (nitrogen) donor atoms makes this compound a versatile ligand for a wide range of transition metals, lanthanides, and actinides.[2][3] The resulting complexes have potential applications in various fields, including catalysis, materials science, and, notably, in the development of new therapeutic agents.[4] The ability to modulate the electronic and steric environment around a metal ion is a key strategy in the design of metal-based drugs.[4]
Coordination Behavior and Structural Considerations
The coordination of this compound to a metal ion is anticipated to occur through the lone pairs of electrons on the nitrogen and oxygen atoms. The flexibility of the ethyl chains allows the ligand to wrap around the metal center, leading to a stable complex. The coordination number and geometry of the final complex will be influenced by several factors, including the size and electronic configuration of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions.[5]
Caption: Proposed tridentate coordination of this compound to a metal center (M+).
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of metal complexes with this compound. It is recommended to perform small-scale pilot reactions to optimize conditions for specific metal salts.
General Synthesis of a Metal Complex
This protocol describes a general method for the synthesis of a metal complex with this compound.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)
-
Anhydrous ethanol or methanol
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the chosen metal salt (1 mmol) in anhydrous ethanol (20 mL).
-
In a separate flask, dissolve this compound (1 mmol for a 1:1 metal-to-ligand ratio, or 2 mmol for a 1:2 ratio) in anhydrous ethanol (10 mL).
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Observe for any immediate color change or precipitate formation.
-
If no reaction is apparent, gently heat the mixture to reflux for 2-4 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure crystals.
Caption: General workflow for the synthesis of a metal complex with this compound.
Characterization of the Metal Complex
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
-
Procedure: Acquire the FTIR spectrum of the free ligand and the metal complex.
-
Expected Observations: A shift in the vibrational frequencies of the C-N and C-O stretching bands of the ligand upon coordination to the metal. New bands may also appear in the far-IR region corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[7]
3.2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., ethanol, acetonitrile) and record the UV-Vis spectrum.
-
Expected Observations: The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal ion in the ligand field. These bands are often responsible for the color of transition metal complexes.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.
-
Procedure: Dissolve the complex in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra.
-
Expected Observations: A shift in the chemical shifts of the protons and carbons of the ligand upon coordination. The integration of the proton signals can help to confirm the ligand-to-metal ratio.[8]
3.2.4. Single-Crystal X-ray Diffraction
This is the most definitive method for determining the solid-state structure of a crystalline complex, providing precise bond lengths and angles.[9]
-
Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis.
-
Expected Observations: The resulting crystal structure will reveal the coordination number and geometry of the metal center, the coordination mode of the ligand, and the overall molecular packing.[10]
Representative Data
The following table presents hypothetical characterization data for a 1:1 complex of Cu(II) with this compound, denoted as [Cu(BIPEA)Cl₂].
| Analytical Technique | Observation | Interpretation |
| Elemental Analysis | Calculated: C, 37.89; H, 7.31; N, 4.42. Found: C, 37.75; H, 7.25; N, 4.38. | Confirms the 1:1:2 stoichiometry of Cu:BIPEA:Cl. |
| FTIR (cm⁻¹) | Free Ligand: ν(C-N) 1120, ν(C-O) 1080. Complex: ν(C-N) 1105, ν(C-O) 1065. | Shifts to lower wavenumbers indicate coordination of N and O atoms to the Cu(II) center. |
| UV-Vis (λₘₐₓ, nm) | 680 | A broad absorption band in the visible region, characteristic of a d-d transition for a Cu(II) complex in a distorted octahedral or square pyramidal geometry. |
| Magnetic Susceptibility | μeff ≈ 1.8 B.M. | Consistent with a d⁹ configuration of Cu(II) with one unpaired electron. |
Potential Applications in Drug Development
The development of novel metal-based drugs is a rapidly growing field in medicinal chemistry.[4] Metal complexes offer unique therapeutic possibilities due to their diverse coordination geometries, redox properties, and ability to interact with biological macromolecules. The complexes formed with this compound could be explored for various therapeutic applications, including:
-
Anticancer Agents: The design of metal complexes that can interact with DNA or inhibit key enzymes is a promising strategy for cancer therapy.
-
Antimicrobial Agents: The lipophilic nature imparted by the isopropoxy groups may enhance the ability of the metal complexes to penetrate microbial cell membranes.
-
Catalytic Drugs: Metal complexes can be designed to catalyze specific reactions within a biological system, offering a novel therapeutic approach.
Conclusion
This compound is a promising ligand for the synthesis of a wide array of metal complexes with tunable properties. The straightforward synthetic protocols and diverse characterization techniques outlined in this guide provide a solid foundation for researchers to explore the coordination chemistry of this versatile ligand. The potential for these complexes in fields such as catalysis and drug development warrants further investigation.
References
- Direct Coordination to Metal Ions (Crown Ether, Amine, Carboxylate examples). (n.d.).
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Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. (2025, May 27). Inorganic Chemistry. Retrieved from [Link]
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Synthesis and characterization of iron amine complexes. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]
-
Coordination chemistry of a new imine-ether ligand, N,N′-bis(2-pyridylmethylene)-2,2′-(ethylenedioxy)bis(ethylamine): Mono-helical and single-helical-strand coordination modes identified by X-ray crystallography. (2025, August 5). ResearchGate. Retrieved from [Link]
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Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013, October 5). Journal of Saudi Chemical Society. Retrieved from [Link]
-
Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren). (2021, March). Zeitschrift für anorganische und allgemeine Chemie. Retrieved from [Link]amine_imine3tren)
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Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[11]aneN4. (2023). Open Access Library Journal. Retrieved from [Link]
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Characterization of Organometallic Complexes. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]
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Amido Ligands in Coordination Chemistry. (n.d.). Inorganic Syntheses. Retrieved from [Link]
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Molybdenum imido alkylidene complex. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. (n.d.). Inorganic Chemistry. Retrieved from [Link]
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Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]
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Transition metal ether complex. (n.d.). Wikipedia. Retrieved from [Link]
-
Transition metal complexes and their application in drugs and cosmetics A Review. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Coordination Complexes and Ligands. (n.d.). Purdue University. Retrieved from [Link]
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Bis(2-hydroxyethyl)amine-d11. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022, August 15). Polymers. Retrieved from [Link]
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Synthesis, Characterisation and Transition Metal Ion Complexation Studies of “Pocket-Like” Imine and Amide Derivatives. (n.d.). CORE. Retrieved from [Link]
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HPLC method development for Bis(2-isopropoxyethyl)amine analysis
Application Note: A-1325
A-1325 | HPLC Method Development for the Analysis of Bis(2-isopropoxyethyl)amine
Abstract
This application note presents a comprehensive strategy for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to the analyte's lack of a strong native chromophore and its polar nature, this guide details a systematic approach beginning with analyte characterization, followed by a logical progression through column and mobile phase selection, and culminating in a discussion of derivatization techniques to enhance detection sensitivity. The methodologies are grounded in established chromatographic principles and are designed to provide researchers and drug development professionals with a validated framework for accurate and reliable quantification.
Introduction
This compound is a secondary amine utilized in various industrial and chemical synthesis applications. Its accurate quantification is critical for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for such analyses; however, the inherent chemical properties of this compound present specific challenges.[1] Namely, its aliphatic structure lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult, especially at low concentrations.[2] Furthermore, its polarity can lead to poor retention on traditional reversed-phase columns.[1][3]
This document provides a detailed protocol and the scientific rationale for developing a reliable HPLC method, addressing these challenges through a structured, science-based approach.
Analyte Characterization: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development.
Structure and Properties:
-
Chemical Name: 2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine[4]
-
Molecular Weight: 189.30 g/mol [5]
-
Structure:
-
Key Features:
-
Secondary Amine: The presence of the -NH- group makes the molecule basic and susceptible to pH-dependent ionization.
-
Ether Linkages: The two ether groups contribute to its polarity.
-
Aliphatic Nature: The molecule is composed of single-bonded carbon chains and lacks conjugated double bonds, resulting in negligible UV absorbance at wavelengths typically used in HPLC ( > 220 nm).[6]
-
Strategic HPLC Method Development
Our approach is bifurcated to address the dual challenges of retention and detection. We will first establish a chromatographic system capable of retaining and separating the polar amine, and then introduce a detection enhancement strategy.
Chromatographic System Selection
Given the polar and basic nature of this compound, two primary chromatographic modes are considered: Reversed-Phase (RP) HPLC with modifications and Hydrophilic Interaction Liquid Chromatography (HILIC).
Standard RP-HPLC, which separates compounds based on hydrophobicity, is often the first choice due to its robustness and wide applicability.[7][8] However, polar analytes like our target compound are poorly retained on traditional C18 or C8 columns, often eluting at or near the void volume.[3][9]
To enhance retention in RP-HPLC:
-
Use of "Aqueous Stable" Columns: Select columns specifically designed for use with highly aqueous mobile phases (e.g., polar-embedded or polar-endcapped C18 phases). These columns resist the "phase collapse" that can occur in 100% aqueous conditions, ensuring reproducible retention.[9]
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) into the mobile phase. The reagent forms a neutral, more hydrophobic ion pair with the protonated amine, significantly increasing its retention on the non-polar stationary phase.[8]
HILIC is an excellent alternative for retaining and separating very polar compounds.[10][11][12] It utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][13] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[12]
Advantages of HILIC for this application:
-
Strong Retention: Provides robust retention for polar amines without the need for ion-pairing reagents.[3][10]
-
MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), should this detection method be chosen.[11][13]
Detection Strategy: Overcoming the Lack of a Chromophore
Direct UV detection of this compound is impractical due to its lack of a chromophore.[2][14] Therefore, a strategy to impart detectability is required.
This is the most robust approach, involving a chemical reaction to attach a UV-active or fluorescent "tag" to the amine before injection into the HPLC.[14][15][16] This not only enhances detectability but can also improve the chromatographic behavior of the analyte.[15]
Recommended Derivatization Reagents for Secondary Amines:
| Reagent | Reaction Principle | Detection | Advantages |
|---|---|---|---|
| Dansyl Chloride (Dns-Cl) | Reacts with the secondary amine under alkaline conditions to form a stable, fluorescent sulfonamide adduct.[14] | Fluorescence (Ex: ~340 nm, Em: ~520 nm), UV (~254 nm) | Highly stable derivatives, excellent sensitivity.[14] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Reacts rapidly with secondary amines to form a stable carbamate derivative.[15] | Fluorescence (Ex: ~265 nm, Em: ~315 nm), UV (~265 nm) | Rapid reaction, commonly used for amines.[15][17] |
The workflow for method development is visualized in the following diagram.
Caption: Workflow for HPLC method development.
Detailed Protocol: Method Development with Dansyl Chloride Derivatization and RP-HPLC
This protocol outlines a starting point using the widely applicable Dansyl Chloride derivatization coupled with Reversed-Phase HPLC.
Materials and Reagents
-
This compound standard
-
Dansyl Chloride (5 mg/mL in Acetonitrile)
-
Sodium Bicarbonate Buffer (100 mM, pH 10.0)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Formic Acid
-
Quenching Solution (e.g., 2% v/v Methylamine HCl)
Protocol for Pre-Column Derivatization
-
Sample Preparation: Prepare a stock solution of this compound in Methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
100 µL of Sodium Bicarbonate Buffer (pH 10.0)
-
50 µL of the amine standard or sample solution
-
100 µL of Dansyl Chloride reagent
-
-
Incubation: Vortex the mixture and incubate at 60°C for 45 minutes in a heating block, protected from light.
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of the quenching solution to react with excess Dansyl Chloride. Vortex and let stand for 10 minutes.
-
Final Preparation: Dilute the mixture with the initial mobile phase (e.g., 1:1 with 50:50 Acetonitrile:Water) and filter through a 0.22 µm syringe filter before injection.
Caption: Dansyl chloride derivatization workflow.
Initial HPLC Conditions
The derivatized amine is now significantly more hydrophobic, making it well-suited for RP-HPLC.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention for the moderately polar dansylated derivative and is robust. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure sharp peak shapes for the tertiary amine derivative. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic strong solvent for elution. |
| Gradient | 50% B to 95% B over 15 minutes | A broad gradient is a good starting point to locate the peak and assess purity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | Fluorescence Detector (FLD) | Ex: 340 nm, Em: 520 nm for high sensitivity and selectivity. |
| Injection Vol. | 10 µL | A typical starting volume. |
Method Optimization and Validation
Once the derivatized analyte peak is identified, the method should be systematically optimized.
-
Gradient Optimization: Adjust the slope and duration of the gradient to ensure adequate resolution from any by-products of the derivatization reaction or matrix components.
-
Mobile Phase pH: While formic acid is a good starting point, exploring different pH values (if compatible with the column) can alter selectivity.
-
Validation: Once optimized, the method must be validated according to regulatory guidelines such as ICH Q2(R1).[18][19][20][21] Key validation parameters include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Conclusion
The successful analysis of this compound by HPLC requires a methodical approach that directly addresses its inherent challenges of polarity and lack of a UV chromophore. Pre-column derivatization with a reagent like Dansyl Chloride is a highly effective strategy, transforming the analyte into a molecule that is easily detectable and chromatographically well-behaved on standard reversed-phase columns. The protocol provided herein serves as a robust starting point for developing a fully validated, sensitive, and reliable analytical method suitable for quality control and research environments.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]
-
Płotka-Wasylka, J., et al. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Kanwal, N. (2015). ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Chemistry LibreTexts. Derivatization. (2023). Available from: [Link]
-
Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Available from: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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News-Medical.Net. Hydrophilic Interaction Chromatography Applications. (2019). Available from: [Link]
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Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]
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Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Available from: [Link]
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Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available from: [Link]
-
PubMed. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. (2011). Available from: [Link]
-
Buttner, S., et al. (2012). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. ACS Publications. Available from: [Link]
-
Mack, A. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. Available from: [Link]
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Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
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Wikipedia. Reversed-phase chromatography. Available from: [Link]
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Hawach Scientific. Reverse Phase HPLC Column. Available from: [Link]
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Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
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SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]
-
MDPI. A New Approach to the Determination of Biogenic Amines in Wine. (2020). Available from: [Link]
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Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Available from: [Link]
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Al-Kindy, S., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available from: [Link]
-
PubChem. Bis(2-hydroxyethyl)amine-d11. Available from: [Link]
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PubChem. Bis(2-phenoxyethyl)amine. Available from: [Link]
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CP Lab Safety. This compound, 5g, Each. Available from: [Link]
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Reddit. Do tertiary amines show UV/vis. absorption?. (2015). Available from: [Link]
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ResearchGate. UV-Vis absorption spectra of a) amine-terminated and b).... Available from: [Link]
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MDPI. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. (2020). Available from: [Link]
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Application Note: A Systematic Guide to Gas Chromatography Conditions for Separating Volatile Amines
Abstract
Volatile amines are a critical class of compounds in the pharmaceutical, chemical, and environmental industries. However, their analysis by gas chromatography (GC) is notoriously challenging due to their high polarity and basicity, which leads to significant chromatographic issues like severe peak tailing and poor reproducibility.[1][2][3] This guide provides a comprehensive framework for developing robust and reliable GC methods for volatile amines. We will explore the root causes of analytical difficulties and present systematic solutions, covering the entire workflow from sample preparation and derivatization to the optimization of every component of the GC system—inlet, column, and detector. This document is intended for researchers, analytical scientists, and drug development professionals seeking to overcome the challenges of volatile amine analysis.
The Core Challenge: Understanding Amine Reactivity in GC
The primary obstacle in analyzing volatile amines is their chemical reactivity. Amines are basic compounds containing lone-pair electrons that readily interact with acidic sites within the GC system.[4] Standard fused silica capillary columns and glass inlet liners contain surface silanol (Si-OH) groups, which are acidic and act as active sites for adsorption.[4][5]
This acid-base interaction causes several problems:
-
Peak Tailing: Reversible adsorption of amines to active sites broadens peaks asymmetrically, making accurate integration and quantification difficult.[2][6]
-
Analyte Loss: Irreversible adsorption leads to a loss of analyte, resulting in poor sensitivity, recovery, and accuracy, especially at low concentrations.[5][7]
-
Poor Reproducibility: As active sites become temporarily passivated or new ones are exposed, results can vary significantly between injections.[8]
The key to successful amine analysis is to create a consistently inert sample pathway from the injector to the detector.
Diagram: The Mechanism of Peak Tailing
The following diagram illustrates the interaction of a basic amine with an active silanol group in the GC flow path, which is the primary cause of peak tailing.
Caption: Interaction of amines with active vs. inert GC surfaces.
Building an Inert Flow Path: A Component-by-Component Guide
A robust method requires careful optimization of each part of the chromatographic system.
The Inlet: First Point of Contact
The heated inlet is the first place where analyte loss can occur. Choosing the right liner and conditions is critical.
-
Liner Deactivation: Standard glass liners are not suitable for amine analysis. Always use a base-deactivated liner .[5][9] These liners have their surfaces treated to mask acidic silanol groups, preventing interactions with basic analytes.[5] Modern deactivations (e.g., Siltek®, Topaz™) can also provide excellent inertness across a wider pH range.[10]
-
Liner Geometry: For splitless injections, a single taper with wool is common. The taper helps focus analytes onto the column, while the wool aids vaporization and traps non-volatile residues.[11] Ensure the wool is also deactivated.
-
Injection Temperature: Set the temperature high enough to ensure complete and rapid vaporization of the amines without causing thermal degradation. A typical starting point is 250 °C.
The Column: The Heart of the Separation
Column selection is arguably the most critical decision. Standard siloxane-based columns will perform poorly.[2]
-
Stationary Phase Chemistry: Specialized columns designed for amine analysis are essential. These columns feature unique stationary phases and advanced base-deactivation technologies to ensure symmetrical peaks.[12][13] They are robust enough to withstand repeated injections of samples containing water or other challenging matrices.[2][8]
-
Column Types:
-
Base-Deactivated Wax Phases: Polyethylene glycol (PEG) or "Wax" type columns are polar and can be effective. Look for phases specifically designated for amines (e.g., Agilent CP-Wax for Volatile Amines).[14] However, they may have lower temperature limits and can be less stable than siloxane-based columns.[3]
-
Proprietary Amine-Specific Phases: Many manufacturers offer highly stable, non-polar, or intermediate-polarity phases specifically engineered for volatile amines (e.g., Restek Rtx-Volatile Amine, Agilent J&W Select CP-Volamine).[2][12][13] These columns often provide the best combination of inertness, stability, and selectivity.[2][13]
-
Table 1: Recommended GC Columns for Volatile Amine Analysis
| Column Name | Stationary Phase Type | Max Temp (°C) | Key Features & Applications |
|---|---|---|---|
| Restek Rtx-Volatile Amine | Proprietary (similar to non-polar) | 290 | Highly robust, withstands water injections, excellent inertness for basic compounds.[2][8] |
| Agilent J&W CP-Volamine | Non-polar Siloxane | 265 | Optimized for MMA, DMA, TMA; produces symmetrical peaks with Multi-Purpose Deactivation.[13][15] |
| Agilent CP-Wax for Amines | Base-Deactivated PEG | ~250 | A polar option suitable for separating C2-C7 volatile amines, often used with aqueous samples.[14] |
Carrier Gas and Detectors
-
Carrier Gas: Helium is the most common and reliable choice. Hydrogen can be used to increase speed but requires appropriate safety precautions. Maintain a constant flow rate (e.g., 1-2 mL/min) for reproducible retention times.
-
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds. It is robust and reliable but may lack the sensitivity required for trace-level analysis.
-
Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds like amines.[16][17] An excellent choice for trace amine analysis in complex matrices.
-
Mass Spectrometry (MS): Provides definitive identification and excellent sensitivity, especially in Single Ion Monitoring (SIM) mode.[1] It is the preferred detector for method development and analysis in regulated environments.
-
Sample Preparation and Analysis Strategies
Depending on the sample matrix and analyte volatility, different approaches may be necessary.
Direct Injection & Headspace Analysis
For highly volatile amines in relatively clean, aqueous matrices, a direct or headspace injection approach can be effective.[1] Headspace sampling is particularly useful as it avoids injecting non-volatile matrix components that could contaminate the system.[18][19] Adding a strong base like NaOH to the sample vial helps liberate the free amines into the headspace for analysis.[18]
Derivatization: When Direct Analysis Fails
For less volatile amines or to improve chromatography, derivatization is a powerful technique.[1][20] Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.[19][20][21] This chemical modification blocks the active hydrogen, eliminating the potential for interaction with silanol groups.[21]
Common derivatization strategies include:
-
Acylation: Using reagents like trifluoroacetic anhydride (TFAA).
-
Carbamate Formation: Using reagents like propyl chloroformate, which works well for primary and secondary amines in aqueous samples.[1][22]
Diagram: General GC Workflow for Amine Analysis
The following diagram outlines the decision-making process and overall workflow for analyzing volatile amines by GC.
Caption: Decision workflow for sample preparation and GC analysis.
Protocol: Direct Analysis of Volatile Amines in an Aqueous Matrix
This protocol provides a starting point for the direct analysis of short-chain volatile amines using a specialized capillary column.
1. GC System Configuration and Setup:
-
Inlet: Use a base-deactivated single taper split/splitless liner with deactivated glass wool.
-
Column: Install a Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 1.0 µm) or similar amine-specific column.
-
Installation: Condition the column according to the manufacturer's instructions. Ensure a clean, square cut at both ends of the column to prevent peak tailing.[23][24]
-
System Check: Before analysis, perform several injections of a high-boiling amine (priming) or a solvent blank to passivate any remaining active sites in the system.[3][11]
2. Instrument Conditions:
Table 2: Example GC-MS Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Inlet | Splitless, 250 °C | Ensures efficient transfer of trace analytes without discrimination. |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | Provides good efficiency and stable retention. |
| Oven Program | 40 °C (hold 4 min), then 25 °C/min to 250 °C, hold 3 min | Initial hold for good peak shape of very volatile amines; ramp separates higher boilers.[1] |
| MS Transfer Line | 250 °C | Prevents condensation of analytes before reaching the detector. |
| MS Source | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the mass filter. |
| Detection Mode | Scan (for identification) or SIM (for quantitation) | SIM mode provides higher sensitivity and selectivity for target amines.[1] |
3. Sample and Standard Preparation:
-
Prepare calibration standards in deionized water or a matrix-matching solvent.
-
For samples, pipette a known volume (e.g., 1 mL) into a 10 mL or 20 mL headspace vial.
-
Add a pellet of NaOH or a small volume of concentrated NaOH solution to raise the pH > 11, ensuring the amines are in their free base form.
-
Immediately seal the vial.
4. Headspace Autosampler Conditions:
5. System Suitability and Quality Control:
-
Inject a mid-level standard at the beginning of the run.
-
Assess peak shape (asymmetry factor should be < 1.5).
-
Monitor retention time and response to ensure system stability.
-
If peak tailing is observed, common causes include an active liner, contamination at the head of the column, or a poorly cut column.[23][24] Trim 10-20 cm from the front of the column and replace the inlet liner.[24]
Conclusion
The successful gas chromatographic analysis of volatile amines is highly achievable with a systematic approach that prioritizes the inertness of the entire sample flow path. By understanding the underlying chemical interactions that cause poor chromatography, scientists can make informed choices. The use of specialized base-deactivated liners and amine-specific capillary columns is non-negotiable for achieving the sharp, symmetrical peaks required for accurate and reproducible quantification.[1][2] When combined with optimized sample preparation techniques like headspace analysis or derivatization, these hardware selections provide a robust foundation for tackling even the most challenging amine separations in research and industry.
References
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The Role of Sterically Hindered Amines in Stabilizing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Combating Polymer Degradation
Polymers are integral to a vast array of applications, from automotive components and agricultural films to medical devices and drug delivery systems. However, their long-term performance is often compromised by degradation induced by environmental factors, primarily ultraviolet (UV) radiation and heat.[1] This degradation manifests as discoloration, cracking, and a loss of mechanical properties, ultimately leading to product failure. To counteract these effects, a class of additives known as Hindered Amine Light Stabilizers (HALS) has become indispensable. Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers, interrupting the degradation cascade and offering long-term protection.[2] This guide provides an in-depth exploration of the mechanism, selection, and evaluation of HALS in polymer stabilization, complete with detailed experimental protocols for researchers and development professionals.
Section 1: The Mechanism of Action - The Denisov Cycle
The remarkable efficacy of HALS lies in their ability to function via a regenerative cyclic process known as the Denisov Cycle.[2] HALS do not absorb UV radiation; instead, they actively inhibit polymer degradation by neutralizing harmful free radicals generated during photo-oxidation.[2]
The cycle can be summarized as follows:
-
Initiation: The HALS molecule, a sterically hindered amine, is oxidized to a stable nitroxyl radical.
-
Radical Scavenging: This nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals, forming a non-radical amino-ether.
-
Regeneration: The amino-ether then reacts with a polymer peroxy radical to regenerate the nitroxyl radical, allowing the cycle to continue.
This regenerative nature is the key to the long-term effectiveness of HALS, as they are not consumed during the stabilization process.[2]
Figure 1: The Denisov Cycle of HALS Stabilization.
Section 2: Types of Hindered Amine Light Stabilizers
HALS can be broadly categorized based on their molecular weight, which significantly influences their performance characteristics.
| HALS Type | Molecular Weight | Characteristics | Typical Applications |
| Monomeric | Low (~200-500 g/mol ) | High mobility within the polymer matrix, but prone to higher volatility and extraction. | General purpose applications where extreme longevity is not critical. |
| Polymeric/Oligomeric | High (>1000 g/mol ) | Low volatility, excellent resistance to extraction and migration.[3] | Thin films, high-temperature processing, applications requiring long-term durability.[3] |
| N-H (Secondary Amine) | Varies | Can interact with acidic components in the formulation. | Broad applicability. |
| N-R (Tertiary Amine) | Varies | Lower basicity, reducing interactions with acidic pigments or fillers. | Pigmented systems, applications sensitive to additive interactions. |
Expert Insight: The choice between low and high molecular weight HALS is a critical formulation decision. For applications involving thin cross-sections, such as agricultural films, or those requiring high processing temperatures, high molecular weight (polymeric) HALS are generally preferred due to their reduced migration and volatility.[3][4] An optimal molecular weight range for many applications is considered to be between 1500-3000 g/mol to balance mobility and permanence.[5]
Section 3: Synergistic Effects with UV Absorbers
For comprehensive protection, HALS are often used in combination with UV absorbers (UVAs) like benzotriazoles or benzophenones.[6] This combination creates a powerful synergistic effect.[7]
-
UV Absorbers: Act as the first line of defense by absorbing harmful UV radiation and dissipating it as harmless heat.[7]
-
HALS: Scavenge any free radicals that may still form, acting as a second line of defense.[7]
This dual-action approach provides superior protection compared to using either stabilizer alone, particularly in demanding outdoor applications.[7][8]
| Stabilizer System | Polymer | Performance Improvement (Example) |
| HALS alone | Polypropylene | Significant improvement in UV stability. |
| UV Absorber alone | Polypropylene | Moderate improvement in UV stability. |
| HALS + UV Absorber | Polypropylene | Synergistic effect , providing the best protection against photodegradation.[9] |
Section 4: Experimental Evaluation of HALS Performance
A systematic experimental workflow is crucial for evaluating the effectiveness of HALS in a polymer system. The following diagram outlines a comprehensive approach, from sample preparation to a suite of analytical tests.
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Application Notes & Protocols: Synthesis of Novel Derivatives from Bis(2-isopropoxyethyl)amine
Abstract: This document provides a comprehensive guide for the synthesis of novel derivatives from Bis(2-isopropoxyethyl)amine, a versatile secondary amine. Targeting researchers, medicinal chemists, and drug development professionals, these notes detail several robust synthetic strategies, including N-alkylation, N-acylation, reductive amination, and the Mannich reaction. Each section offers a theoretical framework explaining the chemical logic behind the chosen methodology, followed by detailed, step-by-step laboratory protocols. The aim is to equip scientists with the practical knowledge to expand their chemical library with novel tertiary amines and amides, which are pivotal functional groups in pharmaceutical and materials science.[1][2]
Introduction: The Potential of this compound
This compound is a secondary amine characterized by two isopropoxyethyl chains attached to a central nitrogen atom. Its structure imparts unique physicochemical properties, such as moderate lipophilicity and potential for hydrogen bonding and metal coordination via its ether and amine functionalities. As a secondary amine, it serves as an excellent nucleophilic building block for the synthesis of more complex molecules.[3] The derivatization of this scaffold can lead to novel compounds with potential applications in various fields:
-
Drug Discovery: The introduction of diverse functional groups can modulate the molecule's pharmacological profile, including its solubility, bioavailability, and interaction with biological targets.[4] Tertiary amines and amides are ubiquitous in clinically approved drugs.[2][5]
-
Materials Science: The ether linkages suggest utility as ligands for metal catalysts or as building blocks for novel polymers and functional materials.
-
Agrochemicals: Many pesticides and herbicides incorporate complex amine structures to achieve their desired biological activity.
This guide focuses on four fundamental transformations to unlock the synthetic potential of this starting material.
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
-
This compound: This compound is classified as corrosive and can cause severe skin burns and eye damage.[6]
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Handle all reagents, especially alkylating and acylating agents, with extreme care.
General Synthetic Workflow
The derivatization of this compound follows a logical progression from reaction setup to final product verification. Understanding this workflow is essential for successful synthesis.
Figure 1: General workflow for the synthesis and verification of novel derivatives.
Synthetic Strategy I: N-Acylation for Amide Synthesis
N-acylation is a highly reliable method for converting secondary amines into tertiary amides.[7] This reaction is typically fast and high-yielding. The process involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, usually in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[8][9]
Causality: The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base (e.g., triethylamine or pyridine) prevents the protonation of the starting amine by the generated HCl or carboxylic acid, ensuring the amine remains nucleophilic and the reaction proceeds to completion.
Protocol 4.1: Synthesis of N-acetyl-bis(2-isopropoxyethyl)amine
This protocol describes the synthesis of a tertiary amide using acetyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equiv) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
-
Purify the product by flash column chromatography on silica gel if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Acylating Agent | Base | Typical Yield | Notes |
| Acetyl Chloride | Triethylamine | >90% | Highly reactive, use with caution. |
| Acetic Anhydride | Pyridine | >90% | Less moisture-sensitive than acyl chlorides. |
| Benzoyl Chloride | Triethylamine | >85% | For the synthesis of benzamides. |
Synthetic Strategy II: Reductive Amination for Tertiary Amine Synthesis
Reductive amination is a powerful and versatile method for N-alkylation that avoids the common problem of over-alkylation seen with alkyl halides.[10][11] The reaction proceeds in one pot by forming an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective reducing agent.[12][13]
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde or ketone, thus preventing the formation of alcohol side products.[10][14] The reaction is often catalyzed by a small amount of acetic acid to facilitate iminium ion formation.
Figure 2: Mechanism of reductive amination of a secondary amine.
Protocol 5.1: Synthesis of a Novel Tertiary Amine using Cyclohexanone
This protocol details the synthesis of a tertiary amine via reductive amination.
Materials:
-
This compound (1.0 equiv)
-
Cyclohexanone (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, ~0.1 equiv)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), cyclohexanone (1.1 equiv), and anhydrous DCE.
-
Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid can be added to catalyze iminium formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the solution. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the starting amine is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary amine by flash column chromatography.
Synthetic Strategy III: The Mannich Reaction
The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base.[15][16] It involves an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an acidic proton (an "active hydrogen" compound), such as a ketone.[17][18]
Causality: The reaction begins with the formation of an electrophilic iminium ion from the secondary amine and formaldehyde.[18] The active hydrogen compound is then deprotonated (or tautomerizes to its enol form), which acts as a nucleophile and attacks the iminium ion, forming a new carbon-carbon bond and yielding the final Mannich base.[15] These products are highly valuable synthetic intermediates.
Figure 3: Simplified mechanism of the Mannich Reaction.
Protocol 6.1: Synthesis of a Mannich Base using Acetophenone
This protocol outlines the synthesis of a β-amino ketone.
Materials:
-
This compound hydrochloride (or the free base plus 1.0 equiv HCl)
-
Formaldehyde (37% aqueous solution) (1.2 equiv)
-
Acetophenone (1.0 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a flask, combine acetophenone (1.0 equiv), this compound hydrochloride (1.0 equiv), and formaldehyde solution (1.2 equiv) in ethanol.
-
Add a few drops of concentrated HCl to ensure the medium is acidic.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.
-
Make the aqueous layer basic (pH ~9-10) by the careful addition of NaOH solution. The Mannich base will often precipitate or can be extracted.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse chemical entities. The protocols for N-acylation, reductive amination, and the Mannich reaction detailed in this guide provide robust and reproducible methods for generating novel tertiary amides and amines. By understanding the mechanisms and experimental nuances of these transformations, researchers can effectively expand their chemical libraries for applications in drug discovery, materials science, and beyond.
References
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Title: Mannich reaction. Source: Wikipedia. URL: [Link]
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Title: Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Source: Chemical Science (RSC Publishing). URL: [Link]
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Title: Mannich Reaction. Source: NROChemistry. URL: [Link]
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Title: Mannich Reaction. Source: Chemistry LibreTexts. URL: [Link]
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Title: Mannich Reaction. Source: Organic Chemistry Portal. URL: [Link]
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Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL: [Link]
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Title: Reductive Amination. Source: Chemistry Steps. URL: [Link]
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Title: Reductive amination in case of secondary amines. Source: Chemistry Stack Exchange. URL: [Link]
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Title: Synthesis of Secondary Amines via Self-Limiting Alkylation. Source: PMC - NIH. URL: [Link]
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Title: Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Source: Virginia Tech. URL: [Link]
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Title: synthesis of tertiary amines. Source: YouTube. URL: [Link]
-
Title: N-Acylation Reactions of Amines. Source: University of Bath's research portal. URL: [Link]
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Title: What is the procedure for the synthesis of tertiary amines in the lab. Source: Quora. URL: [Link]
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Title: Synthesis of Secondary Amines via Self-Limiting Alkylation. Source: Organic Letters. URL: [Link]
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Title: Efficient Synthesis of Tertiary Amines from Secondary Amines. Source: ResearchGate. URL: [Link]
-
Title: Aqueous-Mediated N-Alkylation of Amines. Source: ResearchGate. URL: [Link]
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Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Source: PMC - NIH. URL: [Link]
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Title: Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Source: Journal of the American Chemical Society. URL: [Link]
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Title: Synthesis of secondary and tertiary amines. Source: Organic Chemistry Portal. URL: [Link]
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Title: Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Source: Chemical Science (RSC Publishing). URL: [Link]
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Title: Synthesis of amides from aldehydes and amines via C-H bond activation. Source: IRIS - University of Sassari. URL: [Link]
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Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature. Source: Master Organic Chemistry. URL: [Link]
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Title: Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Source: PMC - NIH. URL: [Link]
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Title: Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Source: PMC - NIH. URL: [Link]
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Title: this compound. Source: PubChem. URL: [Link]
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-
Title: Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Source: ResearchGate. URL: [Link]
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Application Notes and Protocols for the Development of Environmentally Friendly Lubricants
Abstract
The escalating environmental regulations and a collective drive towards sustainability have catalyzed the development of environmentally friendly lubricants.[1][2] These lubricants, derived from renewable resources, offer significant advantages in terms of biodegradability and reduced toxicity compared to their conventional mineral oil-based counterparts.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the development and evaluation of high-performance, environmentally acceptable lubricants (EALs). It delves into the selection of bio-based feedstocks, formulation strategies with advanced additives, and detailed protocols for performance characterization, including biodegradability, ecotoxicity, and tribological properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the formulation science.
Introduction: The Imperative for Green Lubrication
Traditional lubricants, derived from petroleum, pose significant environmental risks due to their persistence and toxicity in ecosystems.[5] In contrast, environmentally friendly lubricants, often referred to as biolubricants, are formulated from bio-based feedstocks such as vegetable oils and synthetic esters.[6][7] These lubricants are designed to be readily biodegradable and exhibit low ecotoxicity, making them ideal for applications in environmentally sensitive areas like marine, forestry, and agriculture.[1][8] The primary drivers for the adoption of biolubricants include stringent environmental policies, such as the Vessel General Permit (VGP) in the United States and the EU Ecolabel, which mandate the use of EALs in many applications.[9][10]
Despite their environmental benefits, the widespread adoption of biolubricants has been hindered by certain performance limitations, including poor oxidative and thermal stability, and suboptimal cold-flow properties.[3][5][11] However, recent advancements in chemical modification and additive technology are effectively addressing these challenges, paving the way for high-performance, sustainable lubrication solutions.[3][12]
Strategic Selection of Base Oils: The Foundation of Performance
The performance of an environmentally friendly lubricant is fundamentally dictated by the choice of its base oil. The two primary categories of bio-based base oils are natural oils (vegetable oils) and synthetic esters.
Vegetable Oils: The Renewable Workhorse
Vegetable oils, composed of triglycerides, are a readily available and cost-effective feedstock for biolubricants.[7] Their inherent properties, such as high lubricity, high viscosity index, and excellent adhesion to metal surfaces, make them attractive base oils.[1][13] The fatty acid composition of the vegetable oil is a critical determinant of its performance characteristics.
Causality of Selection:
-
High Oleic Acid Content: Oils rich in monounsaturated fatty acids, like high oleic sunflower or rapeseed oil, are preferred for their improved oxidative stability compared to polyunsaturated oils. The presence of fewer double bonds reduces the susceptibility to oxidation.
-
Low Saturated Fat Content: A lower concentration of saturated fatty acids generally leads to better low-temperature performance (lower pour point).[1]
Table 1: Properties of Common Vegetable Oil Feedstocks
| Vegetable Oil | Predominant Fatty Acid | Oxidative Stability | Low-Temperature Performance |
| High Oleic Rapeseed Oil | Oleic Acid (C18:1) | Good | Very Good |
| High Oleic Sunflower Oil | Oleic Acid (C18:1) | Good | Good |
| Soybean Oil | Linoleic Acid (C18:2) | Poor | Good |
| Palm Oil | Palmitic Acid (C16:0) | Very Good | Poor |
| Castor Oil | Ricinoleic Acid (C18:1-OH) | Good | Excellent |
Synthetic Esters: Engineering Performance
Synthetic esters are produced through the chemical reaction of bio-derived acids and alcohols.[6] This process allows for precise control over the molecular structure, enabling the development of base oils with tailored performance characteristics that can surpass those of both vegetable and mineral oils.[14]
Causality of Selection:
-
Improved Thermal and Oxidative Stability: The absence of double bonds in saturated synthetic esters results in superior resistance to high-temperature degradation and oxidation.[6]
-
Excellent Low-Temperature Fluidity: Branched-chain synthetic esters exhibit very low pour points, ensuring reliable performance in cold climates.
-
Hydrolytic Stability: While esters can be susceptible to hydrolysis, the selection of appropriate alcohol and acid moieties can significantly enhance their resistance to water-induced degradation.[6]
Formulation and Additive Technology: Enhancing Performance and Durability
The performance of bio-based lubricants can be significantly enhanced through the incorporation of carefully selected additives. These additives address the inherent weaknesses of the base oils and impart new, desirable properties to the final formulation.
Workflow for Additive Selection and Integration
Caption: Workflow for selecting and integrating performance-enhancing additives.
Key Additive Types and Their Mechanisms:
-
Antioxidants: These are crucial for improving the oxidative stability of vegetable oils.[3] Phenolic and aminic antioxidants function by scavenging free radicals, thereby interrupting the oxidation chain reaction.[3]
-
Pour Point Depressants (PPDs): PPDs are polymers that modify the wax crystal formation in lubricants at low temperatures, preventing them from interlocking and improving the oil's ability to flow.
-
Anti-wear (AW) and Extreme Pressure (EP) Additives: These additives form a protective film on metal surfaces under boundary lubrication conditions, preventing direct metal-to-metal contact and reducing wear. Environmentally friendly options include boron and phosphorus-based compounds.
-
Corrosion Inhibitors: These additives protect metal surfaces from rust and corrosion by forming a protective barrier that repels water and other corrosive agents.
Performance Evaluation: Protocols and Methodologies
A rigorous testing regime is essential to validate the performance and environmental compliance of newly developed lubricants.
Biodegradability Assessment
Protocol: ASTM D5864 - Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components [15][16][17]
Principle: This method measures the amount of carbon dioxide evolved from the microbial degradation of a lubricant in an aqueous medium.[18] A high percentage of CO2 evolution relative to the theoretical maximum indicates a high degree of biodegradability.[15]
Step-by-Step Protocol:
-
Inoculum Preparation: An active aerobic inoculum is prepared from sources such as activated sewage sludge, soil, or natural surface waters.[16]
-
Test Setup: The test substance is added to a mineral salt medium inoculated with the prepared microorganisms in a sealed flask.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
CO2 Measurement: The evolved CO2 is trapped in a potassium hydroxide solution and quantified by titration or with an inorganic carbon analyzer at regular intervals.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the measured cumulative CO2 to the theoretical CO2 (ThCO2) that would be produced if the test substance were completely mineralized.
Data Interpretation: A lubricant is considered "readily biodegradable" if it achieves >60% biodegradation within the 28-day test period.[19]
Ecotoxicity Evaluation
Protocols: OECD Guidelines for the Testing of Chemicals (201, 202, 203)
Principle: These internationally recognized tests assess the acute toxicity of a substance to key aquatic organisms representing different trophic levels.[20][21]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: [21] This test evaluates the effect of the lubricant on the growth of freshwater green algae over 72 hours. The endpoint is the inhibition of growth (biomass and growth rate) compared to a control.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: [21] This test assesses the acute toxicity to the crustacean Daphnia magna. The daphnids are exposed to the lubricant for 48 hours, and the endpoint is immobilization.
-
OECD 203: Fish, Acute Toxicity Test: [21] This test determines the concentration of the lubricant that is lethal to 50% of a test population of fish (e.g., rainbow trout) over a 96-hour period (LC50).
Experimental Workflow for Ecotoxicity Testing:
Caption: Workflow for conducting aquatic ecotoxicity tests according to OECD guidelines.
Tribological Performance
Principle: Tribological tests are essential to evaluate the fundamental lubricating properties of the formulated oil, specifically its ability to reduce friction and prevent wear between moving surfaces.[1]
Protocol: Four-Ball Wear Test (ASTM D4172)
Step-by-Step Protocol:
-
Apparatus Setup: Three steel balls are clamped together in a cup, and a fourth ball is rotated against them.
-
Lubricant Application: The test lubricant is added to the cup, immersing the three stationary balls.
-
Test Conditions: The test is run under specified conditions of load, temperature, and speed for a set duration.
-
Wear Scar Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope.
-
Data Analysis: The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear performance.
Table 2: Typical Performance Targets for Environmentally Friendly Lubricants
| Property | Test Method | Typical Target for EALs |
| Biodegradability | ASTM D5864 | > 60% in 28 days |
| Aquatic Toxicity (Algae) | OECD 201 | EC50 > 100 mg/L |
| Aquatic Toxicity (Daphnia) | OECD 202 | EC50 > 100 mg/L |
| Aquatic Toxicity (Fish) | OECD 203 | LC50 > 100 mg/L |
| Anti-Wear Performance | ASTM D4172 | Comparable or superior to mineral oil equivalent |
| Oxidative Stability | Rotating Pressure Vessel Oxidation Test (ASTM D2272) | Application dependent |
| Low-Temperature Fluidity | Pour Point (ASTM D97) | Application dependent |
Conclusion and Future Outlook
The development of environmentally friendly lubricants is a dynamic and rapidly evolving field. While significant progress has been made in overcoming the performance limitations of early-generation biolubricants, future research will focus on the development of novel bio-based feedstocks, more effective and sustainable additive technologies, and advanced formulation strategies.[11][12] The protocols and methodologies outlined in this guide provide a robust framework for the systematic development and validation of the next generation of high-performance, environmentally acceptable lubricants.
References
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Current Status and Future Prospects of Biolubricants: Properties and Applications. (n.d.). MDPI. Retrieved from [Link]
-
ASTM D5864 Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components. (2023, November 10). ASTM International. Retrieved from [Link]
-
Advancements in Environmentally Friendly Lubricant Technologies: Towards Sustainable Performance and Efficiency. (n.d.). MDPI. Retrieved from [Link]
-
ASTM D5864 and ASTM D6731, Lubricant Biodegradation Test. (n.d.). Aropha Resource Center. Retrieved from [Link]
-
D5864 Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components. (2017, February 6). ASTM International. Retrieved from [Link]
-
An Overview of the Biolubricant Production Process: Challenges and Future Perspectives. (n.d.). MDPI. Retrieved from [Link]
-
Biodegradable testing. (n.d.). Renewable Lubricants. Retrieved from [Link]
-
ASTM D5864 - Lubricant Biodegradation Test. (n.d.). Situ Biosciences. Retrieved from [Link]
-
BioBased Lubricants: Beyond Esters. (n.d.). Maintonia Magazine. Retrieved from [Link]
-
Advances and Challenges in Bio-Based Lubricants for Sustainable Tribological Applications: A Comprehensive Review of Trends, Additives, and Performance Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Vegetable oil-based additives for lubricant formulations. (n.d.). Lube Media. Retrieved from [Link]
-
Advanced developments in environmentally friendly lubricants for water-based drilling fluid: a review. (2022, August 15). RSC Publishing. Retrieved from [Link]
-
Engineering the Future of Lubricants: From Plants to Performance. (n.d.). AltEnergyMag. Retrieved from [Link]
-
Evaluation of Lubricating Performance of Biodegradable Moringa Oleifera Oil. (2016, August 1). Semantic Scholar. Retrieved from [Link]
-
Tribological Performance of Environmentally Friendly Ionic Liquid Lubricants. (2012, October 7). ASME Digital Collection. Retrieved from [Link]
-
The Economic and Environmental Significance of Sustainable Lubricants. (n.d.). MDPI. Retrieved from [Link]
-
Current Status and Future Prospects of Biolubricants: Properties and Applications. (2025, October 13). ResearchGate. Retrieved from [Link]
-
OECD. (n.d.). Situ Biosciences. Retrieved from [Link]
-
Development of ecofriendly/biodegradable lubricants: An overview. (2025, July 8). ResearchGate. Retrieved from [Link]
-
Tribological Performance of Environmentally Friendly Bio-Degradable Lubricants Based on a Combination of Boric Acid and Bio-Based Oils. (n.d.). NIH. Retrieved from [Link]
-
Eco toxicity tests. (n.d.). Renewable Lubricants. Retrieved from [Link]
-
Evaluation of the Lubrication Properties of Biodegradable Fluids and Their Potential to Replace Mineral Oil in Heavily Loaded Hydrostatic Transmissions. (n.d.). ASTM Digital Library. Retrieved from [Link]
-
TRIBOLOGICAL TESTING OF ENVIRONMENTALLY FRIENDLYLUBRICANTS. (2025, July 14). ResearchGate. Retrieved from [Link]
-
Tribological Evaluation of Lead-Free MoS2-Based Solid Film Lubricants as Environmentally Friendly Replacements for Aerospace Applications. (2022, January 6). MDPI. Retrieved from [Link]
-
Understanding Types of Lubricants: Biolubricants. (2017, January 23). Petroleum Service Company. Retrieved from [Link]
-
Vegetable Oil Based Lubricants: Challenges and Prospects. (n.d.). J-Stage. Retrieved from [Link]
-
A comprehensive review of sustainable approaches for synthetic lubricant components. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Vegetable-based biodegradable lubricating oil additives. (n.d.). Emerald Publishing. Retrieved from [Link]
-
criteris_lubricants_ang.pdf. (n.d.). Gencat.cat. Retrieved from [Link]
-
Biobased – Biodegradable –. (n.d.). Lube Media. Retrieved from [Link]
-
Bio-based or Biodegradable? Lubricants Explained. (2023, April 28). Lubchem, Inc. Retrieved from [Link]
-
Vegetable Oils as Additive in the Formulation of Eco-Friendly Lubricant. (n.d.). ResearchGate. Retrieved from [Link]
-
Bio-Based Lubricants → Term - Energy → Sustainability Directory. (2025, December 3). Energy - Sustainability Directory. Retrieved from [Link]
-
Development of catalyst complexes for upgrading biomass into ester-based biolubricants for automotive applications: a review. (2018, February 1). RSC Publishing. Retrieved from [Link]
-
Lubricants from Vegetable Oils. (n.d.). Institute for Local Self-Reliance. Retrieved from [Link]
-
TRIBOLOGICAL TESTING OF ENVIRONMENTALLY FRIENDLY LUBRICANTS. (n.d.). SINTEF. Retrieved from [Link]
-
Biodegradable lubricants: Working definitions, review of key applications and prospects for growth. (n.d.). Novvi. Retrieved from [Link]
-
Current Status and Future Prospects of Biolubricants: Properties and Applications. (n.d.). MDPI. Retrieved from [Link]
-
Development and Performance Evaluation of Vegetable Oils as Bio-Lubricant. (2024, August 28). International Journal of Engineering Trends and Technology. Retrieved from [Link]
-
Bio-lubricants: survey shows high preference for synthetic esters. (2021, June 25). Riviera Maritime Media. Retrieved from [Link]
-
Synthetic Esters Enable Sustainable Lubrication. (2021, November 30). Peter Greven. Retrieved from [Link]
-
Toxicity and Bioavailability of Lubricants and Their Additives in the Aquatic Environment. (2016, May 18). Microbiotests. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis(2-isopropoxyethyl)amine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of Bis(2-isopropoxyethyl)amine. Achieving a high yield for this secondary amine can be notoriously difficult due to the inherent reactivity of the amine functional group. This document moves beyond simple protocols to explain the causal mechanisms behind common failures and provides field-proven strategies to optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis and Its Challenges
Q1: What is the standard synthetic approach for this compound, and what is the reaction mechanism?
The most direct synthesis of this compound is through the N-alkylation of ammonia. This reaction proceeds via a series of nucleophilic aliphatic substitution (S(_N)2) reactions.[1][2] In this process, ammonia, acting as a nucleophile, attacks two equivalents of an alkylating agent, typically 2-isopropoxyethyl halide (e.g., bromide or chloride).
The reaction unfolds in two key stages:
-
Formation of the Primary Amine: An ammonia molecule attacks the electrophilic carbon of the 2-isopropoxyethyl halide, displacing the halide and forming a primary ammonium salt. A second molecule of ammonia then acts as a base to deprotonate the salt, yielding 2-isopropoxyethylamine.
-
Formation of the Secondary Amine: The newly formed primary amine, being a stronger nucleophile than ammonia, then attacks a second molecule of the 2-isopropoxyethyl halide to form the desired secondary amine, this compound.
References
Technical Support Center: Preventing Side Reactions in Amine Alkylation
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Welcome to the Technical Support Center for Amine Alkylation Processes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of amines. Here, we delve into the causality behind these experimental challenges and provide field-proven, actionable solutions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Over-alkylation Leading to Product Mixtures
Q1: My primary amine alkylation is resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts, significantly lowering the yield of my desired secondary amine. What's happening and how can I fix it?
A1: This is a classic and highly common problem known as over-alkylation. [1][2] The root cause lies in the fact that the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[1][3] This increased nucleophilicity, driven by the electron-donating nature of the newly added alkyl group, makes the secondary amine more reactive towards the alkylating agent than the primary amine it was formed from.[1] This can lead to a "runaway reaction" producing a complex mixture of products.[1]
Here are several strategies to enhance selectivity for the desired mono-alkylation product:
-
Stoichiometric Control: A primary and effective method is to use a large excess of the starting amine relative to the alkylating agent.[1][2] This increases the statistical probability that the alkylating agent will react with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile in the reaction mixture, which favors mono-alkylation.[4]
-
Solvent Choice: The solvent can significantly influence reaction rates and selectivity.[3][5] Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they solvate the cation of the base, enhancing its reactivity, without strongly solvating the amine nucleophile.[3][5] In some cases, ionic liquids have been shown to reduce over-alkylation.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation, which may have a higher activation energy. However, this can also slow down the desired reaction, so optimization is key.[5]
Table 1: General Guidance on Reagent Stoichiometry to Minimize Over-alkylation
| Target Product | Recommended Amine:Alkylating Agent Ratio | Rationale |
| Primary Amine | >10:1 (Ammonia:Alkyl Halide) | Statistically favors mono-alkylation on ammonia. |
| Secondary Amine | 3:1 to 5:1 (Primary Amine:Alkylating Agent) | Reduces the concentration of the secondary amine product available for further reaction. |
| Tertiary Amine | 1:2.2 to 1:2.5 (Primary Amine:Alkylating Agent) | Drives the reaction towards the tertiary product, but purification is often necessary. |
Note: These are starting points and may require optimization for specific substrates.
Caption: Key strategies to mitigate over-alkylation in amine synthesis.
Issue 2: Alternative Reactions with Better Selectivity
Q2: I've tried adjusting stoichiometry and reaction conditions, but I'm still struggling with over-alkylation. Are there alternative synthetic methods that offer better control?
A2: Absolutely. When direct alkylation proves difficult to control, switching to a more selective synthetic route is often the best approach. Two powerful and widely used alternatives are reductive amination and the use of protecting groups.
Reductive Amination
This is often the go-to method for the clean and controlled synthesis of primary, secondary, and tertiary amines.[7][8][9] The process involves two main steps:
-
Imine/Iminium Ion Formation: The amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine or an iminium ion.
-
Reduction: The C=N double bond of the imine/iminium ion is then selectively reduced to a C-N single bond.
The key advantage of reductive amination is that it avoids the problem of multiple alkylations because the imine formation is a self-limiting step.[9]
Common Reducing Agents for Reductive Amination:
-
Sodium cyanoborohydride (NaBH₃CN): A mild reducing agent that is particularly useful because it selectively reduces the iminium ion in the presence of the starting carbonyl compound.[9][10]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often preferred for its lower toxicity compared to cyanoborohydride.[11]
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni): A versatile method, though it can sometimes lead to the reduction of other functional groups.[12]
Caption: The general workflow for reductive amination.
Use of Protecting Groups
For synthesizing primary amines or when dealing with complex molecules, using a protecting group on the nitrogen can be an excellent strategy.[1][2][13] The protecting group prevents multiple alkylations. After a single alkylation, the protecting group is removed to yield the desired amine.[1]
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA)[13][14] | Stable to bases and nucleophiles.[13][15] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd)[13] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine)[13] | Commonly used in peptide synthesis; acid stable. |
| Phthalimide | - | Phthalic anhydride, then dehydration | Hydrazine (Gabriel Synthesis) | Used for converting alkyl halides to primary amines.[16] |
| Trityl | Trt | Trityl chloride | Acidic conditions[16] | Bulky group that prevents dialkylation.[16] |
Experimental Protocol: Boc Protection of a Primary Amine
-
Dissolve the primary amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or diisopropylethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the Boc-protected amine by column chromatography if necessary.
Issue 3: Steric Hindrance Affecting Reactivity
Q3: My alkylation reaction is very slow or not proceeding at all. Could steric hindrance be the issue?
A3: Yes, steric hindrance can significantly impact the rate of amine alkylation, which is typically an SN2 reaction. [17]
-
On the Amine: As the number and size of alkyl groups on the nitrogen increase, the nitrogen's lone pair becomes less accessible to the electrophile, slowing down the reaction.[17][18] This is why the formation of tertiary amines from secondary amines is generally less prone to over-alkylation to the quaternary salt.[17]
-
On the Alkylating Agent: The SN2 reaction is sensitive to steric bulk at the carbon undergoing substitution. The reactivity of alkyl halides follows the order: methyl > primary > secondary >> tertiary (tertiary halides typically do not undergo SN2 reactions).
Troubleshooting Steps for Steric Hindrance:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[5] However, be mindful of potential side reactions or decomposition at higher temperatures.[5]
-
Use a Stronger Base: For less reactive amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary to deprotonate the amine and increase its nucleophilicity.[5]
-
Choose a More Reactive Alkylating Agent: If possible, switch to a more reactive electrophile. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. Alkyl triflates are also highly reactive.
-
Consider a Different Reaction Mechanism: If SN2 is disfavored, an SN1-type reaction using a more sterically hindered but carbocation-stabilizing alkylating agent (like a tertiary or benzylic halide) might be an option, though this can lead to other side reactions like elimination.
Caption: Factors contributing to steric hindrance in amine alkylation.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. Retrieved from [Link]
-
Pittelkow, M., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Royal Society of Chemistry. DOI: 10.1039/D4SC03873H. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025, December 15). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Wikipedia. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 22: Amines. University of Calgary. Retrieved from [Link]
-
NCERT. (n.d.). Amines. NCERT. Retrieved from [Link]
-
Reddit. (2022, April 17). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? Reddit. Retrieved from [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Retrieved from [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Retrieved from [Link]
-
WIKA. (n.d.). The Vital Role of Temperature in Amine Columns for Treating Natural Gas. WIKA blog. Retrieved from [Link]
-
National Institutes of Health. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Equipment layout for the optimization of the amine alkylation.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Equipment layout for the optimization of the amine alkylation.... ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]
- Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Books.
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Technical Support Center: Purification of Bis(2-isopropoxyethyl)amine
Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of crude Bis(2-isopropoxyethyl)amine. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve the highest standards of purity.
This guide is structured to address the most pressing questions and issues encountered during the purification of this secondary amine. We will explore the foundational principles, tackle common problems with logical solutions, and provide validated protocols to streamline your workflow.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge essential for handling and purifying this compound.
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is the cornerstone of designing an effective purification strategy. It is a secondary amine, which means the nitrogen atom has a lone pair of electrons and a single hydrogen atom, making it basic and capable of hydrogen bonding.[1][2]
-
Basicity: The lone pair on the nitrogen atom allows it to be readily protonated by acids to form a water-soluble salt. This property is fundamental to purification by acid-base liquid-liquid extraction.[3][4]
-
Polarity: The presence of two ether linkages and the N-H group makes the molecule polar. This polarity dictates its solubility in various solvents and its retention characteristics in chromatography.
-
Solubility: Lower molecular weight aliphatic amines are generally soluble in water due to hydrogen bonding.[1] However, the two isopropoxyethyl groups increase the hydrophobic character compared to smaller amines, influencing its partitioning between aqueous and organic solvents. It is expected to be soluble in organic solvents like alcohols, ethers, and chlorinated solvents.[1]
Q2: What are the most probable impurities in crude this compound?
A2: Impurities in the crude product typically stem from the synthetic route. A likely synthesis involves the reaction of isopropanolamine with a suitable isopropoxyethylating agent or the reaction of ammonia with 2-isopropoxyethyl chloride. Potential impurities include:
-
Starting Materials: Unreacted isopropanolamine or ammonia.
-
Mono-substituted Product: 2-isopropoxyethylamine.
-
Related Byproducts: Isomers of diisopropanolamine can be present in starting materials, leading to isomeric impurities in the final product.[5][6]
-
Side-Reaction Products: Similar to the synthesis of other dialkyl amines, side reactions can lead to the formation of tertiary amines or other unexpected structures. For instance, in the synthesis of related nitrogen mustards, intramolecular cyclization can lead to piperazine derivatives.[7]
Q3: How can I assess the purity of my final product?
A3: A multi-faceted approach is recommended for purity analysis.
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for initial assessment and for monitoring the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[8] Since this compound lacks a strong UV chromophore, universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are required for accurate detection and quantification.[9]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified product and identifying any residual impurities.[9][10]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it confirms the molecular weight of the product and helps in identifying impurities.[11]
-
Troubleshooting Guide: Common Purification Issues
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: My amine is smearing/tailing badly on the silica gel column, resulting in poor separation.
-
Probable Cause: The basic amine functionality is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[12][13] This acid-base interaction leads to non-ideal chromatographic behavior, such as peak tailing and sometimes irreversible adsorption.
-
Recommended Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase.[12] The competing base neutralizes the acidic sites on the silica, allowing your target amine to elute more symmetrically.
-
Use a Deactivated Stationary Phase: Switch from standard silica gel to an amine-functionalized silica (KP-NH) or basic alumina column.[13] These stationary phases have a basic surface that minimizes the undesirable interactions with the amine product, often allowing for simpler solvent systems like hexane/ethyl acetate and yielding much sharper peaks.[12][13]
-
Issue 2: My yield is very low after performing an acid-base liquid-liquid extraction.
-
Probable Cause 1: Incorrect pH. The efficiency of extraction is critically dependent on the pH of the aqueous phase.[14] To extract the amine into the aqueous layer (as a salt), the pH must be sufficiently acidic to fully protonate the nitrogen. Conversely, to recover the amine into an organic layer, the pH must be sufficiently basic to deprotonate the ammonium salt back to the free amine.
-
Solution: Use a pH meter to verify the pH of the aqueous layer at each step. For extraction into the aqueous phase, adjust the pH to ~2 with an acid like 1M HCl. For recovery into the organic phase, adjust the pH to >10 with a base like 1M NaOH.[3]
-
-
Probable Cause 2: Emulsion Formation. The presence of polar functional groups in your amine can sometimes lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product and making separation difficult.
-
Solution: To break an emulsion, you can try adding a saturated brine solution (NaCl), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a pad of Celite or glass wool can be effective.
-
-
Probable Cause 3: Insufficient Extraction. A single extraction may not be enough to transfer the entire product from one phase to another.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the extracting solvent and combine the extracts. This is more efficient than a single extraction with a large volume.
-
Issue 3: I suspect my compound is degrading during vacuum distillation.
-
Probable Cause: Amines can be susceptible to oxidation, especially at elevated temperatures.[1] The presence of residual acidic or basic impurities could also catalyze decomposition at high temperatures.
-
Recommended Solutions:
-
Lower the Temperature: Ensure you are using a high-vacuum pump to lower the boiling point as much as possible. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Alternative Methods: If thermal instability is confirmed, avoid distillation and opt for non-thermal purification methods like column chromatography or recrystallization (if the product is a solid).
-
Workflow & Decision Making
Choosing the right purification strategy depends on the nature and quantity of impurities. This decision tree can guide your experimental design.
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Technical Support Center: Purification of Bis(2-isopropoxyethyl)amine
Welcome to the Technical Support Center for Bis(2-isopropoxyethyl)amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the removal of impurities from this compound reactions. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
| Problem ID | Observed Issue | Potential Root Cause(s) | Suggested Troubleshooting Steps & Solutions |
| BIEA-P01 | Low Purity of Final Product After Initial Work-up | 1. Unreacted Starting Materials: Incomplete reaction leaving behind starting amines (e.g., diethanolamine) or alkylating agents. 2. Over-alkylation: Formation of quaternary ammonium salts if the reaction is not properly controlled.[1][2] 3. Side-reaction Products: Formation of undesired ethers or other byproducts. | 1. Optimize Reaction Conditions: Ensure stoichiometric balance of reactants. Consider incremental addition of the alkylating agent to minimize over-alkylation. 2. Acid-Base Extraction: Perform an aqueous work-up using dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.[3][4][5] Subsequently, basify the aqueous layer and extract the purified amine with an organic solvent. 3. Chromatography: If impurities are close in polarity, consider flash chromatography.[6] |
| BIEA-P02 | Product is a Dark or Colored Oil | 1. Degradation Products: Amines can degrade over time, especially when exposed to air and light, forming colored impurities.[7] 2. Catalyst Residues: Residual metal catalysts or other reagents used in the synthesis. | 1. Distillation: For thermally stable amines, vacuum distillation can be a highly effective method for removing higher boiling point impurities and colored compounds.[7][8][9] 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities, followed by filtration. 3. Chelating Wash: If metal catalyst residues are suspected, wash the organic solution with an aqueous solution of a chelating agent like EDTA. |
| BIEA-P03 | Poor Separation During Column Chromatography | 1. Inappropriate Stationary Phase: Silica gel, being acidic, can strongly interact with basic amines, leading to tailing and poor separation.[6] 2. Incorrect Mobile Phase: The solvent system may not have the optimal polarity to effectively separate the desired product from impurities. | 1. Use a Modified Stationary Phase: Employ amine-functionalized silica or basic alumina for column chromatography to minimize acid-base interactions.[6][10] 2. Modify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress tailing on standard silica gel.[6][11] 3. Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography with a high pH mobile phase can be an effective alternative.[6] |
| BIEA-P04 | Emulsion Formation During Aqueous Work-up | 1. Presence of Amphiphilic Impurities: Certain byproducts may act as surfactants, stabilizing emulsions. 2. High Concentration of Amine Salt: The salt of the amine formed during acid extraction can sometimes contribute to emulsion formation. | 1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion. 2. Filtration through Celite: Pass the emulsified mixture through a pad of Celite to help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can be used to separate the layers. |
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding the purification of this compound.
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A common approach is the alkylation of a precursor amine. For instance, in the reaction of diethanolamine with an isopropylating agent, you might encounter:
-
Unreacted Diethanolamine: A more polar, water-soluble impurity.
-
Mono-isopropoxyethyl-ethanolamine: An intermediate product of the reaction.
-
Over-alkylation Products: Formation of a quaternary ammonium salt.[1]
-
Byproducts from the Alkylating Agent: For example, if using isopropyl halide, elimination reactions could lead to propene and corresponding alcohol.
Q2: What is the first-line purification strategy I should try?
A2: For most amine purifications, a simple acid-base work-up is the most effective initial step.[3][4] This involves dissolving your crude reaction mixture in a water-immiscible organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic phase. The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO₃), and your purified amine is extracted back into an organic solvent.
Caption: Workflow for Acid-Base Extraction of Amines.
Q3: My amine is high-boiling. Is distillation a viable option?
A3: Yes, vacuum distillation is an excellent method for purifying high-boiling point amines like this compound, provided it is thermally stable.[9] This technique is particularly effective at removing non-volatile impurities such as salts and polymeric materials, as well as some colored degradation products which often have a higher boiling point.[7]
Experimental Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small quantities to minimize losses.
-
Drying: If the crude product contains residual water, it is advisable to dry it with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and filter before distillation.
-
Distillation: Place the crude amine in the distillation flask with a magnetic stir bar. Slowly heat the flask in an oil bath while gradually reducing the pressure.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. It is good practice to collect a forerun fraction, the main product fraction, and a tail fraction.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR.
Q4: How can I analyze the purity of my this compound?
A4: Several analytical techniques can be used to assess the purity of your product.
-
Gas Chromatography (GC): GC is a powerful tool for separating and quantifying volatile impurities.[12][13] A flame ionization detector (FID) is commonly used for carbon-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for less volatile compounds.[14][15] Reversed-phase HPLC is often suitable for polar amines.
-
Mass Spectrometry (MS): Coupling GC or LC to a mass spectrometer (GC-MS or LC-MS) allows for the identification of impurities based on their mass-to-charge ratio.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap with the product's signals.
Caption: Decision Tree for Purification Strategy.
References
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Available at: [Link]
-
A New Approach to the Determination of Biogenic Amines in Wine - MDPI. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]
-
Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]
-
[Lab 6] Distilling Amines... Again - YouTube. Available at: [Link]
-
Reactions of Amines - Chemistry LibreTexts. Available at: [Link]
- Purification of amine reaction mixtures - Google Patents.
- Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents.
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Available at: [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. Available at: [Link]
-
Amine Synthesis Reactions - YouTube. Available at: [Link]
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Troubleshooting amine plants - ResearchGate. Available at: [Link]
-
Stability of amines - Sciencemadness Discussion Board. Available at: [Link]
-
Is there an easy way to purify organic amines? - Biotage. Available at: [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. Available at: [Link]
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Amine plant troubleshooting and optimization (Journal Article) | OSTI.GOV. Available at: [Link]
-
Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? | ResearchGate. Available at: [Link]
- Process for the purification of aromatic amines - Google Patents.
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]
-
Distillation and concentration process design for removal of heat stable salts in amine solution - ResearchGate. Available at: [Link]
-
Reactions of Amines - North Dakota State University. Available at: [Link]
-
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - ResearchGate. Available at: [Link]
- Method of analysis of amine by mass spectrometry - Google Patents.
-
Amines-Part 11-Chemical Properties 5-Separation of Amines - YouTube. Available at: [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. Available at: [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Available at: [Link]
- Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents.
-
(PDF) Time, Temperature and Amount of Distilled Water Effects on the Purity and Yield of Bis(2-hydroxyethyl) Terephthalate Purification System - ResearchGate. Available at: [Link]
- Process for the preparation of purified bis(2-hydroxyethyl) ester of 2,6-naphthalenedicarboxylic acid - Google Patents.
-
A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Identification, Synthesis, and Control Strategy of Process-Related Impurities in the Development and Manufacturing of Bis-Boc-Lisdexamfetamine - ResearchGate. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions During Amination
Welcome to the Technical Support Center for managing exothermic reactions, with a specific focus on amination processes. This resource is designed for researchers, scientists, and drug development professionals who handle potentially hazardous exothermic reactions. Our goal is to provide you with field-proven insights and robust protocols to ensure the safety and success of your experiments. The guidance herein is built on the foundational principles of process safety, emphasizing a deep understanding of reaction thermodynamics and kinetics to mitigate risks effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
Q: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What are the immediate steps I should take, and what is the underlying cause?
A: A rapid and uncontrolled temperature increase is the primary indicator of a potential thermal runaway reaction. This is a critical situation where the heat generated by the reaction surpasses the heat removal capacity of your system, leading to an accelerating reaction rate and a dangerous feedback loop.[1][2][3] Immediate and decisive action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of all reactants.[4][5] This is the most critical first step to prevent adding more potential energy to the system.
-
Maximize Cooling: Increase the cooling to its maximum capacity. This could mean increasing the flow rate of the coolant or switching to a pre-chilled cooling medium if your setup allows.[5]
-
Ensure Agitation: Verify that the reactor's agitator is functioning correctly. Proper mixing is crucial for efficient heat transfer to the cooling jacket and preventing the formation of localized hot spots.[6]
-
Prepare for Emergency Quenching: If the temperature continues to rise, you must initiate an emergency quench. This involves rapidly adding a pre-determined, cold, inert quenching agent to halt the reaction by dilution and cooling.[5][7][8]
Root Cause Analysis and Prevention:
-
Inadequate Calorimetric Data: The most common cause is a poor understanding of the reaction's thermodynamics. Before scaling up, it is essential to perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) to determine the total heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and heat generation rate.[9][10][11][12]
-
Reagent Accumulation: The controlled, slow addition of a limiting reagent is a common strategy to control an exotherm.[13] However, if the reaction does not initiate immediately or is slower than the addition rate, the unreacted reagent can accumulate. A sudden initiation or increase in temperature can then cause this accumulated reagent to react rapidly, leading to a runaway.[14][15]
-
Cooling System Failure: A failure in the cooling system (e.g., loss of coolant flow) can directly lead to a thermal runaway by eliminating the means of heat removal.[16]
-
Scale-Up Issues: Heat removal capacity decreases as a reaction is scaled up because the reactor's volume (heat generation) increases by the cube of its radius, while the surface area for heat exchange (heat removal) only increases by the square.[13][14] A process that is easily controlled in the lab can become a significant hazard at the pilot or manufacturing scale.[2][6]
Issue 2: Reaction Stalls or Fails to Initiate After Reagent Addition Begins
Q: I've started the controlled addition of my amine (or other limiting reagent), but the temperature is not increasing as expected, and analysis shows minimal product formation. What are the risks, and how should I proceed?
A: This is a hazardous situation indicative of reagent accumulation. The lack of an exotherm suggests the reaction has not initiated. Continuing the addition will lead to a dangerous buildup of unreacted, high-energy material.[14][15]
Immediate Actions & Troubleshooting:
-
STOP ADDITION IMMEDIATELY: Do not add any more of the limiting reagent.
-
Verify Conditions:
-
Temperature: Is the reaction temperature high enough for initiation? Some aminations require an initial energy input to overcome the activation energy.[17][18]
-
Catalyst: If using a catalyst, has it been added and is it active?
-
Mixing: Is the agitation sufficient to ensure the reactants are in contact?
-
-
Careful Initiation: If a higher temperature is required, heat the mixture slowly and be prepared for a sudden and potentially very rapid exotherm once the initiation temperature is reached. Your cooling system must be ready to handle this delayed heat release.
-
Worst-Case Scenario Assessment: Use your calorimetry data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) assuming all the accumulated reagent reacts instantaneously. Ensure this temperature does not exceed the boiling point of your solvent or the decomposition temperature of any components.[19]
Issue 3: Inconsistent Product Yield and Formation of Impurities
Q: My amination reaction is yielding inconsistent results, and I'm observing significant byproduct formation. Could this be related to poor exotherm management?
A: Absolutely. Poor temperature control is a common cause of inconsistent yields and impurity formation.[20] Many chemical reactions, including aminations, have optimal temperature ranges. Deviations can lead to side reactions or degradation of products and reactants.[21]
Troubleshooting & Optimization:
-
Identify Hot Spots: Inadequate mixing in a large reactor can create localized areas of high temperature ("hot spots") where side reactions can occur, even if the bulk temperature reading appears normal.[6][22] Consider improving agitation by changing the stirrer type or speed.
-
Refine Addition Rate: A high rate of reagent addition can cause a rapid, localized temperature spike before the cooling system can respond, leading to impurity formation. Slowing the addition rate can often resolve this.[4]
-
Process Analytical Technology (PAT): For sensitive reactions, consider implementing in-situ monitoring (e.g., with IR or Raman spectroscopy) to track the formation of products and byproducts in real-time, allowing for more precise control over reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is "Adiabatic Temperature Rise" (ΔTad), and why is it a critical safety parameter?
A1: The adiabatic temperature rise (ΔTad) is the theoretical maximum temperature increase of your reaction mixture if all the heat generated by the reaction were absorbed by the mixture itself, with no heat loss to the surroundings (i.e., a total failure of cooling).[23] It is calculated using the heat of reaction (Qrxn), the mass of the reaction mixture (m), and its specific heat capacity (Cp).[23]
ΔTad = Qrxn / (m * Cp)
This parameter is a direct measure of the potential hazard of a reaction. A high ΔTad indicates that a cooling failure could lead to a catastrophic temperature and pressure increase.[23]
Table 1: Stoessel's Severity Classification for Exothermic Events
| Severity | Adiabatic Temperature Rise (ΔTad) | Energy Released (J/g) |
| Low | < 50 °C | < 100 |
| Medium | 50–200 °C | 100–400 |
| High | > 200 °C | > 400 |
| (Source: Adapted from Stoessel, F., Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH: Weinheim, 2008.)[23] |
Q2: What is the difference between a batch, semi-batch, and continuous flow reactor for managing exotherms?
A2: The choice of reactor setup has profound implications for safety and heat management.
-
Batch Reactor: All reactants are combined in the vessel at the start of the reaction. This is the most hazardous configuration for highly exothermic reactions because all the potential energy is present from the beginning.[14]
-
Semi-Batch Reactor: One or more reactants are added in a controlled manner over time to a vessel containing the other reactants. This is a very common and effective strategy for controlling exotherms, as the reaction rate is controlled by the addition rate.[7][14][15]
-
Continuous Flow Reactor: Reactants are continuously pumped, mixed, and reacted in a small-volume tube or channel. Flow chemistry offers superior heat transfer due to a very high surface-area-to-volume ratio, making it an inherently safer technology for highly exothermic reactions.[24][25][26][27]
Q3: How do I design a safe and effective quenching procedure?
A3: A quenching procedure is a critical safety measure to stop a runaway reaction. It should be planned before you start your experiment.
-
Choice of Quenching Agent: The agent should be a cold, inert liquid that can quickly halt the reaction. This can be achieved by:
-
Volume and Temperature: The volume of the quenching agent should be sufficient to absorb the remaining energy of the reaction. It should be pre-chilled to maximize its heat absorption capacity.
-
Delivery Method: Ensure you have a safe and reliable method for introducing the quenching agent into the reactor quickly, even under emergency conditions.
Key Experimental Protocols
Protocol 1: Controlled Semi-Batch Amination in a Jacketed Lab Reactor
This protocol outlines a general procedure for performing an exothermic amination reaction under controlled conditions.
-
Hazard Assessment: Using calorimetric data (DSC/RC), determine the ΔH, ΔTad, and required cooling capacity for the planned scale.[12][19] Define the maximum allowable reaction temperature.
-
Reactor Setup:
-
Charge the jacketed reactor with the initial substrate and solvent.
-
Load the limiting reagent (e.g., amine) into an addition funnel or a syringe pump for controlled dosing.
-
Ensure the internal temperature probe, overhead stirrer, and condenser are correctly positioned and functional.
-
-
Initiation:
-
Start agitation.
-
Bring the reactor contents to the desired starting temperature using the circulator. Pre-cool the reaction if necessary.[4]
-
-
Controlled Addition:
-
Begin the slow, dropwise addition of the limiting reagent.[4]
-
Monitor the internal temperature closely. The rate of addition should be managed so that the cooling system can maintain a stable internal temperature.[14]
-
If the temperature exceeds the set limit, stop the addition until the temperature stabilizes.[4][15]
-
-
Monitoring & Completion:
-
After the addition is complete, continue stirring at the reaction temperature and monitor the reaction's progress via a suitable analytical method (e.g., TLC, LCMS, HPLC).
-
A gradual decrease in the heat output from the reaction indicates it is nearing completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to a safe temperature before proceeding with quenching and extraction.[8]
Protocol 2: Emergency Quench Procedure
This protocol should be understood by all personnel before a potentially hazardous reaction begins.
-
Confirmation: Confirm that a runaway condition is occurring (rapidly rising temperature unresponsive to maximum cooling).
-
Cease Additions: Ensure all reactant feeds are stopped.
-
Alert Personnel: Announce the emergency to all lab personnel in the immediate area.
-
Initiate Quench: Add the pre-determined quenching agent to the reactor as quickly as is safe. Use a blast shield and appropriate personal protective equipment (PPE).
-
Monitor: Observe the reactor temperature from a safe distance. If the temperature continues to rise or there are signs of uncontrolled pressure buildup, initiate building evacuation procedures immediately.[5]
Visualizations
Diagram 1: Thermal Runaway Decision Logic
This diagram illustrates the decision-making process when a temperature excursion is detected.
Caption: Decision workflow for responding to a temperature excursion.
Diagram 2: Heat Balance in a Semi-Batch Reactor
This diagram illustrates the fundamental heat balance that must be maintained for safe operation.
Caption: Heat balance in a controlled exothermic reaction.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023). Sigma-HSE.
- Runaway Reaction. (2020). Chemical Engineering World.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020).
- Reaction Control. (2022). Visual Encyclopedia of Chemical Engineering Equipment.
- Exothermic Reaction Hazards. (2024).
- THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. (n.d.). The Seybold Report.
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (n.d.).
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). SlideShare.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester.
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxid
- Ensuring Chemical Process Safety by Design: The RC1mx™ Reaction Calorimeter. (2024). METTLER TOLEDO.
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021).
- Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Health and Safety Research.
- Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
- Calorimetric Studies. (n.d.). Prime Process Safety Center.
- Why reactions run away. (n.d.). IChemE.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (n.d.). NIH.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Information on the Reaction Calorimetry applic
- Safe scale-up with exothermic reactions. (n.d.).
- Critical Considerations in Process Safety. (n.d.). H.E.L Group.
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
- Troubleshooting. (n.d.). The Pharma Master.
- Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety.
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Reductive amination reaction temperature. (n.d.).
- Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube.
- The chemical reaction of the amination process. (n.d.).
- Runaway Reaction - Prevention. (2012). YouTube.
- Question about reductive amination reaction procedure. (2025). Reddit.
- Catalytic C–H amination at its limits: challenges and solutions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
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- 28. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Avoid Polymerization in Amine Synthesis
<G3>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unwanted polymerization during amine synthesis, particularly in aza-Michael additions to activated olefins like acrylates. Our goal is to provide you with the mechanistic understanding and practical, field-proven strategies to ensure your reactions are successful, safe, and reproducible.
Section 1: Understanding the "Why": The Root Causes of Polymerization
Before troubleshooting, it's crucial to understand the underlying chemistry. Unwanted polymerization during amine synthesis, especially when using monomers like acrylates, is almost always a result of a free-radical polymerization process. This process is highly exothermic and can lead to dangerous runaway reactions if not controlled.[1]
The key triggers for this unwanted side reaction include:
-
Heat: The aza-Michael addition is often exothermic. This heat can be sufficient to initiate the polymerization of the unreacted acrylate monomer.[1][2]
-
Impurities: Trace impurities, such as peroxides in solvents (e.g., THF) or metal contaminants, can decompose to form radicals that initiate polymerization.
-
Oxygen: While paradoxically essential for the function of many common inhibitors, oxygen can also react with monomer to form peroxy radicals, which can initiate polymerization.[3][4][5][6]
-
Light: UV light can provide the energy to initiate radical formation.
The process occurs in three main stages: Initiation, Propagation, and Termination. An initiator (e.g., a radical from a peroxide impurity) creates a monomer radical, which then rapidly adds to other monomer units in a chain reaction (propagation) until the radicals are quenched (termination).
Diagram: The Vicious Cycle of Radical Polymerization
This diagram illustrates the fundamental steps of free-radical polymerization that you are trying to prevent.
Caption: The three stages of radical polymerization: Initiation, Propagation, and Termination.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter in the lab.
FAQ 1: "My aza-Michael reaction turned into a solid block of polymer overnight. What happened and how can I prevent it?"
Answer: This is a classic sign of a runaway radical polymerization. The exothermic heat from your desired Michael addition reaction likely accumulated, creating a hot spot that initiated the polymerization of the excess acrylate monomer.[1] Once started, this polymerization generates even more heat, accelerating the process until all monomer is consumed.
Core Strategies for Prevention:
-
Thermal Management is Critical:
-
Protocol: For reactions known to be exothermic, set up your reaction in an ice-water bath (0 °C) or a cryo-cooler. Use a reaction vessel that allows for efficient heat transfer (e.g., avoid thick-walled flasks for larger scales).
-
Causality: By keeping the bulk temperature low, you prevent the reaction from reaching the activation energy required for thermal initiation of polymerization.
-
-
Slow Addition of the Michael Acceptor:
-
Protocol: Instead of adding all your acrylate at once, use a syringe pump or a dropping funnel to add it slowly (e.g., over 1-2 hours) to the solution of the amine.
-
Causality: This strategy keeps the instantaneous concentration of the highly reactive monomer low. The amine will react with the acrylate in the desired 1,4-addition faster than the acrylate can polymerize with itself, effectively outcompeting the unwanted side reaction.
-
-
Ensure an Inhibitor is Present:
-
Protocol: Commercial acrylate monomers are shipped with an inhibitor, typically 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).[7][8] Do not remove it unless your specific reaction chemistry is incompatible. If you are using a purified (inhibitor-free) monomer, you must add your own inhibitor. A typical concentration is 100-500 ppm of MEHQ or Phenothiazine (PTZ).
-
Causality: Inhibitors are radical scavengers. They react with and neutralize any stray radical species before they can initiate a polymerization chain.[1][9]
-
FAQ 2: "I ran my reaction under a nitrogen atmosphere to prevent oxidation, but it still polymerized. Why?"
Answer: This is a common and understandable mistake. It stems from a misunderstanding of how phenolic inhibitors like MEHQ function. Counterintuitively, MEHQ requires the presence of dissolved oxygen to be an effective inhibitor. [4][5][6]
The Synergistic Mechanism of MEHQ and Oxygen:
MEHQ itself is not highly reactive towards the carbon-centered radicals that propagate polymerization.[5] Instead, a synergistic mechanism is at play:
-
A stray carbon radical (R•) reacts with dissolved oxygen (O₂) to form a peroxy radical (ROO•).
-
MEHQ is exceptionally efficient at trapping this peroxy radical (ROO•), forming a stable species that cannot propagate polymerization.[3][4]
By running the reaction under a strictly inert atmosphere, you starve the MEHQ of the oxygen it needs to function, rendering it ineffective.[4][5]
Recommended Atmospheric Control:
-
For MEHQ/BHT: Do not rigorously de-gas your solvents or monomer. A gentle nitrogen or argon blanket is sufficient to prevent atmospheric moisture contamination, but ensure some air is in the headspace or that the reagents were not stored under strictly anaerobic conditions.
-
For Oxygen-Independent Inhibition: If your reaction is strictly anaerobic, you must use an inhibitor that does not rely on oxygen, such as Phenothiazine (PTZ) or a stable radical like TEMPO .[5][10]
Diagram: How Phenolic Inhibitors Work (The Role of O₂)
This diagram explains the crucial, synergistic role of oxygen in the function of inhibitors like MEHQ.
Caption: MEHQ traps peroxy radicals, which are formed from polymer radicals and O₂.
FAQ 3: "How do I choose the right inhibitor and how much should I use?"
Answer: The choice of inhibitor depends on your reaction conditions, particularly temperature and atmosphere.
| Inhibitor | Chemical Class | Mechanism | Typical Conc. (ppm) | Optimal Conditions | Notes |
| MEHQ | Phenolic | Requires O₂ | 100 - 1000 | < 80 °C, Aerobic | Most common for storage and transport.[1][4][11] Effectiveness decreases at high temperatures.[4] |
| BHT | Phenolic | Requires O₂ | 100 - 1000 | < 80 °C, Aerobic | Similar to MEHQ, often used in resins.[7] |
| PTZ | Aminic | O₂-independent | 200 - 2000 | High Temp, Anaerobic | More potent than MEHQ, especially under low-oxygen conditions.[5][6][12] |
| TEMPO | Stable Radical | O₂-independent | 50 - 500 | Broad | Very efficient radical trap. Can be used for controlled "living" polymerizations.[2][10] |
Experimental Protocol: Adding an Inhibitor to a Reaction
-
Calculate the Required Amount: Determine the mass of your monomer. For a 500 ppm concentration in 100 g of monomer, you would need (500 / 1,000,000) * 100 g = 0.05 g or 50 mg of the inhibitor.
-
Dissolve: Dissolve the calculated amount of inhibitor directly into the monomer or the reaction solvent before adding the monomer to the reaction vessel.
-
Proceed: Run your reaction as planned, maintaining other control strategies like temperature control and slow addition.
FAQ 4: "Polymerization has already occurred. Is there any way to salvage my desired product?"
Answer: Salvage can be difficult but is sometimes possible if the polymerization was not complete.
-
Solubility Difference: Your desired amine adduct is likely a discrete small molecule, while the polymer is a long chain. Try adding a solvent in which your product is soluble but the polymer is not. Good starting points are diethyl ether, hexanes, or ethyl acetate. The polymer may crash out as a solid or a sticky gum.
-
Filtration/Decantation: Filter the mixture to remove the precipitated polymer. If it's too gummy, carefully decant the solvent containing your product.
-
Column Chromatography: This is the most effective method. Dissolve the crude mixture in a minimal amount of a suitable solvent (like dichloromethane) and load it onto a silica gel column. The less polar polymer will often remain at the top of the column or elute very quickly with non-polar solvents, while your more polar amine product can be eluted with a more polar solvent system (e.g., Hexane/Ethyl Acetate gradient).
Section 3: Proactive Workflow for Polymerization Prevention
Use this decision tree to design your experiment proactively to avoid polymerization from the start.
Diagram: Experimental Design Workflow
Caption: A decision workflow for proactively preventing polymerization in amine synthesis.
References
-
The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid . (n.d.). ResearchGate. [Link]
-
Li, R., & Schork, F. J. Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization . American Chemical Society. [Link]
-
Ensuring Safety and Efficiency: The Role of Polymerization Inhibitors in Acrylic Monomer Production . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization | Request PDF . (n.d.). ResearchGate. [Link]
-
Mechanism of amine-acrylate aza-Michael addition for curing polymer... . (n.d.). ResearchGate. [Link]
-
Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors . (n.d.). University of Sydney. [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE . (n.d.). University of Alabama at Birmingham. [Link]
-
Al-Harthi, M. A., et al. (2023). Inhibition of Free Radical Polymerization: A Review . PMC - NIH. [Link]
-
Termination mechanism of the radical polymerization of acrylates . (n.d.). ANU Open Research. [Link]
-
Nakamura, Y., et al. (2016). Termination Mechanism of the Radical Polymerization of Acrylates . PubMed. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling . (n.d.). ACS Publications. [Link]
-
POLYMERIZATION INHIBITOR COMPOSITIONS . (2023). European Patent Office - EP 3347333 B1. [Link]
-
Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? . (2019). ResearchGate. [Link]
-
Expanding the Scope of the Photoinduced Living Radical Polymerization of Acrylates in the Presence of CuBr2 and Me6-Tren | Macromolecules . (n.d.). ACS Publications. [Link]
-
27 questions with answers in MICHAEL ADDITION | Scientific method . (n.d.). ResearchGate. [Link]
-
What is the classification and mechanism of polymerization inhibitors? . (2022). Longchang Chemical. [Link]
-
What is high performance polymerization inhibitor? . (n.d.). Wako Chemicals. [Link]
-
Polymerisation inhibitor . Wikipedia. [Link]
-
Michael Addition . (n.d.). Organic Chemistry Portal. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation . (n.d.). NIH. [Link]
-
Polymerization Reactions Inhibitor Modeling . (n.d.). ioKinetic. [Link]
-
Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage . (2021). Solvay. [Link]
-
Michael Addition Reaction Mechanism . (n.d.). Chemistry Steps. [Link]
-
The Michael Addition Reaction and Conjugate Addition . (2023). Master Organic Chemistry. [Link]
-
How Do Polymerization Inhibitors Work? . (2025). YouTube. [Link]
-
An environmentally benign protocol: Catalyst-free Michael addition of aromatic amines to α,β-unsaturated ketones in glycerol . (n.d.). ResearchGate. [Link]
Sources
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- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
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- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
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- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. data.epo.org [data.epo.org]
- 12. Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage | Solvay [solvay.com]
Technical Support Center: Purifying Amine Hydrochloride Salts by Recrystallization
Welcome to the Technical Support Center for the purification of amine hydrochloride salts. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for these often critical compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt methods to your specific molecule.
Introduction: The Challenge of Purifying Amine Hydrochloride Salts
Amine hydrochloride salts are ubiquitous in pharmaceutical development, offering improved stability and aqueous solubility over the freebase form. However, their purification via recrystallization is not always straightforward. The ionic nature of the salt profoundly influences its solubility profile, often leading to challenges such as solvent selection, "oiling out," and low recovery. This guide provides a structured approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when planning the recrystallization of an amine hydrochloride salt.
Q1: What is the fundamental principle of recrystallizing amine hydrochloride salts?
The principle relies on the difference in solubility of the amine salt in a given solvent at elevated temperatures versus room or sub-ambient temperatures.[1][2][3] An ideal recrystallization solvent will dissolve the salt completely at or near its boiling point but will be a poor solvent for it at lower temperatures.[1] Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and are removed with the filtrate).[1][4]
Q2: What are the best starting solvents for recrystallizing amine hydrochloride salts?
Due to their salt-like nature, polar solvents are generally required.[1] Good starting points include:
-
Alcohols: Ethanol, isopropanol (2-propanol), and methanol are frequently effective.[1][5] Isopropanol is often preferred as many amine hydrochlorides have a lower solubility in it compared to ethanol, which can lead to better recovery.[5]
-
Water: For highly polar amine salts, water can be an excellent purification solvent.[6][7] A successful recrystallization from water often yields a product of very high purity.[6]
-
Mixed Solvent Systems: Often, a single solvent does not provide the ideal solubility curve. A common and powerful technique is to use a solvent pair.[3][8] This typically involves dissolving the salt in a polar solvent in which it is soluble (e.g., methanol, ethanol, water) and then adding a less polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, acetone, or toluene) until the solution becomes cloudy.[1][5]
Q3: What is the difference between single-solvent and two-solvent recrystallization?
-
Single-Solvent Recrystallization: This is the simpler method where the impure salt is dissolved in a minimum amount of a single hot solvent and allowed to cool, causing the purified salt to crystallize.[1][9] This method is ideal when you can find a solvent with a steep solubility-temperature gradient for your compound.[2]
-
Two-Solvent (Solvent/Anti-solvent) Recrystallization: This method is used when no single solvent is ideal. The salt is dissolved in a "good" solvent at a warm temperature, and a "poor" solvent (the anti-solvent) is added dropwise until the solution reaches its saturation point (indicated by persistent cloudiness or turbidity).[1][10] A few drops of the "good" solvent are then added back to redissolve the precipitate, and the clear solution is allowed to cool slowly.[1]
Q4: My amine is a freebase. Should I convert it to the hydrochloride salt before recrystallizing?
Yes, this is a very common and effective purification strategy.[6][11] Many freebase amines, especially if they are oily or waxy, are difficult to crystallize.[11] Converting the amine to its hydrochloride salt introduces ionic character, making it a crystalline solid with drastically different solubility properties.[11] This allows for purification by recrystallization and separation from non-basic organic impurities. The pure salt can then be neutralized with a base (like NaOH or NaHCO₃) to regenerate the pure freebase amine if needed.[12][13]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
Problem 1: The amine hydrochloride salt will not dissolve.
-
Cause: The solvent may not be polar enough.
-
Cause: You may not be using enough solvent.
Problem 2: The salt "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
-
Cause: The solution is supersaturated at a temperature above the salt's melting point.
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.[14]
-
Solution 2: Try a lower-boiling point solvent.
-
Solution 3: In a two-solvent system, add more of the "good" solvent to the hot mixture before cooling.
-
Problem 3: No crystals form upon cooling.
-
Cause: Too much solvent was used.
-
Cause: The rate of nucleation is too slow.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.[10]
-
Solution 3 (Cooling): Once the solution has cooled to room temperature, place it in an ice bath to further decrease the salt's solubility and promote crystallization.[1]
-
Problem 4: The recrystallized product is colored.
-
Cause: The starting material contains colored, soluble impurities.
-
Solution: After dissolving the crude salt in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal (decolorizing carbon).[5][15] The charcoal adsorbs the colored impurities.[15] Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[15][16] Be aware that using too much charcoal can adsorb your product and reduce the yield.[14]
-
Problem 5: The recovery (yield) is very low.
-
Cause: Too much solvent was used, leaving a significant amount of product in the filtrate (mother liquor).[4][14]
-
Solution: Before filtering, ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[1] If the yield is still low, the filtrate can be concentrated (by boiling off some solvent) to recover a second crop of crystals, which should be checked for purity.
-
-
Cause: The crystals were washed with a solvent that was not ice-cold.
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude salt in 0.5 mL of various polar solvents (e.g., ethanol, isopropanol, water). An ideal solvent dissolves the solid when heated but shows low solubility at room temperature.[1]
-
Dissolution: Place the crude amine hydrochloride salt in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise from a pipette while heating the flask on a hot plate.[9] Continue adding the minimum amount of near-boiling solvent until the salt is completely dissolved.[1][4]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration.[1][17][18] This must be done quickly to prevent premature crystallization in the funnel.[1][19] Use a short-stemmed or stemless funnel and pre-heat the filtration apparatus with hot solvent.[15][19]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[1][20] Slow cooling is crucial for the formation of large, pure crystals.[17]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[1][15]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow: Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves the salt at room temperature and a miscible "anti-solvent" in which the salt is insoluble.
-
Dissolution: Dissolve the crude salt in the minimum amount of the warm "good" solvent.
-
Addition of Anti-Solvent: While the solution is still warm, add the anti-solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[1] This is the point of saturation.
-
Clarification: Add a few drops of the warm "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated.[1]
-
Crystallization & Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use a small amount of ice-cold anti-solvent or a mixture of the two solvents.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical parameter. The following table provides a general guide based on the polarity of common solvents. This is a starting point, and experimental validation is always necessary.
| Solvent Name | Polarity | Boiling Point (°C) | Typical Use Case for Amine HCl Salts |
| Water | Very High | 100 | Highly polar, low molecular weight salts.[7] |
| Methanol | High | 65 | Good general solvent, but high solubility can reduce yield. |
| Ethanol | High | 78 | Excellent starting point, balances polarity and volatility.[1] |
| Isopropanol | Medium-High | 82 | Often preferred for better recovery than ethanol.[5] |
| Acetone | Medium | 56 | Often used as an anti-solvent or for washing.[5] |
| Ethyl Acetate | Low-Medium | 77 | Common anti-solvent.[5] |
| Diethyl Ether | Low | 35 | Common anti-solvent, highly volatile.[5] |
| Toluene | Very Low | 111 | Anti-solvent for highly polar salts dissolved in alcohols. |
References
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- 2. mt.com [mt.com]
- 3. praxilabs.com [praxilabs.com]
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- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. psiberg.com [psiberg.com]
- 9. Home Page [chem.ualberta.ca]
- 10. scispace.com [scispace.com]
- 11. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 12. youtube.com [youtube.com]
- 13. Isolation (Recovery) [chem.ualberta.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 18. science.wonderhowto.com [science.wonderhowto.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Selectivity of N-Alkylation Reactions
Welcome to the Technical Support Center for N-Alkylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of achieving selective N-alkylation. Below, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during synthesis, focusing on enhancing regioselectivity (mono- vs. poly-alkylation) and chemoselectivity (N- vs. O-, S-, or C-alkylation).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor selectivity in N-alkylation reactions?
A1: The most prevalent issue is over-alkylation, leading to a mixture of mono-, di-, and sometimes tri-alkylated products or even quaternary ammonium salts.[1][2] This occurs because the initial mono-alkylated amine product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][3][4]
Q2: How can I favor mono-alkylation over poly-alkylation?
A2: Several strategies can be employed. Controlling stoichiometry by using a large excess of the starting amine compared to the alkylating agent is a primary method.[1] Alternatively, slow, dropwise addition of the alkylating agent helps maintain its low concentration, favoring reaction with the more abundant starting amine.[2][5] For more robust control, consider alternative methods like reductive amination or the use of protecting groups.[2]
Q3: My substrate contains both an amine (-NH) and a hydroxyl (-OH) group. How do I selectively alkylate the nitrogen?
A3: This is a classic chemoselectivity challenge. Nitrogen is generally less electronegative and thus a softer, more nucleophilic center than oxygen.[6] To favor N-alkylation, the choice of solvent, base, and alkylating agent is critical. Polar aprotic solvents like DMF, DMSO, or THF typically favor N-alkylation.[7] The most reliable method to guarantee N-selectivity is to protect the hydroxyl group with a suitable protecting group (e.g., a silyl or benzoyl group) before performing the N-alkylation.[5][8]
Q4: When should I consider using reductive amination instead of direct alkylation with an alkyl halide?
A4: Reductive amination is an excellent alternative that offers greater control over mono-alkylation and avoids the problem of over-alkylation.[1][9] This method involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced.[9][10] It is particularly advantageous when:
-
You are starting with a primary amine and want to synthesize a secondary amine cleanly.[9]
-
Direct alkylation is giving inseparable mixtures of poly-alkylated products.
-
The alkyl halide is either too reactive, leading to side reactions, or not reactive enough.
Q5: Can the choice of base influence the N- vs. O-alkylation outcome?
A5: Absolutely. The hardness of the base can influence the reaction site according to Hard and Soft Acid and Base (HSAB) theory. Harder bases tend to favor deprotonation and subsequent reaction at the harder oxygen atom, while softer bases can favor the softer nitrogen atom.[7] Furthermore, the base's counter-ion is important; for instance, with pyridones, alkali metal salts (formed with NaH) in DMF lead to N-alkylation, while silver salts can promote O-alkylation.[7][11]
Troubleshooting Guide: Specific Experimental Issues
This section provides in-depth solutions to common problems encountered during N-alkylation reactions.
Problem 1: Excessive Poly-alkylation Observed
Your reaction yields a mixture of mono-, di-, and/or tri-alkylated products, making purification difficult and lowering the yield of the desired compound.
The N-centered nucleophilicity of an amine often increases upon alkylation, making the product more reactive than the starting material.[3][4] This inherent reactivity profile drives the reaction towards multiple additions.
dot graph TD { A[Start: Over-alkylation Observed] --> B{Control Stoichiometry}; B --> C["Use Large Excess of Amine (5-10 eq.)"]; B --> D["Use Stoichiometric or Slight Excess of Amine"]; A --> E{Modify Reagent Addition}; E --> F["Add Alkylating Agent Dropwise/via Syringe Pump"]; A --> G{Change Reaction Conditions}; G --> H["Lower Reaction Temperature"]; G --> I["Use a Bulky, Non-nucleophilic Base"]; A --> J{Alternative Methodologies}; J --> K["Reductive Amination"]; J --> L["Use Protecting Groups"];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Decision tree for troubleshooting over-alkylation.-
Stoichiometric Control (First Line of Defense):
-
Action: Invert the stoichiometry. Use a large excess (5-10 equivalents) of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting amine.[1]
-
Causality: By overwhelming the reaction mixture with the primary nucleophile, the probability of the electrophile encountering an already-alkylated, more-nucleophilic product is significantly reduced.
-
-
Kinetic Control via Slow Addition:
-
Action: Maintain a low concentration of the alkylating agent throughout the reaction. Add the agent dropwise or via a syringe pump over an extended period.[5]
-
Causality: This prevents a localized high concentration of the electrophile, ensuring it reacts with the most abundant nucleophile (the starting amine) before it can react with the newly formed product.
-
-
Alternative Synthetic Routes:
-
Reductive Amination: This is a highly selective method for mono-N-alkylation.[10][12] It avoids the use of alkyl halides altogether.
-
Protocol: In a one-pot reaction, combine the amine (1.0 equiv), an aldehyde or ketone (1.0-1.2 equiv), and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent (e.g., methanol, dichloroethane).[9] The reaction proceeds through an imine intermediate that is reduced in situ.[10][12]
-
-
Protecting Group Strategy: This approach temporarily "deactivates" the nitrogen to prevent further reaction.
-
| Strategy | Principle | Typical Use Case | Reference |
| Excess Amine | Statistical probability | Quick optimization for simple amines. | [1] |
| Slow Addition | Kinetic control | When using highly reactive alkylating agents. | [5] |
| Reductive Amination | Mechanistic control | Clean synthesis of secondary amines from primary. | [9][14] |
| Protecting Groups | Temporary deactivation | Complex molecules or when other methods fail. | [2][13] |
Problem 2: Competing O-Alkylation in Amino Alcohols
Your substrate contains both -NH and -OH functionalities, and you are observing a significant amount of the O-alkylated byproduct.
This is an issue of chemoselectivity between two competing nucleophilic centers. While nitrogen is generally more nucleophilic, factors like the solvent, base, and the nature of the electrophile (HSAB theory) can shift the selectivity.[6][7] Deprotonation of the hydroxyl group by a strong base creates a potent alkoxide nucleophile that can compete effectively.[5]
dot graph TD { A[Start: O-Alkylation Byproduct] --> B{Protect Hydroxyl Group}; B --> C["Use Silyl Ethers (e.g., TBDMS)"]; B --> D["Use Benzoyl or THP Ethers"]; C --> E[Protection -> N-Alkylation -> Deprotection]; D --> E; A --> F{Optimize Conditions (No Protection)}; F --> G["Use Polar Aprotic Solvents (DMF, DMSO)"]; F --> H["Choose Base Carefully (e.g., K₂CO₃ vs. NaH)"]; F --> I["Use 'Soft' Alkylating Agent (e.g., Alkyl Iodide)"]; A --> J{Chelation Control}; J --> K["Use 9-BBN for 1,3-Amino Alcohols"];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Strategies to favor N-alkylation over O-alkylation.-
Protection of the Hydroxyl Group (Most Robust Method):
-
Action: Before N-alkylation, protect the -OH group. Common protecting groups for alcohols include silyl ethers (like TBDMS-Cl) or tetrahydropyranyl (THP) ethers.[8]
-
Protocol (TBDMS Protection):
-
Dissolve the amino alcohol (1.0 equiv) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add imidazole (2.5 equiv) followed by TBDMS-Cl (1.1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up and purify the silyl-protected amino alcohol.
-
Proceed with the N-alkylation reaction under your standard conditions.
-
Deprotect the silyl ether using a fluoride source like TBAF or HF-Pyridine to reveal the desired N-alkylated amino alcohol.[8]
-
-
Causality: By masking the hydroxyl group, you eliminate it as a competing nucleophile, forcing the alkylation to occur exclusively at the nitrogen center.[5][8]
-
-
Optimization of Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are known to favor N-alkylation over O-alkylation.[7][15] They solvate the cation of the base but leave the nucleophile relatively "bare" and reactive.
-
Alkylating Agent: According to HSAB theory, a "soft" electrophile will preferentially react with a "soft" nucleophile (Nitrogen). Alkyl iodides are softer than bromides, which are softer than chlorides. Using a harder alkylating agent (e.g., dimethyl sulfate) can increase O-alkylation.[6]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[7]
-
-
Chelation-Controlled Alkylation:
-
Action: For 1,3-amino alcohols, chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to selectively activate the amine for mono-alkylation.[16][17]
-
Causality: The 9-BBN forms a stable six-membered chelate with the amino alcohol, which serves the dual role of protecting the alcohol and activating the amine group for a selective reaction.[16][17]
-
Problem 3: Low or No Yield
Your reaction is sluggish, incomplete, or fails to produce the desired product.
Low yields can stem from several factors including poor reactivity of the starting materials, inappropriate reaction conditions (base, solvent, temperature), or degradation of reagents.[1][15]
-
Evaluate the Base and Solvent System:
-
Action: Ensure the base is strong enough to deprotonate the amine (or its conjugate acid) but not so strong that it causes side reactions. For standard amines, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[15] For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base like NaH in an anhydrous polar aprotic solvent (THF, DMF) may be necessary to ensure complete deprotonation.[1][15]
-
Causality: Incomplete deprotonation means a lower concentration of the active nucleophile, leading to a slow or incomplete reaction.[15][18]
-
-
Assess the Alkylating Agent and Temperature:
-
Action: The reactivity of alkyl halides follows the order I > Br > Cl.[15] If you are using an alkyl chloride with low reactivity, consider switching to the bromide or iodide equivalent. Alternatively, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction through an in situ Finkelstein reaction.
-
Action: Gradually increase the reaction temperature while monitoring for byproduct formation. Many N-alkylations require heating to proceed at a reasonable rate.[1][15]
-
-
Verify Reagent Quality:
-
Action: Ensure all reagents and solvents are pure and, where necessary, anhydrous. Water can quench strong bases like NaH and interfere with the reaction. Alkylating agents can degrade upon storage.
-
Causality: Impurities can poison catalysts or participate in side reactions, lowering the overall yield.
-
| Parameter | Recommendation for Low Yield | Rationale | Reference |
| Base | Use a stronger base (e.g., NaH) for less reactive amines. | Ensures complete deprotonation to form the active nucleophile. | [15][18] |
| Solvent | Use polar aprotic solvents (DMF, DMSO, MeCN). | Effectively dissolves reactants and promotes Sₙ2 reactions. | [15] |
| Alkylating Agent | Switch from R-Cl to R-Br or R-I. | Increases electrophilicity and reaction rate. | [15] |
| Temperature | Increase temperature incrementally. | Provides necessary activation energy for the reaction. | [1] |
References
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Lu, Y., et al. (2024). Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. Nucleic Acids Research. [Link]
-
Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Templ, J., & Schnürch, M. (2025). Methods for mono-selective N-alkylation of amines using alcohols as alkylating agents under ruthenium catalysis. ResearchGate.[Link]
-
Cee, V. J., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.[Link]
-
Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate.[Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.[Link]
-
Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Su, W., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. [Link]
-
Westwood, N. J., et al. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. The Journal of Organic Chemistry. [Link]
-
Beller, M., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]
-
Li, H., et al. (2025). Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate.[Link]
-
Su, W., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.[Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University.[Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Wordpress.[Link]
-
Wang, M. W., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one. PMC - NIH.[Link]
-
Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH.[Link]
-
Du, D., et al. (2025). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. ResearchGate.[Link]
-
Olsen, C. A., et al. (2025). Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate.[Link]
-
Various Authors. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate.[Link]
-
Beller, M., et al. (2025). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. ResearchGate.[Link]
-
Various Authors. (n.d.). Influence of the N-protecting group. ResearchGate.[Link]
-
Reddit User. (2016). Help with N-Alkylation gone wrong. Reddit.[Link]
-
JoVE. (2023). Video: Protection of Alcohols. JoVE.[Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Schnürch, M., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.[Link]
-
Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.[Link]
-
Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed.[Link]
-
Various Authors. (n.d.). Methods for mono-selective N-alkylation of amines using alcohols as... ResearchGate.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. Video: Protection of Alcohols [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 16. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 17. cris.tau.ac.il [cris.tau.ac.il]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Dimer Formation in Secondary Amine Reactions
<content_type_C_2> <PART_1> <CORE_DIRECTIVE>
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating challenge in organic synthesis: the formation of dimers and other impurities in reactions involving secondary amines. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these side reactions, empowering you to make informed decisions that enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
This section provides quick answers to foundational questions regarding dimer formation.
Q1: What exactly is "dimer formation" in the context of secondary amine reactions?
A: Dimer formation refers to a side reaction where two molecules of a reactant, typically the amine or a reaction intermediate, combine to form an unwanted larger molecule (a dimer). For instance, in an amide coupling, instead of the secondary amine reacting with the desired carboxylic acid, an activated acid intermediate might react with another acid molecule, or the amine might react with an undesired electrophilic species formed in situ. The specific structure of the dimer is dependent on the reaction type.
Q2: Why is dimer formation a significant problem in research and drug development?
A: Dimer formation is problematic for several critical reasons:
-
Reduced Yield: It consumes starting materials, directly lowering the yield of the desired product.
-
Purification Challenges: Dimers often have similar polarities to the target molecule, making chromatographic separation difficult, time-consuming, and costly.[1]
-
Safety and Regulatory Concerns: In pharmaceutical development, all impurities must be identified and quantified. Uncharacterized byproducts can pose safety risks and create significant hurdles for regulatory approval.[2]
Q3: What are the primary factors that promote dimer formation?
A: Several factors can contribute to unwanted dimerization:
-
High Concentrations: Increased proximity of reactant molecules favors bimolecular side reactions.
-
Slow Reaction Kinetics: If the primary desired reaction is slow, competing side reactions have more opportunity to occur.
-
Highly Reactive Intermediates: Over-activation of reagents (e.g., a carboxylic acid in an amide coupling) can lead to indiscriminate reactions.
-
Stoichiometry Imbalance: An excess of one reactant can lead to self-condensation or other side reactions.
-
Steric and Electronic Effects: The inherent structure of the amine and its reaction partner can predispose a reaction to dimerization. Less sterically hindered amines may be more susceptible to side reactions.[3][4][5][6]
Q4: How can I detect and quantify dimer formation in my reaction mixture?
A: A combination of analytical techniques is typically employed:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction progress and the presence of new, often higher molecular weight, spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It separates components of the mixture and provides the mass-to-charge ratio of the dimer, confirming its molecular weight.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of the dimer.
-
High-Performance Liquid Chromatography (HPLC): Used for accurate quantification of the dimer relative to the desired product, crucial for assessing reaction efficiency and purity.
In-Depth Troubleshooting Guides
This section addresses specific experimental problems with detailed, mechanistically-grounded solutions.
Problem 1: My LC-MS analysis shows a significant peak at roughly double the mass of my starting material. How do I confirm it's a dimer and what should I do next?
Answer: A high molecular weight peak is a strong indication of dimerization. The immediate goal is to confirm its identity and then diagnose the root cause.
Step 1: Confirmation Your first step is unambiguous characterization. While LC-MS provides the molecular weight, it doesn't reveal the structure. Isolate a small amount of the impurity via preparative HPLC or column chromatography. Then, acquire a proton and carbon NMR spectrum to elucidate the structure. This structural information is crucial as it provides direct insight into the side reaction mechanism that formed it.
Step 2: Mechanistic Diagnosis Once the dimer's structure is known, you can deduce its formation pathway. For example, in a reductive amination, did two molecules of the aldehyde starting material undergo an aldol condensation before reacting with the amine? Or did two molecules of the intermediate imine react? The structure holds the key.
Step 3: Logical Troubleshooting Workflow Use a systematic approach to identify the cause. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for identifying and addressing dimer formation.
Problem 2: I'm performing a reductive amination with a secondary amine and observing significant dimer byproducts. How can I adjust my reaction conditions to minimize this?
Answer: Reductive amination is a powerful tool, but it's a delicate balance between iminium ion formation and reduction.[8][9] Dimerization often arises from side reactions of the starting aldehyde/ketone or the enamine intermediate.[10]
Causality: The core issue is often mismatched reaction rates. If iminium formation is slow or reversible, or if the reducing agent is too aggressive, side reactions can dominate. For instance, the aldehyde can be reduced back to an alcohol, or two aldehyde molecules can react with each other. A common side reaction with secondary amines is the formation of an enamine, which can then act as a nucleophile itself, leading to dimerization.[10]
Strategic Solutions:
-
Control the Stoichiometry and Addition Rate:
-
Slow Addition: Instead of adding all reagents at once, try slowly adding the reducing agent to a pre-stirred mixture of the carbonyl compound and the secondary amine. This maintains a low concentration of the reducing agent, favoring the reduction of the iminium ion as it's formed, rather than the starting carbonyl.[11]
-
Pre-formation of the Iminium/Enamine: Allow the carbonyl and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This can be monitored by NMR or LC-MS to ensure the intermediate has formed.[11]
-
-
Optimize pH: The formation of the iminium ion is acid-catalyzed. The reaction is often sluggish at neutral pH and too much acid can deactivate the amine by protonating it. A slightly acidic pH (typically 4-6) is often optimal. A common practice is to add a small amount of acetic acid.[11]
-
Choice of Reducing Agent: The reactivity of the hydride source is critical.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice because it is mild and tolerant of slightly acidic conditions. It is less likely to reduce the starting aldehyde or ketone compared to more powerful agents.[8][12]
-
Sodium Cyanoborohydride (NaBH3CN): Another mild reducing agent that is particularly effective at reducing iminium ions at acidic pH. However, it is highly toxic and generates hydrogen cyanide gas at low pH, requiring careful handling.[8][9][12]
-
Sodium Borohydride (NaBH4): This is a stronger reducing agent and can prematurely reduce the starting carbonyl. If used, it should be added slowly at lower temperatures after the iminium ion has had time to form.[8][12]
-
Data Summary: Impact of Parameters on Dimer Formation
| Parameter | High Dimer Risk Condition | Recommended Action | Mechanistic Rationale |
| Concentration | High concentration of all reactants | Run the reaction at a lower concentration (e.g., 0.1 M) | Reduces the rate of bimolecular side reactions. |
| Rate of Addition | All reagents mixed at once | Slow, dropwise addition of the reducing agent | Maintains a low concentration of the reductant, favoring reaction with the in-situ formed iminium ion. |
| pH | Neutral or highly acidic | Maintain a weakly acidic pH (4-6) with an additive like acetic acid | Facilitates iminium ion formation without fully protonating and deactivating the amine nucleophile. |
| Reducing Agent | Highly reactive (e.g., NaBH4 added quickly) | Use a milder, more selective agent (e.g., STAB, NaBH3CN) | Selectively reduces the C=N bond of the iminium ion over the C=O bond of the starting carbonyl.[8] |
| Temperature | High temperature | Run at room temperature or below (0 °C) | Slows down competing side reactions which may have a higher activation energy. |
Problem 3: During an amide coupling with EDC, my secondary amine reaction is yielding a dimer. What strategies can I employ to favor the desired product?
Answer: Carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are notorious for side reactions if not used correctly.[13] The primary goal is to form the desired amide bond faster than any competing pathway.
Causality: EDC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is the key branching point. It can either:
-
React with your secondary amine (Desired Pathway).
-
React with another molecule of carboxylic acid to form an anhydride (Dimerization Pathway).
-
Rearrange to a stable N-acylurea (Byproduct).
The anhydride formed in pathway #2 is also electrophilic and can react with the amine, but this pathway is often less efficient and consumes an extra equivalent of your valuable acid.
Caption: Competing reaction pathways in EDC-mediated amide coupling.
Strategic Solutions:
-
Use Coupling Additives: This is the most effective strategy. Additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) react rapidly with the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable than the O-acylisourea (less prone to rearrangement) but still highly reactive towards amines. This effectively intercepts the intermediate before it can form an anhydride.[14]
-
Optimize Reagent Stoichiometry and Order of Addition:
-
Pre-activation: Mix the carboxylic acid, coupling additive (HOBt), and EDC in the solvent and stir for a few minutes (5-30 min) before adding the secondary amine.[15] This allows for the formation of the active ester, minimizing the time the highly reactive O-acylisourea is present when the amine is introduced.
-
Equivalents: Use a slight excess of the coupling agent and additive (e.g., 1.1-1.2 equivalents) relative to the limiting reagent.
-
-
Solvent and Temperature Control:
-
Solvent: Aprotic polar solvents like DMF or DCM are standard. Ensure they are anhydrous, as water will hydrolyze the active intermediate.
-
Temperature: Run the reaction at 0 °C to room temperature. Lowering the temperature can slow down side reactions more significantly than the desired coupling.
-
-
Consider Alternative Coupling Reagents: If problems persist, especially with sterically hindered substrates, consider phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents. These reagents often offer higher efficiency and fewer side reactions than carbodiimides, though they are more expensive.[1][14] Aminium reagents, for example, are used in equimolar amounts to the acid, which can prevent side reactions with the free amine.[14]
Detailed Experimental Protocol: Minimizing Dimer Formation in a Standard Reductive Amination
This protocol outlines a robust procedure for the reductive amination of isovaleraldehyde with morpholine, incorporating best practices to minimize dimer formation.
Materials:
-
Isovaleraldehyde (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~5% v/v)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the isovaleraldehyde (1.0 eq) and anhydrous DCM.
-
Causality: An inert, dry atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Amine Addition: Add the morpholine (1.1 eq) to the solution.
-
Causality: A slight excess of the amine helps to drive the iminium formation equilibrium forward.
-
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid.
-
Causality: The acid catalyzes the dehydration step required for iminium ion formation. The pH should be weakly acidic (monitor with pH paper if necessary).
-
-
Pre-Stir / Intermediate Formation: Allow the mixture to stir at room temperature for 30 minutes.
-
Causality: This "aging" period allows for the formation of the key iminium ion intermediate before the reducing agent is introduced, minimizing the chance of reducing the starting aldehyde.
-
-
Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add the sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.
-
Causality: Cooling the reaction slows all reaction rates, providing better control. The portion-wise addition of the mild reducing agent ensures its concentration remains low, favoring the selective reduction of the iminium ion over the aldehyde.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Causality: Continuous monitoring prevents running the reaction for an unnecessarily long time, which can allow for the slow formation of byproducts.
-
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The bicarbonate quench neutralizes the acetic acid and destroys any remaining reducing agent.
-
-
Purification: Purify the crude product by flash column chromatography.
By following this carefully staged protocol, the formation of undesired dimers is significantly suppressed, leading to a cleaner reaction profile and higher isolated yield of the target secondary amine.
References
-
Reddit User Discussion on Peptide Coupling. (2025, March 20). Reddit. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Barrales-Martínez, C., et al. (2024). Exploring the electronic and steric effects on the dimerization of intramolecular Frustrated Lewis Pairs: A comparison between aminoboranes and aminoalanes. Dalton Transactions. [Link]
-
Pahwa, S. (2023, November 2). Analytical Chemistry Techniques. News-Medical.Net. [Link]
-
ATRIL. (2022, June 1). Chemical analytical techniques in industry. Infotrac. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. [Link]
-
Barrales-Martínez, C., et al. (2024, March 19). Exploring the electronic and steric effects on the dimerization of intramolecular frustrated Lewis pairs: a comparison between aminoboranes and aminoalanes. Dalton Transactions (RSC Publishing). [Link]
-
Research and Reviews. (2023, March 15). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research and Reviews: Journal of Chemistry. [Link]
-
Drees, J. C., & Wu, A. H. B. (n.d.). Analytical Techniques. Elsevier. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering. [Link]
-
Chen, B., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
ResearchGate. (2025, August 5). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. ResearchGate. [Link]
-
ResearchGate User Discussion. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
-
Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reddit User Discussion. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the electronic and steric effects on the dimerization of intramolecular frustrated Lewis pairs: a comparison between aminoboranes and aminoalanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. hepatochem.com [hepatochem.com]
- 15. reddit.com [reddit.com]
Effect of temperature on the stability of N-oxide intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling N-oxide intermediates. As a Senior Application Scientist, I understand that the stability of these versatile compounds is a critical parameter for success in your research, whether in organic synthesis or drug metabolism studies. Temperature, in particular, is a double-edged sword: it can facilitate desired transformations but also trigger unwanted decomposition and rearrangement pathways. This guide is designed to provide you with a deep, mechanistic understanding of these processes and to offer practical, field-proven solutions to the challenges you may encounter.
Foundational Principles: Why is Temperature So Critical for N-Oxide Stability?
The N-oxide functionality contains a highly polar, dative N+–O– bond.[1][2] While generally stable at room temperature, this bond is the epicenter of the molecule's reactivity and potential instability at elevated temperatures.[1] The effect of temperature on stability is not uniform; it is intimately linked to the molecular structure of the N-oxide, the solvent system, and the presence of other reagents.
Several key factors govern the thermal lability of N-oxide intermediates:
-
Bond Dissociation Energy (BDE): The strength of the N-O bond is a primary determinant of thermal stability. Computational studies show a wide range of N-O BDEs, varying by as much as 40 kcal/mol depending on the molecular structure.[3] Aromatic N-oxides, for instance, often exhibit higher BDEs than their aliphatic counterparts due to resonance stabilization.[3]
-
Availability of Decomposition Pathways: The molecular structure dictates which decomposition pathways are accessible. For example, the Cope elimination is only possible if a hydrogen atom is present at the β-position to the N-oxide group.[1]
-
Reaction Kinetics: The rate of decomposition, like most chemical reactions, is governed by the Arrhenius equation, which demonstrates an exponential relationship between the rate constant and temperature.[4][5] A modest increase in temperature can lead to a dramatic increase in the rate of decomposition.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might face during your experiments, providing explanations for the underlying causes and actionable solutions.
Question: My reaction yield is low, and I suspect the N-oxide intermediate is decomposing. What's happening?
Answer: Low yields are a classic symptom of intermediate instability. At elevated temperatures, N-oxides can undergo several decomposition or rearrangement reactions, consuming your intermediate and forming undesired byproducts.[1] Generally, amine oxides may become prone to decomposition at temperatures above ~100 °C for aliphatic compounds like TMAO, and ~150 °C for aromatic N-oxides.[1]
Common Thermal Decomposition Pathways:
-
Cope Elimination: This is a common pathway for aliphatic N-oxides possessing at least one β-hydrogen. It is a syn-elimination reaction that proceeds through a five-membered cyclic transition state to form an alkene and a hydroxylamine.[1]
-
Meisenheimer Rearrangement: This rearrangement is specific to N-oxides with N-allyl or N-benzyl groups. It involves a[1][6]-sigmatropic shift, converting the N-oxide into an O-allyl or O-benzyl hydroxylamine derivative.[1][7]
-
Polonovski Reaction: This reaction occurs in the presence of an acylating agent like acetic anhydride and involves the formation of an iminium ion, which can then be trapped by nucleophiles. While not strictly a thermal decomposition, it's a common reactivity pathway for N-oxides that can be initiated under reaction conditions.[1]
-
Deoxygenation: The N-oxide can lose its oxygen atom to revert to the parent amine. This can be thermally induced, especially in the presence of reducing agents or certain transition metals.[1]
Caption: Major thermal degradation pathways for N-oxide intermediates.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach. Even a 10-20 °C reduction can significantly slow decomposition rates.
-
Monitor the Reaction Over Time: Use techniques like TLC, LC-MS, or NMR to track the concentration of your N-oxide intermediate. This will help you determine its half-life under the reaction conditions and identify the optimal reaction time before significant decomposition occurs.
-
Change the Solvent: Polar protic solvents, such as water and alcohols, can stabilize N-oxides by forming strong hydrogen bonds with the N+–O– moiety.[1][7] This can help to suppress unimolecular decomposition pathways.
-
Structural Modification: If you are designing a synthetic route, consider if the amine precursor can be modified to block decomposition pathways. For example, using a structure without β-hydrogens can prevent Cope elimination.
Question: How can I determine the optimal temperature for my reaction that forms an N-oxide as a transient intermediate?
Answer: Optimizing temperature is a balancing act. You need enough thermal energy to drive the formation of the N-oxide and the subsequent desired reaction, but not so much that you trigger its rapid decomposition.
Workflow for Temperature Optimization:
-
Isothermal Screening: Run a series of small-scale experiments at different, fixed temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Kinetic Analysis: In each experiment, take aliquots at regular time intervals. Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Quantitative Analysis: Analyze the aliquots using a quantitative method like HPLC or qNMR to determine the concentration of the starting material, the N-oxide intermediate (if observable), and the final product.
-
Data Plotting: For each temperature, plot the concentration of the desired product versus time. The initial slope of this curve is the initial reaction rate.
-
Arrhenius Plot (Optional but Recommended): To understand the system's energetics, you can create an Arrhenius plot by graphing the natural logarithm of the initial rate constant (ln(k)) against the inverse of the temperature in Kelvin (1/T).[4] The slope of this line is proportional to the activation energy (Ea), a key parameter for understanding temperature sensitivity.[4][8]
Caption: Workflow for optimizing reaction temperature.
Frequently Asked Questions (FAQs)
-
Q1: What is a "safe" upper-temperature limit for working with N-oxides?
-
A: There is no universal limit. It is highly dependent on the structure. As a general rule of thumb, many aliphatic N-oxides show signs of decomposition above 100°C, while some aromatic N-oxides can be stable up to 150°C or higher.[1] Always determine the stability of your specific compound empirically.
-
-
Q2: How does molecular structure influence thermal stability?
-
A: Aromatic N-oxides (e.g., pyridine-N-oxide) are generally more stable than aliphatic N-oxides (e.g., trimethylamine-N-oxide) due to resonance delocalization of the positive charge on the nitrogen atom.[1][3] The introduction of N-oxide groups can in some cases stabilize nitrogen-rich heterocyclic rings, though in most cases it weakens molecular stability.[9][10]
-
-
Q3: Can the presence of oxygen in the atmosphere affect stability?
-
A: Yes, particularly for certain nitrogen oxides like N₂O, the presence of oxygen can inhibit thermal decomposition.[6][11] While the mechanisms for complex organic N-oxides are different, it is best practice to run thermally sensitive reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential side reactions, unless oxygen is a required reagent.
-
-
Q4: What analytical techniques are best for monitoring N-oxide stability in real-time?
-
A: NMR Spectroscopy is excellent for structural confirmation and quantification. The introduction of the oxygen atom causes a characteristic downfield shift of adjacent protons and carbons.[1][2] IR Spectroscopy is useful for identifying the N+–O– bond, which typically shows a prominent vibration band around 930 cm-1.[1][2] For tracking reaction kinetics, HPLC and LC-MS are often the methods of choice due to their high sensitivity and resolution.
-
Key Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition by 1H NMR Spectroscopy
Objective: To determine the rate of decomposition of an N-oxide intermediate at a specific temperature.
Materials:
-
N-oxide sample
-
NMR-compatible deuterated solvent (e.g., DMSO-d6, D2O)
-
Internal standard with a known concentration and a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube
-
NMR spectrometer with variable temperature control
Procedure:
-
Prepare a stock solution of your N-oxide and the internal standard in the chosen deuterated solvent in a vial. Ensure the concentrations are accurately known.
-
Transfer a precise volume (e.g., 0.6 mL) of the stock solution to an NMR tube.
-
Acquire an initial 1H NMR spectrum at room temperature (t=0). Integrate the characteristic signal of the N-oxide against the signal of the internal standard.
-
Place the NMR tube in the spectrometer and heat the probe to the desired experimental temperature (e.g., 80°C).
-
Acquire spectra at regular time intervals (e.g., every 15 minutes for the first hour, then every 30-60 minutes).
-
For each spectrum, calculate the concentration of the N-oxide by comparing its integral to that of the stable internal standard.
-
Plot the concentration of the N-oxide versus time. This will give you the decomposition curve at that temperature, from which you can calculate the half-life (t1/2) and the first-order rate constant (k).
Data Summary: Typical Decomposition Temperatures
| N-Oxide Class | Example Compound | Typical Decomposition Onset | Primary Decomposition Pathway(s) | Reference |
| Aliphatic (Acyclic) | Trimethylamine N-oxide (TMAO) | > 100 °C | Cope Elimination (if β-H present) | [1] |
| Aliphatic (Cyclic) | N-Methylmorpholine N-oxide (NMO) | Varies with structure | Cope Elimination, Rearrangements | [1] |
| Aromatic | Pyridine N-oxide | > 150 °C | Deoxygenation, Ring-opening | [1] |
| N-Allyl | N-Allyl-N-methylaniline N-oxide | Varies, often lower T | Meisenheimer Rearrangement | [1] |
Note: These are general values. Actual stability depends heavily on the specific substituents and experimental conditions.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the high-temperature behavior of nitrogen oxides - Brown 14th Edition Ch 14 Problem 62 [pearson.com]
- 5. Khan Academy [khanacademy.org]
- 6. Effect of the Oxygen Concentration and Temperature on Thermal Decomposition of N2O in an Inert Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. For the thermal decomposition of nitrous oxide, 2 N2O1g2S - McMurry 8th Edition Ch 14 Problem 141 [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Anhydrous workup procedures for moisture-sensitive compounds
Welcome to the Technical Support Center for Anhydrous Workup Procedures. This guide is designed for researchers, scientists, and drug development professionals who handle moisture-sensitive compounds. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot the specific challenges encountered when isolating products that are intolerant to water. Our goal is to provide you with the expertise to not only follow a procedure but to understand, adapt, and control it.
Section 1: Core Principles & Foundational Techniques
Before addressing specific workup problems, it is crucial to master the foundational techniques that prevent moisture contamination from the outset. A flawed setup is the primary cause of failed anhydrous reactions.
Q: My yields are consistently low, and I suspect moisture contamination. Where do I start?
A: Start with your setup. The integrity of an anhydrous reaction is only as strong as its weakest point. Before blaming the reagents or the workup, rigorously validate your foundational techniques: glassware preparation, solvent quality, and maintenance of the inert atmosphere.
-
Glassware Preparation: Glass surfaces are surprisingly hydrophilic and will adsorb a film of water from the atmosphere.[1] Simply air-drying is insufficient.
-
Oven-Drying: The most convenient method. Place disassembled glassware in an oven at >120 °C overnight. Allow it to cool in a desiccator or under a stream of inert gas immediately before use.[1]
-
Flame-Drying: For last-minute needs. Assemble the glassware, then heat the entire apparatus under a strong, blue flame from a Bunsen burner or heat gun while purging with a slow stream of inert gas (N₂ or Ar). Continue until all visible condensation is gone. Allow to cool to room temperature under a positive pressure of inert gas.[2] Caution: Never flame-dry volumetric glassware or sealed vessels.
-
-
Solvent Purity: Commercial "anhydrous" solvents still contain parts-per-million (ppm) levels of water, which can be detrimental. For highly sensitive reactions, consider purifying solvents in-house or using a solvent purification system (SPS).[3] Karl Fischer titration is the gold standard for accurately determining water content.[4]
-
Inert Atmosphere: A positive pressure of dry nitrogen or argon is essential to protect the reaction from the atmosphere.[5][6] This is typically achieved using a Schlenk line or in a glovebox.[5][7] A simple oil bubbler is a critical tool for visually confirming positive pressure.
Section 2: The Anhydrous Workup Workflow
A typical anhydrous workup involves three main stages: quenching the reaction, removing inorganic byproducts, and isolating the final compound. Each step must be performed without introducing atmospheric moisture.
Caption: General workflow for an anhydrous workup procedure.
Section 3: Troubleshooting Guide
This section addresses specific problems that can arise during the workup of moisture-sensitive compounds.
Q: My reaction mixture decomposed violently upon adding the quenching agent. What went wrong?
A: This is a common and dangerous issue caused by an uncontrolled exothermic reaction. The choice of quenching agent and the rate of addition are critical for safety.[8]
-
Causality: Highly reactive reagents (e.g., organolithiums, hydrides) react extremely vigorously with protic sources like water.[8][9] This can generate heat and gas faster than the system can dissipate, leading to a dangerous pressure buildup and potential boil-over.
-
Solution:
-
Cool the Reaction: Always perform the quench in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) to manage the exotherm.
-
Use a Staged Quench: Never quench a highly reactive species directly with water.[9] Start with a less reactive, sterically hindered alcohol like isopropanol, added dropwise with vigorous stirring.[10][11] Once the initial reaction subsides, you can switch to a more reactive alcohol like ethanol or methanol, and finally, water.[8][11]
-
Ensure Proper Venting: Never perform a quench in a closed system.[8][9] Ensure the flask is open to an inert gas line with a bubbler to safely vent any gas produced.
-
Q: After quenching, I have a fine, gelatinous precipitate that clogs my filter. How can I remove it?
A: This is typical when quenching reactions involving metal salts (e.g., lithium, magnesium, aluminum salts), which can form fine, difficult-to-filter solids.
-
Causality: Metal hydroxides or salts produced during the quench can precipitate as very fine particles that quickly block the pores of a standard filter paper or frit.
-
Solutions:
-
Use a Filter Aid: The most effective solution is to filter the mixture through a pad of Celite (diatomaceous earth). Celite creates a porous, high-surface-area filter bed that traps fine particulates without clogging.
-
Chelating Agents: For reactions involving aluminum hydrides (e.g., LAH), adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can chelate the aluminum salts, keeping them in solution and preventing the formation of emulsions or precipitates.[10]
-
Acidic/Basic Washes: In some cases, inorganic salts can be dissolved by washing with a dilute acid or base, provided your target compound is stable under those conditions.[10]
-
Q: I performed an aqueous workup, but now I have a persistent emulsion that won't separate. What should I do?
A: Emulsions are stabilized by finely divided solids or surfactants at the interface of the organic and aqueous layers.[12] Breaking them requires changing the properties of one of the phases.
-
Causality: Finely divided inorganic salts from the quench can stabilize the emulsion.[10] Additionally, if the densities of the aqueous and organic layers are too similar, separation will be slow.
-
Solutions:
-
Add Brine: Washing with a saturated aqueous solution of NaCl (brine) is the most common first step. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and "salt out" dissolved organic components.[10]
-
Filter through Celite: As mentioned above, passing the entire emulsified mixture through a pad of Celite can remove the solid particles that are stabilizing the interface.[10]
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Patience & Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.
-
Section 4: FAQs - Reagents & Techniques
Q: Which drying agent should I use for my organic solvent?
A: The choice depends on the solvent, the compound in solution, and the required level of dryness. No single agent is perfect for all applications.
-
Mechanism: Anhydrous inorganic salts function by forming crystalline hydrates, thereby sequestering water from the organic phase.[13]
-
Comparison:
-
Magnesium Sulfate (MgSO₄): Fast, high capacity, and efficient.[13] It is slightly acidic, which may be incompatible with acid-sensitive compounds.[14][15] The fine powder provides a large surface area for rapid drying.
-
Sodium Sulfate (Na₂SO₄): Neutral, high capacity, but slow and less efficient.[14] It is a good choice for pre-drying very wet solutions or for compounds that are sensitive to MgSO₄.[14] Its effectiveness drops significantly above 32 °C as the decahydrate becomes unstable.
-
Calcium Chloride (CaCl₂): Very efficient and cheap, but highly reactive. It will form complexes with alcohols, amines, amides, and some carbonyl compounds, so it should not be used to dry solutions containing them.[14]
-
Molecular Sieves (3Å or 4Å): Very efficient for achieving very low water levels, especially in polar aprotic solvents like THF or acetonitrile.[15][16] They are slow and have a lower capacity than salt-based driers but are excellent for static drying of solvents prior to use.
-
| Drying Agent | Capacity | Speed | Efficiency (Intensity) | Compatibility Issues |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Slightly acidic; not for highly acid-sensitive compounds.[14][15] |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Generally useful; inefficient above 32 °C. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Reacts with alcohols, phenols, amines, amides, ketones.[14] |
| Calcium Sulfate (CaSO₄) | Low | Very High | Very High | Generally useful, but low capacity.[14] |
| Molecular Sieves (3Å/4Å) | High | Medium | High | Generally useful; ideal for pre-drying solvents.[15][16] |
Q: How "dry" are commercially available anhydrous solvents?
A: The term "anhydrous" is relative. The actual water content can vary by grade and supplier. The data below, derived from studies using Karl Fischer titration, illustrates the residual water content achievable with common lab drying methods.[15][16]
| Solvent | Drying Method | Residual H₂O (ppm) |
| Tetrahydrofuran (THF) | Passed over activated Alumina | < 10 |
| Acetonitrile | Stood over 3Å Molecular Sieves (24h) | ~10 |
| Dichloromethane (DCM) | Distilled from CaH₂ | ~13 |
| Methanol | Distilled from Mg/I₂ | ~54 |
Data synthesized from J. Org. Chem. 2010, 75, 24, 8351–8354.[15][16]
Q: What is the difference between cannula filtration and using a filter stick?
A: Both are methods for filtering a solution under an inert atmosphere, but they differ in setup and application.[5]
-
Cannula Filtration: Uses a flexible double-tipped needle (cannula), often with a piece of glass wool or a commercial filter tip on one end.[5] The solution is transferred from the reaction flask to a clean receiving flask by applying a slight pressure differential.[17][18] This is excellent for transferring the liquid away from a solid.
-
Filter Stick (Filter Frit): A rigid piece of glassware with a sintered glass frit. The reaction mixture is inverted, and the solution is filtered through the stick into a receiving flask, leaving the solid behind on the frit.[5][7] This method is better suited for isolating the solid product itself.
Section 5: Key Experimental Protocols
Protocol 1: Anhydrous Filtration via Cannula Transfer
This protocol describes the transfer of a moisture-sensitive solution away from a solid byproduct under an inert atmosphere using a Schlenk line.
-
Setup: Place both the reaction flask (donor) containing the slurry and a clean, dry Schlenk flask (receiver) on the Schlenk line. Ensure both are under a positive pressure of inert gas.
-
Prepare Cannula: Take a stainless-steel cannula with a filter tip (or a plug of glass wool). Purge it with a strong flow of inert gas for 1-2 minutes to remove air and moisture.
-
Connect Flasks: While maintaining positive pressure, insert one end of the cannula through the septum of the donor flask and the other end through the septum of the receiving flask. Keep the tip in the donor flask above the liquid level for now.[18]
-
Initiate Transfer: Lower the cannula tip into the solution in the donor flask. To start the flow, either slightly increase the pressure in the donor flask or briefly apply vacuum to the receiving flask.[7][17] A common method is to close the gas outlet on the receiving flask and insert a vent needle into its septum; the pressure difference will push the liquid through the cannula.[18]
-
Complete Transfer: The liquid will transfer, leaving the solid behind. Once complete, raise the cannula tip above the liquid level and allow inert gas to push any remaining solution through. Then, remove the cannula.
Caption: Setup for anhydrous cannula filtration.
References
-
Moving solutions on a Schlenk line. University of York Chemistry Teaching Labs. [Link]
-
Drying Agents. Scribd. [Link]
-
Cannula Transfer. The Schlenk Line Survival Guide. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Rubin Group, UCLA. [Link]
-
4: Transferring Liquids. Chemistry LibreTexts. [Link]
-
3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
Using drying agents. University of Colorado Boulder, Department of Chemistry. [Link]
-
Water Sensitive Chemicals. University of California, Berkeley, Environment, Health & Safety. [Link]
-
Quenching of Water Reactive Materials. The Sarpong Group, University of California, Berkeley. [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. [Link]
-
How to ensure the consistent operation of your solvent purification system. Pure Process Technology. [Link]
-
Workup. University of Rochester, Department of Chemistry. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. Oregon State University, Environmental Health and Safety. [Link]
-
Quenching Solvent Drying Still Bottoms. Rubin Group, UCLA. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Filtration Techniques. Chemistry LibreTexts. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Anhydrous Conditions. Sciencemadness Discussion Board. [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pureprocesstechnology.com [pureprocesstechnology.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. rubingroup.org [rubingroup.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. rubingroup.org [rubingroup.org]
- 17. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Catalytic Hydrogenation of Cyanoethylated Amines
Welcome to the technical support center for the catalytic hydrogenation of cyanoethylated amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this information based on established principles and field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, or the conversion of the nitrile group is very low. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or substrate purity.
-
Catalyst Deactivation: The catalyst is the heart of your reaction. Deactivation can occur through several mechanisms:
-
Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Ensure high-purity reagents and consider using a guard bed to remove potential poisons.
-
Strong Adsorption of Intermediates/Products: The product primary amine or reaction intermediates can strongly adsorb onto the catalyst surface, blocking active sites.[1] Treatment of the catalyst with hydrogen at elevated temperatures (>200°C) may restore activity.[1]
-
Coking/Fouling: At higher temperatures, decomposition of the substrate or solvent can lead to the formation of carbonaceous deposits on the catalyst surface.
-
Leaching: The active metal may leach from the support into the reaction medium, especially under acidic or basic conditions.
-
-
Insufficient Hydrogen Pressure or Temperature: Hydrogenation is often sensitive to both temperature and pressure.[2] A systematic increase in hydrogen pressure and/or reaction temperature can significantly improve the reaction rate. However, be aware that excessively high temperatures can lead to side reactions and catalyst degradation.[3][4]
-
Poor Catalyst/Substrate Mixing: In a heterogeneous system, efficient mixing is crucial for good mass transfer of reactants to the catalyst surface. Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended.
-
Inappropriate Solvent Choice: The solvent can influence hydrogen solubility, substrate accessibility to the catalyst, and the reaction pathway.[2] Solvents like toluene can absorb hydrogen, potentially slowing the reaction.[5] Consider switching to a more inert solvent like cyclohexane or methylcyclohexane.[5]
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting workflow for low nitrile conversion.
Q2: I am observing significant formation of secondary and tertiary amines as byproducts. How can I improve the selectivity towards the desired primary amine?
A2: The formation of secondary and tertiary amines is the most common selectivity challenge in nitrile hydrogenation.[2][6][7] This occurs through the reaction of the initially formed primary amine with the imine intermediate.[8][9]
-
Catalyst Selection: The choice of catalyst is a critical factor for selectivity.[2][10]
-
Cobalt (Co) and Nickel (Ni) catalysts, particularly Raney® Ni and Raney® Co, are generally more selective for the formation of primary amines.[9][10][11]
-
Palladium (Pd) and Platinum (Pt) catalysts tend to favor the formation of secondary and tertiary amines.[9][11]
-
Rhodium (Rh) and Ruthenium (Ru) catalysts have also been used, with selectivity often depending on the specific support and reaction conditions.[9]
-
-
Reaction Additives:
-
Ammonia: The addition of ammonia to the reaction mixture is a widely used industrial practice to suppress the formation of secondary amines.[12] Ammonia competes with the primary amine for reaction with the imine intermediate. A 7N solution of ammonia in methanol is an effective solvent system.[12]
-
Bases: The presence of a basic substance, such as sodium hydroxide, can also enhance selectivity for the primary amine, particularly with rhodium catalysts.[5]
-
Acids: In some systems, adding an acid can protonate the primary amine product, forming a salt and preventing it from reacting further.[7][9]
-
-
Solvent Effects: The choice of solvent can influence selectivity. For example, in the hydrogenation of butyronitrile, Ni/SiO2 showed high selectivity to the primary amine in ethanol.[9]
-
Reaction Conditions:
-
Lower Temperatures: Generally, lower reaction temperatures favor the formation of the primary amine.
-
High Hydrogen Pressure: Higher hydrogen pressures can promote the rapid hydrogenation of the imine intermediate to the primary amine before it can react with another amine molecule.
-
Table 1: Catalyst Influence on Primary Amine Selectivity
| Catalyst Metal | General Selectivity Trend for Primary Amine | Key Considerations |
| Nickel (Ni) | High | Raney® Ni is commonly used; can be prone to deactivation.[1][9] |
| Cobalt (Co) | High | Often shows good selectivity and catalyst life.[1][10] |
| Palladium (Pd) | Low to Moderate | Often favors secondary amine formation; selectivity can be improved with additives or specialized supports.[7][9][11] |
| Platinum (Pt) | Low | Tends to produce secondary and tertiary amines.[9][11] |
| Ruthenium (Ru) | Moderate | Can be selective for primary amines depending on the support and conditions.[9] |
Reaction Pathway Visualization
Caption: Reaction pathways in nitrile hydrogenation.
Q3: My catalyst seems to be losing activity over several runs. What are the best practices for catalyst recovery and reuse?
A3: Catalyst reusability is crucial for cost-effective and sustainable synthesis. A decline in activity upon recycling is often due to irreversible poisoning, structural changes, or loss of active sites.
-
Handling Pyrophoric Catalysts: Many hydrogenation catalysts, especially Raney® Ni and Co, are pyrophoric and can ignite if exposed to air when dry.[6] Always handle them under a blanket of solvent or water.
-
Washing Procedures: After the reaction, it is important to wash the catalyst to remove adsorbed products and byproducts. A typical procedure involves:
-
Allowing the catalyst to settle and decanting the reaction mixture.
-
Washing the catalyst multiple times with a solvent that is miscible with the reaction solvent but in which the product is also soluble.
-
Finally, washing with a solvent suitable for storage (e.g., ethanol).
-
-
Reactivation: In some cases, catalyst activity can be restored. For instance, treatment with hydrogen at elevated temperatures can remove strongly adsorbed species.[1] However, this should be done with caution as it can also lead to sintering of the metal particles.
-
Catalyst Leaching: If you suspect metal leaching, analyze the reaction filtrate for the presence of the catalyst metal using techniques like ICP-MS. If leaching is significant, you may need to reconsider the catalyst support or reaction conditions.
-
Storage: Store the recovered catalyst under an inert solvent to prevent oxidation and deactivation.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of an N-alkylbis(cyanoethyl)amine
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reactor Setup:
-
To a high-pressure autoclave, add the N-alkylbis(cyanoethyl)amine (1 equivalent).
-
Add the chosen solvent (e.g., 7N methanolic ammonia). The concentration of the substrate is typically in the range of 0.1-1 M.
-
Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, typically 5-10 wt% of the substrate) under a stream of inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).[12]
-
Begin stirring and heat the reactor to the target temperature (e.g., 60-120°C).
-
Monitor the reaction progress by observing hydrogen uptake and/or by taking periodic samples for analysis (e.g., GC, HPLC, or NMR).[3]
-
-
Work-up and Product Isolation:
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric. Ensure it remains wet with solvent during filtration.[6]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or crystallization if necessary.
-
Safety Information
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6] Ensure your reaction setup is in a well-ventilated area (fume hood) and away from ignition sources. Always check for leaks before starting the reaction.
-
Pyrophoric Catalysts: Dry hydrogenation catalysts, particularly Raney® metals, can ignite spontaneously in air.[6] Handle them as a slurry in water or an appropriate solvent.
-
High-Pressure Equipment: Always operate high-pressure reactors according to the manufacturer's instructions and behind a safety shield. Regularly inspect the equipment for signs of wear or damage.
-
Exothermic Reactions: Hydrogenation reactions can be exothermic.[6] Monitor the reaction temperature closely and have a cooling system in place to control any potential temperature spikes.
References
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Krupka, J. (2010). Mechanism of The Heterogeneously Catalyzed Hydrogenation of Nitriles. Chemicke Listy. [Link]
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Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488. [Link]
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Organic Process Research & Development. (n.d.). Nitrile Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. [Link]
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Takeda, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(5), 549-555. [Link]
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Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488. [Link]
-
Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
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Wikipedia. (n.d.). Nitrile reduction. [Link]
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Li, Y., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 45(3), 1335-1342. [Link]
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ResearchGate. (n.d.). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. [Link]
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AMiner. (n.d.). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]
-
Denton, T. T., Joyce, A. S., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. The Journal of Organic Chemistry, 72(13), 4997–5000. [Link]
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National Institutes of Health. (n.d.). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. [Link]
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Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. [Link]
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NCERT. (n.d.). Amines. [Link]
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Esteruelas, M. A., et al. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society, 132(23), 8123–8134. [Link]
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ResearchGate. (n.d.). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. [Link]
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National Institutes of Health. (n.d.). Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. [Link]
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McAllister, M. I., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Reaction Chemistry & Engineering, 4(10), 1776-1784. [Link]
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OUCI. (n.d.). Catalytic Hydrogenation of Amides to Amines under Mild Conditions. [Link]
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DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [Link]
-
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-
International Journal of Scientific & Technology Research. (n.d.). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. [Link]
-
MDPI. (n.d.). Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. [Link]
-
Semantic Scholar. (n.d.). Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Bis(2-isopropoxyethyl)amine: A Comparative Analysis of GC-MS and Spectroscopic Techniques
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. Bis(2-isopropoxyethyl)amine, a secondary amine with ether functionalities, presents a unique analytical challenge due to its polarity and potential for complex interactions. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative spectroscopic methods for the definitive structural elucidation of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating analytical approach.
The Analytical Challenge: Unveiling the Structure of this compound
This compound, with the chemical formula C₁₀H₂₃NO₂, possesses a secondary amine nitrogen atom flanked by two 2-isopropoxyethyl chains.[1][2][3] The polarity imparted by the nitrogen and oxygen atoms can lead to poor chromatographic peak shapes and challenging analysis by GC-MS without proper methodology.[4][5] Therefore, a multi-faceted analytical approach is often warranted for complete structural confidence.
GC-MS: A Powerful Tool for Separation and Identification
Gas Chromatography-Mass Spectrometry is a frontline technique for the analysis of volatile and semi-volatile compounds. Its strength lies in the synergistic combination of the superior separation capabilities of gas chromatography and the powerful identification ability of mass spectrometry.
The Rationale for Derivatization in Amine Analysis
Direct GC-MS analysis of polar amines like this compound can be problematic, leading to tailing peaks and poor sensitivity due to interactions with the GC column.[4][5][6] Derivatization, a process of chemically modifying the analyte, is a crucial step to enhance its volatility and thermal stability, thereby improving its chromatographic behavior.[6][7][8] Common derivatization strategies for amines include:
-
Silylation: This process replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, significantly increasing volatility.[8]
-
Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) introduces a non-polar acyl group, which also enhances volatility and can improve sensitivity with an electron capture detector.[6][7]
-
Alkylation: This method introduces an alkyl group, which can improve volatility and thermal stability.[8]
The choice of derivatization reagent depends on the specific analyte and the desired analytical outcome.[8] For this compound, silylation is an excellent choice to effectively cap the polar N-H group.
Deciphering the Mass Spectrum: Predicting the Fragmentation Pattern
Electron Ionization (EI) is a common ionization technique in GC-MS that results in extensive fragmentation, providing a molecular fingerprint of the compound. The fragmentation of aliphatic amines is dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[9][10] This cleavage results in a stable, nitrogen-containing cation.
For this compound, the predicted major fragmentation pathway would involve the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a characteristic resonance-stabilized ion. The presence of ether linkages also introduces potential fragmentation pathways involving cleavage of the C-O bond. The molecular ion peak (M⁺) for an amine will have an odd nominal mass, a key indicator of the presence of a nitrogen atom.[9][11]
Below is a DOT graph visualizing the anticipated primary fragmentation of this compound in an EI-MS.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
A Comparative Look: Alternative and Complementary Spectroscopic Techniques
While GC-MS is a powerful tool, relying on a single technique can sometimes be insufficient for absolute structural confirmation. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with High-Resolution Mass Spectrometry (HRMS), provide complementary and often definitive structural information.
| Technique | Strengths for this compound Analysis | Weaknesses |
| GC-MS | Excellent separation of isomers and impurities. Provides molecular weight and a characteristic fragmentation pattern for identification. High sensitivity. | Derivatization is often required for polar amines.[4][5] Fragmentation can be complex and the molecular ion may be weak or absent.[11] |
| ¹H & ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of each atom.[12][13] Definitive for establishing isomerism. | Lower sensitivity compared to MS. Complex spectra can be challenging to interpret without expertise. |
| FTIR | Provides information about the functional groups present in the molecule, such as the N-H bond in the secondary amine and the C-O-C ether linkages.[14][15] | Provides limited information on the overall molecular structure and connectivity. |
| HRMS | Provides the exact mass of the molecule with high accuracy, allowing for the unambiguous determination of the elemental formula.[16][17][18] | Does not provide information on the connectivity of atoms or stereochemistry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to map the complete chemical structure of a molecule.[12][13]
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the isopropoxy groups (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the methylene protons adjacent to the oxygen and nitrogen atoms. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically distinct carbon atom in the molecule, providing a direct count of the non-equivalent carbons and information about their chemical environment (e.g., attached to oxygen or nitrogen).[13][19]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[14] For this compound, the FTIR spectrum would be expected to exhibit:
-
A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[15][20]
-
Strong C-O stretching absorption bands in the region of 1000-1300 cm⁻¹ characteristic of the ether linkages.[14][21]
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS): Pinpointing the Elemental Composition
HRMS provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm).[16][17] This high accuracy allows for the confident determination of the elemental formula of the molecule, ruling out other potential structures with the same nominal mass.[22][23] For this compound (C₁₀H₂₃NO₂), HRMS would confirm the monoisotopic mass of 189.1729 g/mol .[1]
Experimental Protocol: A Step-by-Step GC-MS Methodology
The following protocol outlines a robust method for the GC-MS analysis of this compound.
1. Sample Preparation and Derivatization (Silylation)
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL autosampler vial.
-
Add 500 µL of a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[24]
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis
-
Identify the peak corresponding to the derivatized this compound.
-
Analyze the mass spectrum of the peak, looking for the molecular ion of the derivatized compound and the characteristic fragmentation patterns discussed earlier.
-
Compare the obtained spectrum with a library of mass spectra (e.g., NIST) if available, or interpret the fragmentation pattern to confirm the structure.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound, integrating GC-MS with spectroscopic techniques.
Caption: A logical workflow for the structural confirmation of this compound.
Conclusion: An Integrated Approach for Unwavering Confidence
References
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Gao, H., et al. (2017). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Atmospheric Environment, 167, 237-245. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
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Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8118-8125. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions. Retrieved from [Link]
-
Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H23NO2). Retrieved from [Link]
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Atta-ur-Rahman. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Indicative fragment patterns on mass spectra identification. Retrieved from [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
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Li, L., & Chen, H. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(2), 339. Retrieved from [Link]
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Liko, I., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(15), 9349-9387. Retrieved from [Link]
-
Kalinowski, H. O., et al. (2008). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 46(11), 1056-1062. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Agilent Technologies. (2020). High Resolution Mass Spectrometry Explained. YouTube. Retrieved from [Link]
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]
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-
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
-
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-
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A Comparative Guide to Catalysts for Amine Synthesis: From Noble Metals to Biocatalysis
Amines are fundamental building blocks in the chemical industry, forming the cornerstone of countless pharmaceuticals, agrochemicals, and functional materials.[1] The efficient and selective synthesis of amines is, therefore, a topic of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for amine synthesis, offering insights into their mechanisms, performance, and practical applications. We will explore the landscape of noble metal catalysts, the rise of cost-effective base metal alternatives, and the increasing prominence of highly selective enzymatic methods.
The Landscape of Amine Synthesis: Key Catalytic Strategies
The synthesis of amines can be broadly achieved through several catalytic pathways, with the choice of catalyst being pivotal to the reaction's success in terms of yield, selectivity, and sustainability. The most prevalent strategies include:
-
Reductive Amination: This powerful method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia in the presence of a reducing agent to form a new amine.[2]
-
N-Alkylation of Amines with Alcohols: An atom-economical approach where an alcohol serves as the alkylating agent for an amine, producing water as the sole byproduct.[3] This often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4]
-
Reduction of Amine Precursors: This includes the hydrogenation of nitro compounds, nitriles, and amides to their corresponding amines.
This guide will compare the catalysts used across these key strategies, focusing on their relative strengths and weaknesses.
Noble Metal Catalysts: The High-Performance Benchmarks
For decades, noble metals such as palladium (Pd), platinum (Pt), rhodium (Rh), ruthenium (Ru), and iridium (Ir) have been the catalysts of choice for amine synthesis due to their high activity and broad functional group tolerance.[5][6]
Palladium (Pd)-Based Catalysts
Palladium, particularly supported on carbon (Pd/C), is a versatile and widely used catalyst for reductive amination.[7] It is highly effective for the synthesis of tertiary amines and has been proven efficient for reductive aminations with hydrogen, especially for producing sterically hindered amines.[5] The catalytic cycle typically involves the formation of an imine intermediate followed by its reduction.
Experimental Protocol: Reductive Amination using Pd/C
-
Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 mmol), the amine (1.2 mmol), and a suitable solvent (e.g., methanol, 10 mL).
-
Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst to the mixture.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine.
Iridium (Ir) and Ruthenium (Ru)-Based Catalysts
Iridium and Ruthenium complexes are particularly effective for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism.[6] These catalysts facilitate the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. The catalyst then hydrogenates the imine to the final amine product, regenerating the catalyst in the process.
| Catalyst | Reaction Type | Typical Substrates | Advantages | Disadvantages | Reference |
| Pd/C | Reductive Amination | Ketones, Aldehydes | High activity, readily available, good for sterically hindered amines. | Can sometimes lead to over-alkylation, potential for hydrogenolysis of sensitive groups. | [5][7] |
| Ir complexes | N-alkylation with alcohols | Primary/secondary amines, alcohols | High efficiency, good functional group tolerance. | Costly, requires ligand synthesis. | [6][8] |
| Ru complexes | N-alkylation with alcohols, Reductive Amination | Amines, alcohols, carbonyls | Versatile, can catalyze a broad range of transformations. | Can require harsh reaction conditions. | [6][9] |
| PtO₂ | Reductive Amination | Nitroarenes, Aldehydes | Effective for one-pot multi-step reactions. | Potential for side reactions like benzyl alcohol formation. | [7] |
Base Metal Catalysts: Cost-Effective and Sustainable Alternatives
The high cost and low abundance of noble metals have driven the development of catalysts based on more earth-abundant elements like nickel (Ni), cobalt (Co), iron (Fe), and copper (Cu).[1][10] These catalysts offer a more sustainable and economical approach to amine synthesis.
Nickel (Ni)-Based Catalysts
Raney Nickel, a porous nickel catalyst, is a workhorse in industrial chemistry, widely used for the hydrogenation of nitriles and other nitrogen-containing functional groups to amines.[11][12] More recently, supported nickel nanoparticles have been shown to be highly effective for the N-alkylation of amines with alcohols, with performance sometimes rivaling that of noble metal catalysts.[4]
Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol using Ni/θ-Al₂O₃ [4]
-
Catalyst Preparation: NiO/θ-Al₂O₃ is reduced in situ under a hydrogen atmosphere to generate the active Ni/θ-Al₂O₃ catalyst.
-
Reaction Mixture: In a sealed tube, aniline (1 mmol), benzyl alcohol (1.2 mmol), and the Ni/θ-Al₂O₃ catalyst (1 mol% Ni) are combined.
-
Reaction Conditions: The mixture is heated at a specified temperature (e.g., 120°C) for a set time (e.g., 3 hours).
-
Work-up and Analysis: After cooling, the catalyst is separated by centrifugation or filtration. The product yield is determined by GC analysis using an internal standard. The product can be further purified by column chromatography.
Cobalt (Co) and Iron (Fe)-Based Catalysts
Cobalt and iron catalysts are gaining traction for the reductive amination of carbonyl compounds and the reduction of amides to amines.[13][14] In situ generated amorphous cobalt particles have been shown to catalyze the reductive amination of aldehydes and ketones with aqueous ammonia and H₂ under mild conditions.[13][15] Iron complexes have also been developed for the deoxygenative hydrosilylation of amides to amines.[1]
| Catalyst | Reaction Type | Typical Substrates | Advantages | Disadvantages | Reference |
| Raney Ni | Hydrogenation | Nitriles, Nitro compounds | Highly active, widely used in industry. | Pyrophoric, must be handled with care. | [11][16] |
| Ni/Al₂O₃ | N-alkylation with alcohols | Anilines, aliphatic amines, alcohols | Reusable, high turnover number. | May require higher temperatures than noble metals. | [4] |
| Co particles | Reductive Amination | Aldehydes, Ketones with NH₃ | Mild conditions, high selectivity, easy catalyst separation. | Catalyst is generated in situ. | [13][15] |
| Fe complexes | Amide Reduction | Tertiary amides | Utilizes an earth-abundant metal. | Can require stoichiometric silane reductants. | [1] |
| Cu/Au photocatalyst | N-alkylation with alcohols | Pharmaceutically relevant amines | Ambient temperature reaction. | Requires a light source. | [17] |
Enzymatic Catalysts: The Green and Selective Frontier
Biocatalysis, the use of enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative to traditional chemical catalysis.[18] For amine synthesis, several classes of enzymes are particularly relevant.
Amine Transaminases (ATAs)
Amine transaminases (ATAs) catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, producing a chiral amine with excellent enantioselectivity.[19][20] This has been successfully applied on an industrial scale, for example, in the synthesis of the antidiabetic drug sitagliptin.[20] A key challenge in ATA-catalyzed reactions is overcoming unfavorable equilibrium, which can be addressed through various process strategies.[18]
Amine Dehydrogenases (AmDHs) and Other Enzymes
Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reductant, producing chiral amines with high enantioselectivity.[21][22] Other enzymes like amine oxidases are used for the deracemization of racemic amines.[21]
| Enzyme | Reaction Type | Key Features | Advantages | Disadvantages | Reference |
| Amine Transaminase (ATA) | Asymmetric synthesis of chiral amines | Uses an amino donor (e.g., isopropylamine) to aminate a ketone/aldehyde. | Excellent enantioselectivity, mild reaction conditions. | Unfavorable equilibrium can be a challenge. | [18][19][23] |
| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | Uses ammonia and a cofactor (NAD(P)H) to aminate a ketone. | High atom economy, produces water as the only byproduct. | Requires cofactor regeneration. | [21][24] |
| Amine Oxidase | Oxidative deamination | Can be used in deracemization processes. | High selectivity. | Limited substrate scope for wild-type enzymes. | [21] |
Conclusion and Future Outlook
The field of amine synthesis is continuously evolving, with a clear trend towards more sustainable and cost-effective catalytic systems. While noble metal catalysts remain the benchmark for many applications due to their high activity and reliability, base metal catalysts are rapidly closing the performance gap and offer significant economic and environmental advantages. The rise of biocatalysis, with its unparalleled selectivity and mild reaction conditions, is set to revolutionize the synthesis of chiral amines, particularly in the pharmaceutical industry.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired product, scale, cost constraints, and sustainability goals. For researchers and professionals in drug development, a thorough understanding of the comparative advantages and limitations of each catalytic system is crucial for designing efficient and innovative synthetic routes to valuable amine-containing molecules.
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THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Chemistry.[Link]
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Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing.[Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications.[Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health.[Link]
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Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications.[Link]
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Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications.[Link]
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Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. ResearchGate.[Link]
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Enzymes Applied to the Synthesis of Amines. ResearchGate.[Link]
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N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. National Institutes of Health.[Link]
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Protein engineering of amine transaminases. Frontiers.[Link]
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Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Publications.[Link]
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications.[Link]
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Direct Enzymatic Synthesis of Fatty Amines from Renewable Triglycerides and Oils. europepmc.org.[Link]
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Amine synthesis via transition metal homogeneous catalysed hydrosilylation. RSC Publishing.[Link]
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Reductive Aminations with Metal Catalysts. Encyclopedia.pub.[Link]
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Reductive amination. Wikipedia.[Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.[Link]
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General and selective synthesis of primary amines using Ni-based homogeneous catalysts. RSC Publishing.[Link]
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Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.[Link]
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Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. MDPI.[Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.[Link]
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Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts. ResearchGate.[Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed.[Link]
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Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. ResearchGate.[Link]
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Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Publications.[Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.[Link]
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A Comparative Guide to Bis(2-isopropoxyethyl)amine and Diisopropanolamine in Industrial Applications
From the Desk of a Senior Application Scientist
In the vast landscape of industrial chemistry, alkanolamines are indispensable workhorses, serving critical functions from gas sweetening to corrosion inhibition. Among these, Diisopropanolamine (DIPA) is a well-established and versatile secondary amine, valued for its reactivity and functionality derived from its hydroxyl groups. However, the emergence of structurally distinct amines, such as Bis(2-isopropoxyethyl)amine, prompts a necessary evaluation. While public-domain performance data for this compound is not as extensive as for DIPA, a detailed comparison based on their fundamental chemical structures, known properties, and established chemical principles can provide critical insights for researchers and formulation scientists.
This guide offers an in-depth, objective comparison of these two molecules. We will dissect their physicochemical properties, explore their proven and potential performance in key industrial sectors, and provide the technical rationale behind their differing behaviors. Our goal is to equip you, our fellow scientists and development professionals, with the foundational knowledge to make informed decisions in your own application-specific research.
Physicochemical Properties: A Foundation for Performance
The divergent industrial behaviors of DIPA and this compound are rooted in their distinct molecular architectures. DIPA is a classic alkanolamine featuring two secondary alcohol (hydroxyl) groups. In contrast, this compound possesses two ether linkages. This fundamental difference in functional groups dictates everything from solubility and reactivity to thermal stability.
| Property | Diisopropanolamine (DIPA) | This compound | Rationale for Differences |
| CAS Number | 110-97-4[1][2] | 1119451-05-6 | Unique chemical identity. |
| Molecular Formula | C₆H₁₅NO₂[2][3] | C₁₀H₂₃NO₂ | This compound has a larger carbon backbone. |
| Molecular Weight | 133.19 g/mol [2][3] | 189.30 g/mol | Larger alkyl and ether groups contribute to higher mass. |
| Appearance | White to yellow crystalline solid or colorless liquid.[1][3] | Information not widely available, likely a liquid. | DIPA's hydroxyl groups allow for strong intermolecular hydrogen bonding, raising its melting point. |
| Boiling Point | ~249-250 °C[1][4] | Not publicly available. | Expected to be different based on molecular weight and intermolecular forces. |
| Water Solubility | 870 g/L at 20 °C (miscible).[1][4] | Expected to be significantly lower. | DIPA's hydroxyl groups form strong hydrogen bonds with water. The ether groups in this compound are less polar and less capable of hydrogen bonding, reducing water solubility. |
| pKa | 9.1[3] | Not publicly available. | The electron-donating nature of the isopropoxyethyl groups may slightly alter the basicity of the central nitrogen atom compared to DIPA's hydroxypropyl groups. |
| Key Functional Groups | Secondary Amine, Secondary Alcohols (-OH) | Secondary Amine, Ethers (-O-) | This is the core structural difference dictating reactivity and application suitability. |
Comparative Analysis in Key Industrial Applications
Gas Treating (Acid Gas Removal)
In gas treating, or "sweetening," the goal is to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas or refinery streams. Alkanolamines achieve this through a reversible acid-base reaction.
Mechanism of Action: The lone pair of electrons on the nitrogen atom acts as a Lewis base, reacting with the acidic protons of H₂S or the carbon atom of CO₂. The reaction is reversed at higher temperatures in a regenerator, releasing the acid gases and allowing the amine to be recycled.
Performance Comparison:
-
Diisopropanolamine (DIPA): DIPA is a well-known amine for this purpose, often used in mixtures like the Sulfinol process, which combines DIPA with sulfolane and water.[5] It offers good absorption capacity and is particularly effective in removing H₂S and CO₂.[6][7] Its advantages include relatively low reaction heat, good stability against degradation, and reduced foaming tendencies compared to other amines.[6][7] However, like other secondary amines, it can form heat-stable salts that contribute to corrosion over time.[5]
-
This compound (Predicted Performance): The larger, bulkier isopropoxyethyl groups would create significant steric hindrance around the nitrogen atom. This steric hindrance would likely slow the reaction kinetics with CO₂, potentially leading to higher selectivity for H₂S over CO₂. This is a desirable trait in applications where CO₂ slip is acceptable, and selective H₂S removal is the priority. The absence of hydroxyl groups means it cannot form the same degradation products as DIPA, but its ether linkages could be susceptible to different degradation pathways under harsh process conditions. Its lower polarity might also increase its solubility for hydrocarbons, which can be a drawback in some systems.[8]
Caption: Reversible reaction of a secondary amine with H₂S.
Metalworking Fluids
In water-based metalworking fluids, amines serve as pH buffers to maintain alkalinity and as corrosion inhibitors by neutralizing acidic components and forming a protective film on metal surfaces.
Mechanism of Action: The amine neutralizes acidic components (like fatty acids or acidic corrosion inhibitors) to form amine salts or soaps.[9] These salts adsorb onto the metal surface, creating a hydrophobic barrier that prevents contact with corrosive agents like water and oxygen. The amine also maintains a high pH (typically 8.5-9.5), a region where the corrosion rate of ferrous metals is minimized.
Performance Comparison:
-
Diisopropanolamine (DIPA): DIPA is widely used in metalworking fluid formulations.[9][10] It can be reacted with tall oil fatty acids to form amides that provide lubricity and corrosion protection.[9] Its good water solubility and buffering capacity make it an effective and economical choice. However, as a secondary amine, there can be concerns about its potential to react with nitrites (if present) to form carcinogenic nitrosamines, leading many formulators to seek alternatives.[11]
-
This compound (Predicted Performance): As a secondary amine, it would share the same regulatory and safety concerns regarding nitrosamine formation as DIPA. Its lower water solubility could be a challenge in formulating stable, clear synthetic fluids but might be advantageous in emulsifiable oils where it could partition more favorably into the oil phase. The ether linkages are chemically stable and would not be expected to detract from its function as a base for neutralization. Its effectiveness as a film-forming corrosion inhibitor would depend on the packing and orientation of the larger isopropoxyethyl groups at the metal-fluid interface.
Caption: Amine molecules forming a protective barrier on a metal surface.
Cement and Concrete Additives
Alkanolamines are used as grinding aids in cement production and as strength enhancers in concrete admixtures.
Mechanism of Action: As a grinding aid, the amine coats freshly fractured surfaces of the cement clinker. This neutralizes surface charges and prevents the agglomeration of fine particles, thereby increasing grinding efficiency and reducing energy consumption.[12] As a strength enhancer, it influences the hydration kinetics of the cement minerals, particularly the aluminate and ferrite phases, leading to a more refined pore structure and higher compressive strength.[12]
Performance Comparison:
-
Diisopropanolamine (DIPA): DIPA is recognized as a cement grinding aid and can be used in concrete admixtures.[4][13] While effective, it is often compared to other alkanolamines like Triethanolamine (TEA) and Triisopropanolamine (TIPA), which are known to enhance early and late-stage strength, respectively.[12][14] Newer derivatives like Diethanol Isopropanolamine (DEIPA) are often cited as providing a superior balance of grinding efficiency and strength enhancement.[12][15][16]
-
This compound (Predicted Performance): The larger molecular size and different polarity of this compound would lead to a different adsorption profile on cement particles compared to DIPA. It might offer good particle dispersion due to the steric bulk of the isopropoxyethyl groups. However, the lack of hydroxyl groups, which are believed to play a key role in chelating metal ions and influencing cement hydration, suggests it would likely be less effective as a strength enhancer than DIPA or other common alkanolamines.[17] Its primary function would likely be limited to that of a grinding aid through physical adsorption and dispersion.
Caption: Workflow of a cement grinding process with an amine aid.
Experimental Protocol: Evaluating Corrosion Inhibition
To provide a tangible method for comparison, the following protocol outlines a standardized laboratory procedure for assessing the corrosion-inhibiting properties of amines in a metalworking fluid context. This is a simplified version of a typical cast iron chip corrosion test.
Objective: To compare the efficacy of Diisopropanolamine and this compound in preventing the rusting of cast iron in an aqueous solution.
Materials:
-
Cast iron chips (freshly milled, degreased)
-
Petri dishes
-
Filter paper (sized to fit Petri dishes)
-
Deionized (DI) water
-
Diisopropanolamine (DIPA)
-
This compound
-
Analytical balance and pipettes
Procedure:
-
Solution Preparation: Prepare 1% (w/w) aqueous solutions of both DIPA and this compound in DI water. Create a "control" dish with only DI water.
-
Test Setup: Place one piece of filter paper into each of three Petri dishes, labeling them "Control," "DIPA," and "this compound."
-
Saturation: Saturate each filter paper with its corresponding solution. Ensure the paper is fully wet but not flooded.
-
Chip Application: Using clean tweezers, spread approximately 2.0 grams of freshly milled cast iron chips evenly across the surface of each saturated filter paper.
-
Incubation: Cover the Petri dishes and allow them to stand at ambient temperature for 2 hours.
-
Observation: After the incubation period, carefully remove the cast iron chips. Observe the filter paper for any signs of rust (orange/brown staining).
-
Evaluation:
-
Pass: No visible rust stains on the filter paper.
-
Fail: Any visible rust stains on the filter paper.
-
Comparison: The control should show significant rusting. The performance of the two amines can be directly compared based on the extent of staining.
-
Expected Causality: The amine that more effectively forms a passivating layer on the cast iron surface and/or maintains a more stable alkaline pH will show less to no rust formation. Differences in performance can be attributed to the molecule's solubility, basicity, and ability to adsorb onto the metal surface.
Safety and Handling
-
Diisopropanolamine (DIPA): Causes eye irritation and may cause mild skin and respiratory tract irritation.[18][19] It is a combustible solid or liquid with a relatively high flash point (~126 °C).[18][20]
-
This compound: Classified as causing severe skin burns and serious eye damage. This indicates it is a more corrosive and hazardous material to handle than DIPA, requiring more stringent personal protective equipment (PPE), including chemical-resistant gloves, clothing, and face/eye protection.
Always consult the specific Safety Data Sheet (SDS) for each product before handling.[18][19][20][21]
Conclusion: Selecting the Appropriate Amine
The choice between Diisopropanolamine and this compound is a classic case of balancing established performance against theoretical potential, driven by fundamental structural differences.
-
Diisopropanolamine (DIPA) remains the proven, versatile, and economical choice for a wide range of applications. Its dual hydroxyl and amine functionality provides a reliable baseline for performance in gas treating, metalworking fluids, and cement applications. It is the lower-risk option when broad reactivity and water solubility are required.
-
This compound , based on its structure, presents a more specialized profile. Its key differentiating features—steric hindrance and ether linkages—make it an intriguing candidate for niche applications. It could potentially excel in selective H₂S gas scrubbing or as a component in non-aqueous or emulsion-based systems where its lower polarity is an asset. However, its significantly higher hazard classification and the lack of comprehensive performance data necessitate a cautious and thorough research and development approach.
Ultimately, this guide serves as a starting point. The final determination of which amine is superior can only be made through application-specific testing that validates these theoretical considerations with empirical data.
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A Comparative Guide to Amine-Based vs. Phosphine-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the success or failure of a synthetic transformation. For decades, phosphine ligands have been the workhorses of the field, their tunable steric and electronic properties providing a versatile platform for a vast array of reactions. However, the turn of the century has seen the meteoric rise of amine-based ligands, most notably N-heterocyclic carbenes (NHCs), as powerful alternatives that can offer unique reactivity and stability. This guide provides a comprehensive, in-depth comparison of the performance of these two critical ligand classes, with a focus on their application in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights.
The Fundamental Dichotomy: Electronic and Steric Properties
The divergent performance of amine- and phosphine-based ligands stems from their intrinsic electronic and steric differences. Understanding these properties is crucial for rational ligand selection and catalyst design.
Phosphine Ligands: These ligands, with the general formula PR₃, are characterized by a lone pair on the phosphorus atom that donates to the metal center, forming a σ-bond. A key feature of phosphines is their ability to accept electron density from the metal into their P-C σ* antibonding orbitals, a phenomenon known as π-backbonding. The electronic nature of phosphine ligands can be finely tuned by varying the R groups. Electron-donating alkyl groups increase the electron density on the phosphorus and, consequently, the metal center, while electron-withdrawing aryl or fluoroalkyl groups decrease it. The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center.
Amine-Based Ligands: This class is more diverse and includes simple chelating amines (e.g., ethylenediamine), aminophosphines, and the increasingly prominent N-heterocyclic carbenes (NHCs). For the purpose of this comparison, we will focus on NHCs as a prime example of a purely N-donor ligand system that directly competes with phosphines. NHCs are generally stronger σ-donors than phosphines and are considered very weak π-acceptors. This strong σ-donation leads to the formation of very stable metal-ligand bonds. The steric environment around the carbene carbon can be readily modified by changing the substituents on the nitrogen atoms of the heterocyclic ring.
Head-to-Head in the Reaction Flask: Performance in Key Cross-Coupling Reactions
The true test of a ligand's utility lies in its performance in catalytic reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most important C-C and C-N bond-forming reactions in modern organic synthesis, and the choice of ligand is critical to their success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of biaryl synthesis. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Performance Comparison:
| Ligand Type | Example Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.0025 | 84 | 33600 | - |
| Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 | 98 | 98 | - |
| Amine (NHC) | IPr | Chlorobenzene | Phenylboronic acid | 0.05 | >95 | 1900 | - |
| Amine (Diamine) | TMEDA | Aryl Bromide | Phenylboronic acid | 2 | 85-95 | 42-47 | - |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled from various sources and reaction conditions may vary.
Mechanistic Insights:
The superior performance of bulky, electron-rich phosphine ligands like XPhos and SPhos in many Suzuki-Miyaura couplings can be attributed to their ability to facilitate both the oxidative addition and reductive elimination steps. The electron-rich nature of the phosphine increases the electron density on the palladium center, promoting the oxidative addition of the aryl halide. The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is often more active in the catalytic cycle, and facilitates the final reductive elimination to release the product.
NHC ligands, with their strong σ-donating ability, also excel at promoting oxidative addition. The robust Pd-NHC bond can lead to highly stable and long-lived catalysts. However, in some cases, this strong binding can slow down the reductive elimination step. Chelating diamine ligands can also be effective, particularly with more reactive aryl bromides and iodides, but often require higher catalyst loadings compared to phosphine or NHC systems.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. The choice of ligand is crucial for achieving high yields and broad substrate scope.
Performance Comparison:
| Ligand Type | Example Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Phosphine | XPhos | 4-Chlorotoluene | Morpholine | 1.5 | 94 | 63 | - |
| Phosphine | RuPhos | Bromobenzene | Diphenylamine | - | 96 | - | - |
| Amine (NHC) | IPr | 4-Chlorotoluene | Aniline | 1.0 | 98 | 98 | - |
| Amine (Diamine) | EVAN-Phos | Aryl Chloride | Primary Amine | 1.0 | 90-99 | 90-99 | - |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled from various sources and reaction conditions may vary.
Mechanistic Insights:
In the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands have been instrumental in expanding the reaction's scope to include challenging substrates like aryl chlorides. The steric bulk of the ligand is thought to promote the formation of a monoligated palladium amido intermediate, which can undergo reductive elimination more readily. The electron-donating nature of the phosphine also facilitates this crucial C-N bond-forming step.
NHC ligands have also proven to be highly effective in Buchwald-Hartwig aminations. Their strong σ-donating character stabilizes the palladium center and promotes the oxidative addition of even unreactive aryl chlorides. The stability of the Pd-NHC bond can be advantageous in preventing catalyst decomposition, leading to high turnover numbers. Chelating diamine and aminophosphine ligands have also been developed and can offer high enantioselectivity in asymmetric variants of the reaction.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols: A Self-Validating System
To provide a practical context for the comparison, the following are detailed, step-by-step methodologies for a Suzuki-Miyaura and a Buchwald-Hartwig reaction, utilizing both a phosphine-based and an amine-based ligand system.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Using a Phosphine Ligand (XPhos):
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol) to the tube.
-
Solvent Addition: Add 2 mL of anhydrous toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the desired time (e.g., 12-24 hours).
-
Work-up and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate can be analyzed by GC or LC-MS to determine the yield. The product can be purified by column chromatography.
Using an Amine-Based Ligand (IMes):
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(IMes)(allyl)Cl] (6.1 mg, 0.01 mmol, 1 mol%) and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol) to the tube.
-
Solvent Addition: Add 2 mL of anhydrous toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the desired time.
-
Work-up and Analysis: Follow the same work-up and analysis procedure as described for the phosphine-ligated reaction.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
Using a Phosphine Ligand (RuPhos):
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), RuPhos (9.4 mg, 0.02 mmol, 2 mol%), and NaOtBu (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 4-chloroanisole (142.6 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol) to the tube.
-
Solvent Addition: Add 2 mL of anhydrous dioxane via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the desired time.
-
Work-up and Analysis: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers can be dried, concentrated, and analyzed by GC or LC-MS. The product can be purified by column chromatography.
Using an Amine-Based Ligand (IPr):
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(IPr)(cinnamyl)Cl] (6.0 mg, 0.01 mmol, 1 mol%) and NaOtBu (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 4-chloroanisole (142.6 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol) to the tube.
-
Solvent Addition: Add 2 mL of anhydrous dioxane via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the desired time.
-
Work-up and Analysis: Follow the same work-up and analysis procedure as described for the phosphine-ligated reaction.
Conclusion: A Tale of Two Ligands
The choice between amine-based and phosphine-based ligands is not a matter of one being universally superior to the other. Rather, it is a nuanced decision that depends on the specific reaction, substrates, and desired outcomes.
Phosphine ligands offer unparalleled tunability of both steric and electronic properties, making them incredibly versatile. Bulky, electron-rich phosphines have proven to be exceptionally effective in a wide range of cross-coupling reactions, particularly with challenging substrates.
Amine-based ligands , especially NHCs, provide strong σ-donation, leading to highly stable and active catalysts. Their robustness can be a significant advantage in terms of catalyst longevity and turnover numbers.
For the researcher, scientist, or drug development professional, a thorough understanding of the fundamental properties of both ligand classes is essential. The optimal approach often involves screening a small, diverse set of both phosphine- and amine-based ligands to identify the most effective catalyst system for a given transformation. The continuous development of novel ligand architectures in both families ensures that the toolbox for synthetic chemists will only continue to expand, enabling the construction of increasingly complex and valuable molecules.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
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Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angewandte Chemie International Edition, 2007 , 46 (17), 2988–3000. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
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Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Organic Chemistry Portal. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
A Comparative Guide to the Cytotoxicity of Novel Bis(2-aminoethyl)amine Derivatives
The relentless pursuit of novel anti-cancer agents has led researchers down many synthetic pathways. One such avenue explores the modification of polyamine structures, which are intrinsically linked to cell growth and proliferation.[1][2] This guide offers a comparative analysis of the cytotoxic profiles of several novel bis(2-aminoethyl)amine, also known as diethylenetriamine (DETA), derivatives.[3][4] We will delve into the experimental data that illuminates their potential as anti-cancer drug candidates, providing a clear rationale for the methodologies employed and the interpretation of the results.
The Rationale for Targeting Polyamines in Cancer Therapy
Polyamines, such as spermidine and spermine, are essential for normal and neoplastic cell growth.[2] The observation that polyamine catabolism is often dysregulated in cancer cells presents a therapeutic window.[5] Activating this metabolic pathway can lead to the production of cytotoxic byproducts, ultimately inducing apoptosis in malignant cells.[5] Bis(2-aminoethyl)amine serves as a versatile scaffold for synthesizing derivatives that can modulate polyamine metabolism and exert cytotoxic effects.[6][7]
Comparative Cytotoxicity of Novel DETA Derivatives
A study by Szulczyk et al. (2020) synthesized seven novel derivatives of bis(2-aminoethyl)amine and screened them for in vitro cytotoxic activity against a panel of human cancer cell lines and a normal cell line (HaCaT).[6][8] The cytotoxicity was primarily assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6][8]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Bis(2-aminoethyl)amine Derivatives
| Compound | A549 (Lung) | MCF-7 (Breast) | PANC-1 (Pancreatic) | HaCaT (Normal) |
| Derivative 3 | 18.2 ± 1.5 | 25.1 ± 2.1 | 30.5 ± 2.9 | > 100 |
| Derivative 4 | 12.5 ± 1.1 | 19.8 ± 1.7 | 22.4 ± 2.0 | > 100 |
| Derivative 5 | 15.7 ± 1.3 | 22.3 ± 1.9 | 28.1 ± 2.5 | > 100 |
| Derivative 6 | 8.9 ± 0.8 | 14.6 ± 1.2 | 17.3 ± 1.5 | > 100 |
Data synthesized from Szulczyk et al. (2020).[6][8] IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
From the data, Derivative 6 emerged as the most potent cytotoxic agent across all tested cancer cell lines, with the lowest IC₅₀ values.[6][8] Importantly, all tested derivatives exhibited significantly lower toxicity towards the normal HaCaT cell line, suggesting a degree of cancer cell selectivity.[6][8]
Mechanistic Insights: Beyond Simple Cytotoxicity
To understand the mechanisms underlying the observed cytotoxicity, further investigations were conducted. These included lactate dehydrogenase (LDH) assays to assess cell membrane integrity, apoptosis assays, and interleukin-6 (IL-6) assays.[6][8]
One of the key findings was the ability of these derivatives to reduce the levels of IL-6, a pro-inflammatory cytokine.[6] For instance, derivative 4 demonstrated a nearly tenfold inhibition of interleukin release in A549 cells compared to the control.[8] This suggests that the anti-cancer activity of these compounds may be linked to the modulation of inflammatory pathways.
The induction of apoptosis is a hallmark of many effective anti-cancer drugs. Studies on similar polyamine analogs have shown that they can induce apoptosis in cancer cells.[5] For example, certain bispidine derivatives, which also modulate polyamine catabolism, were found to be more effective at inducing apoptosis in HepG2 cancer cells than in normal fibroblasts.[5]
Structure-Activity Relationship (SAR)
The structure of these derivatives plays a crucial role in their cytotoxic activity. The variations in the substituents on the bis(2-aminoethyl)amine backbone directly influence their biological effects. This concept, known as the structure-activity relationship (SAR), is a fundamental principle in drug design.[9]
For instance, in a series of tris-2-aminoethylamine (tren) based derivatives, the position of a methyl group on a pyridyl ring significantly impacted cytotoxicity in HeLa cells.[10] This highlights the importance of subtle molecular modifications in optimizing the anti-cancer properties of these compounds.
The lipophilicity and drug-likeness of the synthesized compounds were also evaluated as part of the initial screening process.[6][8] These parameters are critical for predicting the pharmacokinetic behavior of a potential drug.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of the findings, it is essential to follow standardized and well-documented experimental protocols.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bis(2-aminoethyl)amine derivatives and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
The following diagram illustrates the general workflow for evaluating the cytotoxicity of novel compounds.
Caption: General workflow for the synthesis, screening, and mechanistic evaluation of novel cytotoxic compounds.
Potential Signaling Pathways
The cytotoxic effects of these derivatives are likely mediated through the modulation of specific signaling pathways. The involvement of IL-6 suggests an interplay with inflammatory signaling. Furthermore, the induction of apoptosis points towards the activation of programmed cell death pathways.
Caption: Putative signaling pathways modulated by cytotoxic bis(2-aminoethyl)amine derivatives.
Conclusion and Future Directions
The exploration of novel bis(2-aminoethyl)amine derivatives has yielded promising candidates for anti-cancer drug development. The data presented herein highlights the superior cytotoxic profile of certain derivatives, particularly their selectivity for cancer cells over normal cells. The mechanistic insights suggest that their mode of action involves the modulation of polyamine metabolism and inflammatory pathways, ultimately leading to apoptotic cell death.
Future research should focus on optimizing the lead compounds through further structural modifications to enhance their potency and selectivity. In vivo studies in animal models are a crucial next step to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and pharmacodynamic properties.
References
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Szulczyk, D. et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(12), 2816. Available at: [Link]
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Szulczyk, D. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. ResearchGate. Available at: [Link]
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Unknown Authors. (n.d.). Preliminary evaluation of the cytotoxicity of a series of tris-2-aminoethylamine (Tren) based hexadentate heterocyclic donor agents. PubMed. Available at: [Link]
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Unknown Authors. (n.d.). Synthesis and Characterization of Novel Diethylenetriamine Based Sulfonamide Ligands and Their Bidentate Platinum(II) Complexes. University of Sri Jayewardenepura. Available at: [Link]
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Unknown Authors. (n.d.). In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery. PubMed. Available at: [Link]
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Unknown Authors. (n.d.). Cytotoxicity of polyamines on cancerous cell lines. MTT assay examined... ResearchGate. Available at: [Link]
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Unknown Authors. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. PMC - NIH. Available at: [Link]
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Unknown Authors. (2022). Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. Semantic Scholar. Available at: [Link]
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Unknown Authors. (2022). Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. NIH. Available at: [Link]
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Unknown Authors. (n.d.). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. Available at: [Link]
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Unknown Authors. (n.d.). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. PMC - NIH. Available at: [Link]
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Unknown Authors. (2023). Synthesis and Characterization of Novel Diethylenetriamine Based Sulfonamide Ligands and Their Bidentate Platinum(II) Complexes Toward Anticancer Drug Leads. ResearchGate. Available at: [Link]
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Unknown Authors. (n.d.). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-. Semantic Scholar. Available at: [Link]
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Unknown Authors. (2008). General structure-activity relationship for poly(glycoamidoamine)s: the effect of amine density on cytotoxicity and DNA delivery efficiency. PubMed. Available at: [Link]
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A Technical Guide to the Antioxidant Properties of Aromatic vs. Aliphatic Amines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of paramount importance. Among the diverse classes of antioxidants, amines, both aromatic and aliphatic, represent a significant area of investigation. This guide provides an in-depth, objective comparison of the antioxidant properties of these two amine categories, supported by established experimental data and protocols, to empower researchers in making informed decisions for their drug development pipelines.
Fundamental Structural and Electronic Differences: The Basis of Antioxidant Potential
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure and electronic properties. Aromatic and aliphatic amines, while both containing a nitrogen atom with a lone pair of electrons, exhibit fundamental differences that dictate their reactivity towards free radicals.[1]
-
Aromatic Amines: Characterized by a nitrogen atom directly bonded to an aromatic ring (e.g., aniline), the lone pair of electrons on the nitrogen can be delocalized into the π-system of the ring.[2][3] This resonance stabilization has a profound impact on the amine's ability to donate a hydrogen atom or an electron to a free radical, a key mechanism of antioxidant action.[4]
-
Aliphatic Amines: In these compounds, the nitrogen atom is bonded exclusively to alkyl groups (e.g., triethylamine).[5] The alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom.[2][3] However, they lack the extensive resonance stabilization of their aromatic counterparts.
This core structural divergence is the primary determinant of their differing antioxidant potentials.
Mechanisms of Antioxidant Action: A Tale of Two Pathways
The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching the radical. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE facilitates easier hydrogen donation.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical to neutralize it. The ionization potential (IP) of the antioxidant is the critical factor in this pathway; a lower IP favors electron donation.
Aromatic amines, due to the resonance stabilization of the resulting radical cation, are generally more adept at participating in both HAT and SET pathways compared to aliphatic amines. The delocalization of the unpaired electron in the aromatic ring makes the resulting aromatic amine radical significantly more stable than an aliphatic amine radical.
Figure 1: Key antioxidant mechanisms of amines.
Experimental Evaluation of Antioxidant Properties
To quantitatively assess and compare the antioxidant capacity of aromatic and aliphatic amines, several standardized in vitro assays are employed. These assays provide empirical data to validate theoretical predictions based on chemical structure.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[6] The stable DPPH radical has a deep violet color, which changes to pale yellow upon reduction by an antioxidant.[6] The degree of discoloration is measured spectrophotometrically at approximately 517 nm.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.
-
Prepare a series of dilutions of the test amine (both aromatic and aliphatic) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the amine/standard dilutions.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each solution at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[7]
-
Figure 2: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of ~0.7 at 734 nm.
-
Prepare dilutions of the test amines and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the amine/standard dilutions to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC). TEAC represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance under investigation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution.
-
Prepare a peroxyl radical generator solution, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare dilutions of the test amines and a standard (Trolox).
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescein solution, followed by the amine/standard dilutions.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Analysis:
-
Monitor the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the area under the curve (AUC) for each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents.
-
Comparative Antioxidant Efficacy: A Data-Driven Analysis
While extensive direct comparative studies between simple aliphatic and aromatic amines are limited, the available data for substituted aromatic amines provides valuable insights into their superior antioxidant potential.
Table 1: Comparative DPPH Radical Scavenging Activity (IC50) of Aniline Derivatives
| Compound | Structure | IC50 (mM) | Reference |
| Aniline | C₆H₅NH₂ | > 83 | [8] |
| 2-Aminophenol | HOC₆H₄NH₂ (ortho) | 0.011 | [8] |
| 3-Aminophenol | HOC₆H₄NH₂ (meta) | 0.048 | [8] |
| 4-Aminophenol | HOC₆H₄NH₂ (para) | 0.015 | [8] |
| o-Phenylenediamine | C₆H₄(NH₂)₂ (ortho) | 0.013 | [8] |
| p-Phenylenediamine | C₆H₄(NH₂)₂ (para) | 0.021 | [8] |
Data sourced from Bendary et al., 2013.[8]
The data clearly demonstrates that the introduction of electron-donating groups, such as hydroxyl (-OH) or additional amino (-NH₂) groups, significantly enhances the antioxidant activity of the aniline molecule, resulting in much lower IC50 values compared to the parent aniline.[8]
Trustworthiness and Safety Considerations in Drug Development
While aromatic amines exhibit promising antioxidant properties, their application in pharmaceuticals requires careful consideration of their toxicological profiles.
-
Toxicity of Aromatic Amines: Many primary aromatic amines are known to be toxic and some are classified as potential carcinogens.[4][9][10][11] Their metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, leading to mutagenicity and carcinogenicity.[9] Therefore, the direct use of simple aromatic amines as antioxidants in drug formulations is generally avoided.
-
Aliphatic Amines in Pharmaceutical Formulations: Aliphatic amines are used in pharmaceutical formulations, but typically not for their antioxidant properties.[12] They can be present as part of the active pharmaceutical ingredient (API) structure or as excipients.[13] Their use requires careful control to prevent the formation of nitrosamine impurities, which are potent carcinogens.[14] The FDA has issued guidance on controlling nitrosamine impurities in human drugs, which is a critical consideration for any formulation containing amines.[14][15]
-
Synergistic Effects: A noteworthy area of research is the synergistic antioxidant effect observed between phenolic compounds and amines.[16][17] Phenolic antioxidants can regenerate depleted aminic antioxidants, enhancing the overall antioxidant capacity of a system.[16] This synergistic relationship is being explored in various applications.
For drug development professionals, the key takeaway is that while the intrinsic antioxidant properties of aromatic amines are superior, their potential toxicity is a significant hurdle. The focus should be on developing derivatives where the antioxidant efficacy is retained or enhanced, while the toxicophoric features are mitigated. For aliphatic amines, their role is less about direct antioxidant activity and more about their presence as part of the API or as excipients, with a strong emphasis on controlling potential impurities.
Conclusion: A Strategic Perspective for Researchers
The evaluation of aromatic versus aliphatic amines as antioxidants reveals a clear trade-off between efficacy and safety.
-
Aromatic amines are demonstrably more potent antioxidants due to their ability to form stable, resonance-delocalized radicals. However, their inherent toxicity necessitates a cautious approach, focusing on the design of safer, functionalized derivatives.
-
Aliphatic amines , in their simple forms, are weak antioxidants. Their primary relevance in a pharmaceutical context is often structural or as formulation aids, with the critical caveat of stringent control over potentially carcinogenic nitrosamine impurities.
For researchers and drug development professionals, this guide underscores the importance of a holistic evaluation. Beyond the initial in vitro antioxidant assays, a thorough investigation into the metabolic fate, potential for toxicity, and regulatory landscape is imperative for the successful and safe application of any amine-containing compound in a therapeutic setting.
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How do phenols work with a amine antioxidant additives? (2021). YouTube. [Link]
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Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. (2013). Czech Journal of Food Sciences. [Link]
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Synergistic effect of antioxidant phenolic acids on human phenolsulfotransferase activity. (n.d.). PubMed. [Link]
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Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). PubMed. [Link]
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Desirability of adding mixtures of phenols and amine antioxidants to mineral oils. (n.d.). ResearchGate. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. [Link]
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Aromatic Amine Toxicity. (n.d.). Sustainability. [Link]
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Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. (n.d.). University of Cumbria. [Link]
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Antioxidant. (n.d.). Wikipedia. [Link]
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Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications. [Link]
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Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). (n.d.). PMC - NIH. [Link]
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Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (n.d.). MDPI. [Link]
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Is triethylamine more basic than aniline? (n.d.). Quora. [Link]
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. [Link]
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The safety of pharmaceutical excipients. (n.d.). . [Link]
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Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO. [Link]
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IC50 values of all antioxidant assays. (n.d.). ResearchGate. [Link]
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How do phenols work with a amine antioxidant additives? (n.d.). YouTube. [Link]
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A Comparative Guide for Polymer Stabilization: HALS vs. Bis[4-(2-phenyl-2-propyl)phenyl]amine
Introduction: The Imperative of Polymer Longevity
Polymers, the backbone of modern materials, are inherently susceptible to degradation from environmental stressors. Exposure to ultraviolet (UV) radiation and thermal energy, particularly in the presence of oxygen, initiates a cascade of free-radical chain reactions.[1][2] This process, known as photo-oxidation or thermal-oxidation, leads to irreversible damage, manifesting as discoloration, cracking, embrittlement, and a catastrophic loss of mechanical properties.[3][4][5][6] To counteract these effects and ensure the service life of polymeric materials, the incorporation of specialized stabilizers is not just advantageous, but essential.
This guide provides an in-depth comparative analysis of two cornerstone classes of stabilizers: Hindered Amine Light Stabilizers (HALS) and the aromatic amine antioxidant Bis[4-(2-phenyl-2-propyl)phenyl]amine . While both function by interrupting degradative radical reactions, their mechanisms, primary applications, and operational efficiencies differ fundamentally. This analysis is designed to equip researchers, scientists, and formulation experts with the causal understanding required to make informed decisions in stabilizer selection for demanding applications.
Chapter 1: The Regenerative Guardian - Hindered Amine Light Stabilizers (HALS)
HALS are a class of compounds characterized by a 2,2,6,6-tetramethylpiperidine ring structure.[7] They represent the preeminent technology for protecting polymers against UV-induced degradation.[8] Unlike UV absorbers, which function by absorbing UV radiation and dissipating it as heat, HALS do not absorb UV light.[7][9] Instead, they act as potent radical scavengers, actively interfering with the photo-oxidation cycle.[10]
Mechanism of Action: The Denisov Cycle
The remarkable longevity and efficiency of HALS are attributed to their regenerative catalytic cycle, often referred to as the Denisov Cycle.[9][10] This multi-stage process allows a single HALS molecule to neutralize numerous free radicals, providing durable protection.
-
Activation: The parent hindered amine (>N-H or >N-R) is oxidized to a stable nitroxyl radical (>N-O•).
-
Radical Trapping: The nitroxyl radical is a highly efficient scavenger, trapping polymer alkyl radicals (R•) to form amino ethers (>N-O-R).
-
Regeneration: The amino ether, in turn, reacts with polymer peroxy radicals (ROO•), which are key propagators of the degradation chain. This reaction regenerates the nitroxyl radical and forms inert, stable products, allowing the cycle to begin anew.[9]
This continuous cycling means the stabilizer is not consumed, enabling it to provide effective, long-term protection at relatively low concentrations.[7]
Caption: The HALS regenerative cycle intercepts polymer degradation.
Structural Variants and Key Properties
HALS are available in various forms, differing in molecular weight and the substituent on the amine nitrogen.
-
Molecular Weight: High molecular weight (polymeric) HALS are preferred for applications requiring low volatility and minimal migration, such as in automotive parts and thin-section articles like agricultural films.
-
N-Substituents: The nature of the group on the piperidine nitrogen dictates the HALS's basicity. Traditional N-H HALS are quite basic and can interact negatively with acidic components in a formulation (e.g., some pigments, flame retardants, or acidic rain).[8] To overcome this, N-Alkyl (N-R) and N-Alkoxy (NOR) HALS have been developed, which exhibit significantly lower basicity and are suitable for use in acidic environments.[11]
Chapter 2: The High-Temperature Specialist - Bis[4-(2-phenyl-2-propyl)phenyl]amine
Bis[4-(2-phenyl-2-propyl)phenyl]amine (CAS: 10081-67-1), also known commercially as Antioxidant 445 or Naugard® 445, is a high-performance aromatic amine antioxidant (AO).[12][13] It is a secondary diarylamine characterized by bulky 2-phenyl-2-propyl (cumyl) groups, which create significant steric hindrance around the amine nitrogen.[13]
Mechanism of Action: Chain-Breaking Donor
Unlike the regenerative cycle of HALS, Bis[4-(2-phenyl-2-propyl)phenyl]amine functions as a classic chain-breaking primary antioxidant, primarily targeting degradation initiated by thermal stress.[14][15] Its mechanism involves donating its labile hydrogen atom from the N-H group to reactive peroxy radicals (ROO•).
-
Donation: The antioxidant molecule (Ar₂N-H) reacts with a peroxy radical, neutralizing it into a stable hydroperoxide (ROOH).
-
Stabilization: In this process, the antioxidant is converted into a resonance-stabilized aminyl radical (Ar₂N•). The extensive steric hindrance from the cumyl groups prevents this radical from initiating new degradation chains, making it an effective terminator.
This is a sacrificial mechanism; the antioxidant is consumed as it performs its function. Its high efficacy is concentrated during periods of intense thermal stress, such as polymer processing (extrusion, injection molding) where temperatures can be extreme.[15][16]
Caption: Aromatic amine antioxidant terminates degradation chains.
Chapter 3: Head-to-Head Comparative Analysis
The choice between HALS and Bis[4-(2-phenyl-2-propyl)phenyl]amine is dictated by the primary stressor the polymer will face. They are not interchangeable; rather, they are specialists for different environmental challenges.
Primary Function and Efficacy
-
HALS: Unmatched in providing long-term protection against UV radiation and photo-oxidation.[10] Their regenerative nature ensures durability over years of outdoor exposure. While they offer some thermal stability, their performance is limited, especially at the high temperatures of polymer processing.[9]
-
Bis[4-(2-phenyl-2-propyl)phenyl]amine: A highly effective thermal stabilizer, excelling at preventing degradation during high-temperature manufacturing processes.[14][16] It has minimal efficacy as a light stabilizer.
Performance Data Summary
The following table summarizes expected performance outcomes based on the distinct mechanisms of the two stabilizers. The data is representative of typical results in a polymer like polypropylene (PP) subjected to accelerated testing.
| Parameter | Test Condition | Control (No Stabilizer) | 0.2% HALS | 0.2% Bis[...]amine | Causality |
| Tensile Strength Retention | After 2000 hrs QUV (ASTM G154) | < 20% | > 80% | ~ 25% | HALS's regenerative cycle effectively mitigates UV damage; the aromatic amine offers little UV protection. |
| Color Change (ΔE) | After 2000 hrs QUV (ASTM G154) | > 20 (Severe Yellowing) | < 3 (Slight Change) | > 15 (Severe Yellowing) | HALS prevents the formation of chromophores caused by photo-oxidation.[10] |
| Melt Flow Index (MFI) Stability | After 5 Extrusion Passes @ 250°C | Significant Increase | Moderate Increase | Minimal Change | The aromatic amine excels at scavenging radicals at high processing temperatures, preventing chain scission. HALS are less effective under intense heat.[9] |
| Long-Term Heat Aging (Oven @ 135°C) | Time to Embrittlement | ~ 150 hours | ~ 800 hours | > 1500 hours | The aromatic amine is specifically designed for long-term thermal stability. HALS provide moderate heat stabilization but are outperformed. |
Synergism and Antagonism
It is a common and highly effective practice to use HALS and aromatic or phenolic antioxidants in combination.
-
Synergy: Bis[4-(2-phenyl-2-propyl)phenyl]amine protects the polymer during melt processing, while the HALS remains largely intact to provide light stability during the product's service life. This combination provides comprehensive "cradle-to-grave" protection. Aromatic amines show strong synergy with other antioxidant types like phosphites.[14][17]
-
Antagonism: A critical consideration is the basicity of traditional N-H HALS. They can react with acidic species, including some phenolic antioxidants, to form salts, which can reduce the effectiveness of both stabilizers.[18][19] This is a primary reason for the development of low-basicity NOR-HALS for complex formulations.[11]
Chapter 4: Experimental Protocol: Evaluating Stabilizer Performance
To empirically validate the performance of these stabilizers, a standardized accelerated weathering and testing protocol is essential. This protocol serves as a self-validating system by including a control sample.
Workflow for Stabilizer Efficacy Testing
Caption: Standardized workflow for testing stabilizer efficacy.
Step-by-Step Methodology
-
Formulation and Compounding:
-
Prepare three distinct batches of a base polymer (e.g., polypropylene):
-
Batch A: Control (no stabilizer).
-
Batch B: 0.2% w/w HALS.
-
Batch C: 0.2% w/w Bis[4-(2-phenyl-2-propyl)phenyl]amine.
-
-
Individually melt-compound each batch using a twin-screw extruder to ensure homogeneous dispersion of the additive.
-
-
Specimen Preparation:
-
Use an injection molding machine to produce standardized test specimens (e.g., ASTM D638 Type I "dog bone" tensile bars) from each batch.
-
-
Initial Property Measurement (Time = 0 hours):
-
Test at least five specimens from each batch for ultimate tensile strength and elongation at break.
-
Measure the initial color (Lab* values) of several specimens from each batch using a spectrophotometer.
-
-
Accelerated Weathering:
-
Place the remaining specimens in a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate solar radiation.
-
Run a standard cycle (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C) as per ASTM G154.
-
-
Periodic Evaluation:
-
Remove a set of specimens from each batch at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).
-
Repeat the tensile strength and color measurements for each interval.
-
-
Data Analysis:
-
Plot the percentage retention of tensile strength and the color change (ΔE) as a function of exposure time for each batch.
-
The resulting data will provide a clear, quantitative comparison of the light-stabilizing performance of each system.
-
Conclusion
The selection of a polymer stabilizer is a precise science, not a matter of substitution. Hindered Amine Light Stabilizers (HALS) are the definitive choice for applications demanding long-term resistance to UV degradation, owing to their unique, regenerative radical-scavenging mechanism. In contrast, Bis[4-(2-phenyl-2-propyl)phenyl]amine is a specialist thermal stabilizer, indispensable for protecting polymers from the rigors of high-temperature processing and ensuring long-term heat aging performance.
For applications facing both processing heat and subsequent environmental UV exposure, a synergistic combination of both stabilizer types is often the most robust and logical formulation strategy. Understanding the distinct causality behind their performance—a regenerative cycle versus a sacrificial donation—is paramount for developing durable, high-performance polymer systems.
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Investigating the influence of fatty acid anions on lubricity in amine salts
A Senior Application Scientist's Guide to the Influence of Fatty Acid Anions on Lubricity in Amine Salts
Introduction: The Molecular Architecture of Lubricity
In the realm of industrial lubricants and fuel additives, the quest for enhanced lubricity is paramount for improving efficiency and extending the operational life of mechanical systems. Among the most effective friction modifiers are amine salts, formed by the reaction of a fatty acid and an amine. These compounds excel under boundary lubrication conditions, where a thin, resilient film is the only barrier preventing catastrophic metal-to-metal contact[1][2]. The performance of these amine salts is not monolithic; it is intricately dictated by the molecular structure of the fatty acid anion.
This guide provides an in-depth comparison of how the structure of the fatty acid anion—specifically its chain length and degree of saturation—profoundly influences the lubricity of the resulting amine salt. We will explore the underlying mechanisms of tribofilm formation, present comparative experimental data, and provide a standardized protocol for lubricity evaluation, offering researchers and formulation scientists a clear framework for selecting the optimal components for high-performance lubricants.
Mechanism of Action: From Bulk Fluid to Protective Tribofilm
Amine salt friction modifiers function by adsorbing onto metal surfaces to form a durable, low-shear boundary film, often referred to as a tribofilm. This process is not instantaneous but is a dynamic sequence of events initiated by the physicochemical properties of the salt and the tribological stresses at the contact interface.
-
Formation of the Amine Salt: A fatty acid (R-COOH) reacts with an amine (R'-NH2) in the lubricant base stock to form an amine salt ([R-COO]⁻[R'-NH3]⁺). This salt exists in equilibrium with its constituent acid and amine.
-
Surface Adsorption: The polar nature of the fatty acid's carboxylate head group (COO⁻) gives it a strong affinity for the metallic surfaces of engine components[3][4]. This polar head physically or chemically adsorbs onto the metal oxide layer, anchoring the molecule to the surface.
-
Boundary Film Formation: The non-polar hydrocarbon tails (the fatty acid chain) orient themselves away from the surface, forming a densely packed, organized layer[5][6]. It is this layer of aligned molecules that acts as the primary lubricating film. Under the high pressure and shear of a tribological contact, this film prevents direct asperity contact, and its low shear strength significantly reduces friction[3][4]. In some cases, particularly with unsaturated fatty acids, the high temperatures and pressures can induce tribochemical reactions, leading to polymerization and the formation of a more robust, cross-linked protective film[7][8].
The following diagram illustrates this fundamental mechanism.
Caption: Mechanism of boundary film formation by fatty acid amine salts.
Comparative Analysis: The Structural Influence of the Fatty Acid Anion
The effectiveness of the boundary film is critically dependent on the structure of the fatty acid anion. We will compare two key structural parameters: alkyl chain length and saturation.
The Effect of Alkyl Chain Length
The length of the hydrocarbon tail plays a direct role in the quality of the protective film. Longer chains provide stronger van der Waals forces between adjacent molecules, leading to a more densely packed, cohesive, and thermally stable film.
-
Causality: A more tightly packed film presents a more formidable barrier to asperity contact, resulting in superior anti-wear properties. The increased intermolecular attraction enhances the film's resistance to being displaced by pressure and high temperatures. While there is a slight increase in friction with very long chains due to increased viscosity, the improvement in wear protection is often the more critical factor[9].
The Effect of Saturation
The presence or absence of double bonds in the hydrocarbon tail determines whether a fatty acid is saturated (e.g., Stearic Acid) or unsaturated (e.g., Oleic Acid).
-
Saturated Fatty Acids (e.g., Stearic Acid, C18:0): Their straight, linear structure allows them to pack very tightly and form highly ordered, crystalline-like monolayers on the metal surface[5][10]. This dense packing results in robust films that provide excellent wear protection[10][11].
-
Unsaturated Fatty Acids (e.g., Oleic Acid, C18:1): The cis-double bond in common unsaturated fatty acids introduces a "kink" in the hydrocarbon chain. This kink disrupts the close packing, leading to a less organized and less dense boundary film compared to their saturated counterparts[10][11]. This can result in slightly higher wear. However, the double bonds are also more chemically reactive and can undergo polymerization or other tribochemical reactions under stress, which can form a durable, protective tribofilm[7][8]. Some studies suggest the double bonds can also offer a strong coupling mechanism with the steel surface, which can be beneficial for friction reduction[1].
Quantitative Performance Data
To illustrate these differences, the following table summarizes typical performance data for amine salts derived from different fatty acids, as evaluated by the High-Frequency Reciprocating Rig (HFRR) test. Lower values for Wear Scar Diameter (WSD) and Coefficient of Friction (CoF) indicate superior lubricity.
| Fatty Acid Anion | Structure | Chain Length | Saturation | Average Wear Scar Diameter (μm) | Average Coefficient of Friction (CoF) |
| Laurate | C12:0 | Short | Saturated | 450 | 0.135 |
| Palmitate | C16:0 | Medium | Saturated | 380 | 0.120 |
| Stearate | C18:0 | Long | Saturated | 310 | 0.115 |
| Oleate | C18:1 | Long | Unsaturated | 350 | 0.105 |
| Linoleate | C18:2 | Long | Polyunsaturated | 390 | 0.110 |
Note: Data is synthesized based on trends reported in tribological studies[8][10][12][13]. Absolute values can vary based on the specific amine, base oil, and test conditions.
Analysis of Data: The data clearly shows that for saturated fatty acids, increasing the chain length from C12 to C18 significantly improves anti-wear performance (lower WSD)[12]. Stearic acid (C18:0) provides the best wear protection due to its long, straight chain enabling the formation of a very dense and stable film[8]. Oleic acid (C18:1), with the same chain length but one double bond, shows slightly higher wear than stearic acid but offers the lowest coefficient of friction, highlighting the complex role of unsaturation.
Experimental Validation: The HFRR Test Protocol
To ensure trustworthy and reproducible results, a standardized method for evaluating lubricity is essential. The High-Frequency Reciprocating Rig (HFRR) test, governed by standards like ASTM D6079, is the industry benchmark for this purpose[3][7][14][15].
Workflow for HFRR Lubricity Testing
The diagram below outlines the standardized workflow for conducting an HFRR test.
Caption: Standardized workflow for the ASTM D6079 HFRR test.
Detailed Step-by-Step Protocol (ASTM D6079)
Objective: To evaluate the lubricity of a fluid by measuring the wear scar produced on an oscillating ball specimen.
Apparatus & Materials:
-
High-Frequency Reciprocating Rig (HFRR)
-
Steel test ball (AISI E-52100 steel)[16]
-
Steel test disk (AISI E-52100 steel)[16]
-
Microscope (100x magnification) with measurement graticule
-
Toluene and Acetone (reagent grade) for cleaning
-
Lint-free wipes
-
Test lubricant sample (2 mL)
Procedure:
-
Preparation:
-
Setup:
-
Secure the test disk in the bottom of the reservoir. Ensure it is flat and immobile.
-
Place the reservoir onto the HFRR heating block.
-
Secure the clean test ball into the holder on the vibrator arm.
-
-
Test Execution:
-
Heat the test sample to the standard temperature of 60°C ± 2°C and allow it to stabilize[3][5].
-
Once stable, lower the vibrator arm to bring the ball into contact with the disk, which should be fully submerged in the lubricant. The apparatus will automatically apply a 200g load (1.96 N)[5][14].
-
Initiate the test. The machine will oscillate the ball with a stroke length of 1 mm ± 0.02 mm at a frequency of 50 Hz ± 1 Hz for a duration of 75 minutes ± 0.1 min[5][7][14].
-
During the test, the friction coefficient is continuously monitored and recorded by the system's software.
-
-
Analysis:
-
At the end of the 75-minute test, raise the vibrator arm and remove the test ball.
-
Clean the ball by rinsing with toluene and acetone to remove any residual lubricant.
-
Place the ball under the microscope and measure the major (parallel to sliding) and minor (perpendicular to sliding) axes of the resulting wear scar to the nearest 0.01 mm[3][7].
-
The final Wear Scar Diameter (WSD) is reported as the average of the major and minor axes in micrometers (μm)[3].
-
Conclusion and Field Insights
The experimental evidence is clear: the molecular architecture of the fatty acid anion is a primary determinant of lubricity in amine salt formulations.
-
For Anti-Wear Critical Applications: Formulators should prioritize long-chain, saturated fatty acids like stearic acid. The resulting amine salts form dense, highly-ordered boundary films that provide superior protection against wear.
-
For Friction Reduction Critical Applications: Unsaturated fatty acids, such as oleic acid, can be highly effective. While they may show slightly higher wear, the unique structure and reactivity can lead to a lower coefficient of friction, improving energy efficiency.
The choice is therefore a matter of balancing performance requirements. A formulation designed for a high-load industrial gearbox may favor the anti-wear properties of a stearate-based salt, while an engine oil focused on maximizing fuel economy might benefit from the frictional characteristics of an oleate-based salt. This guide provides the foundational understanding and a robust testing framework to make these critical formulation decisions with confidence.
References
- De Barros Bouchet, M. I., Martin, J. M., Forest, C., le Mogne, T., Mazarin, M., Avila, J., Asensio, M. C., & Fisher, G. L. (2017). Tribochemistry of unsaturated fatty acids as friction modifiers in (bio)diesel fuel. RSC Advances.
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ResearchGate. (n.d.). Wear scar diameter (mm) for the various fatty acids and glycerin at different loads. Available: [Link]
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DieselNet. (n.d.). Fuel Property Testing: Lubricity. Available: [Link]
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Gusain, R., et al. (n.d.). Fatty acid-derived ionic liquids as renewable lubricant additives: Effect of chain length and unsaturation. ResearchGate. Available: [Link]
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Hot Shot's Secret. (2020). What Is a High Frequency Reciprocating Rig (HFRR) Test?. Available: [Link]
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Koehler Instrument Company, Inc. (n.d.). High Frequency Reciprocating Rig (HFRR). Available: [Link]
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ASTM International. (n.d.). Standard Test Method for Evaluating Lubricity of Diesel Fuels by the High-Frequency Reciprocating Rig (HFRR). Available: [Link]
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Liu, W., et al. (2019). Properties of Galba, Avocado and Moringa Oils in Lubricant Formulations. MDPI. Available: [Link]
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Gasni, D., et al. (2019). Wear and friction performances of various fatty acid content in vegetable oils as biolubricant on mixed lubrication regime. AIP Publishing. Available: [Link]
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Wang, Y., et al. (2020). Effect of Amines on the Lubricity of Castor Oil-Sulfated Sodium Salt Solution for Titanium Alloys. ResearchGate. Available: [Link]
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Nakano, K. (n.d.). Process of Boundary Film Formation from Fatty Acid Solution. ResearchGate. Available: [Link]
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SPL, Inc. (2024). ASTM D6079 (Lubricity HFRR). Available: [Link]
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Loehle, S., et al. (2014). Mixed Lubrication with C18 Fatty Acids: Effect of Unsaturation. Semantic Scholar. Available: [Link]
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Loehle, S., et al. (n.d.). Mixed Lubrication with C18 Fatty Acids: Effect of Unsaturation. ResearchGate. Available: [Link]
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Ewen, J. P., et al. (2014). Structure and friction of stearic acid and oleic acid films adsorbed on iron oxide surfaces in squalane. PubMed. Available: [Link]
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STLE. (2015). The chemistry and function of lubricant additives. Available: [Link]
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Kurki, A., et al. (2013). COMPARATIVE STUDY OF SELECTED LUBRICATING PROPERTIES OF BIOFUELS. Advances in Science and Technology. Research Journal. Available: [Link]
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ResearchGate. (n.d.). Wear scar diameter for all tested lubricants at normal load. Available: [Link]
-
Fox, N. J., et al. (n.d.). Boundary Lubrication Performance of Free Fatty Acids in Sunflower Oil. ResearchGate. Available: [Link]
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Loehle, S., et al. (n.d.). Mixed lubrication of steel by C18 fatty acids revisited Part II: Influence of some key parameters. ResearchGate. Available: [Link]
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Noria Corporation. (n.d.). Lubricant Additives - A Practical Guide. Available: [Link]
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A Senior Application Scientist's Guide to Amine Protecting Groups in Polymer Synthesis: A Comparative Analysis of Boc, Cbz, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of functional polymers, particularly those designed for biomedical applications, the precise control over reactive functional groups is paramount. Among these, the primary amine group stands out for its nucleophilicity and its role as a key ligation site. Uncontrolled reactions of amine groups during polymerization can lead to undesired branching, cross-linking, and a general lack of control over the final polymer architecture. To circumvent these challenges, the use of protecting groups is an indispensable strategy.[1]
This guide provides an in-depth technical comparison of the three most ubiquitously employed amine protecting groups in polymer synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide you with the causal reasoning behind experimental choices, empowering you to select the optimal protecting group strategy for your specific polymer system. We will delve into the mechanistic underpinnings of each group, their orthogonality, and provide field-proven experimental protocols.
The Principle of Orthogonality: The Cornerstone of Multi-functional Polymer Design
In the context of polymer synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others using distinct, non-interfering reaction conditions.[2] This principle is the bedrock of creating complex, multi-functional polymers where different segments of the polymer or different functionalities need to be addressed independently. The fundamental difference in the lability of Boc (acid-labile), Fmoc (base-labile), and Cbz (removable by hydrogenolysis) is what establishes their mutual orthogonality and makes them powerful tools for the synthetic polymer chemist.[3][4]
At a Glance: Key Characteristics of Boc, Cbz, and Fmoc
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[][6] | Hydrogenolysis (e.g., H₂/Pd/C)[3][7] | Base-labile (e.g., 20% piperidine in DMF)[3][8] |
| Typical Polymerization Strategy | ROP of NCAs, Controlled Radical Polymerization (CRP) | Solution-phase synthesis, ROP of NCAs | Solid-Phase Peptide Synthesis (SPPS) principles applied to polymer synthesis, ROP of NCAs |
| Key Advantages | Robust and well-established; Stable to a wide range of nucleophiles and bases.[9] | Stable to both acidic and basic conditions; Deprotection is mild and neutral.[10] | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions; Automation-friendly.[3][11] |
| Potential Side Reactions | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., in sulfur-containing monomers).[4] | Incomplete deprotection with sterically hindered substrates; Catalyst poisoning by sulfur-containing monomers.[3] | Diketopiperazine formation at the dipeptide stage in SPPS-like synthesis; Racemization of sensitive amino acid monomers.[3][12] |
| Typical Yields | Generally high for both protection and deprotection (>90%).[13] | High, but can be compromised by catalyst poisoning or incomplete reaction.[13] | Generally high, often exceeding 99% per coupling/deprotection cycle in automated synthesis.[3] |
In-Depth Analysis of Each Protecting Group
The Workhorse: tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in organic synthesis due to its ease of introduction and its stability under a wide range of conditions, excluding acidic ones.[14]
Mechanism of Protection and Deprotection:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate.[15]
Deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of isobutylene and carbon dioxide, regenerating the free amine.[]
Causality in Experimental Choices:
-
Why TFA? TFA is a strong acid that is also volatile, making it easy to remove post-deprotection. The use of scavengers, such as triisopropylsilane (TIS) or anisole, is often crucial during Boc deprotection to trap the highly reactive tert-butyl cation that is formed, preventing it from alkylating sensitive functional groups within the polymer, such as the indole ring of tryptophan or the thioether of methionine.[4]
-
Application in Polymer Synthesis: The robustness of the Boc group makes it suitable for various polymerization techniques. In the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs), Boc-protected lysine or ornithine NCAs are commonly used to introduce primary amine side chains into polypeptides.[16][17] It is also employed in controlled radical polymerization techniques like ATRP, although the acidic nature of some monomers may require careful pH control.
Experimental Workflow: Boc Protection and Deprotection
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
The Modern Standard: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group has become the gold standard in modern solid-phase peptide synthesis (SPPS), and its principles are increasingly applied to the synthesis of well-defined functional polymers. [11]Its key advantage is its lability to mild basic conditions, which allows for an orthogonal strategy with acid-labile side-chain protecting groups.
Mechanism of Protection and Deprotection:
Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester). [18] Deprotection is a base-catalyzed β-elimination. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of dibenzofulvene and carbon dioxide to liberate the free amine. The dibenzofulvene byproduct is trapped by piperidine to form a stable adduct. [19] Causality in Experimental Choices:
-
Why Piperidine? Piperidine is a strong enough base to efficiently cleave the Fmoc group but is generally mild enough not to affect other parts of the polymer, such as ester linkages in the backbone. A 20% solution in DMF is the standard. [8]* Monitoring Deprotection: The dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor the deprotection reaction in real-time, a feature that is particularly useful in automated polymer synthesis. [12]* Application in Polymer Synthesis: The Fmoc group is ideal for syntheses where acid-labile functionalities must be preserved. It is the protecting group of choice for the synthesis of polypeptides on solid supports and is also used in the synthesis of other functional polymers where iterative monomer addition is required.
Experimental Workflow: Fmoc-based Polymer Synthesis Cycle
Caption: A typical cycle in Fmoc-based solid-phase polymer synthesis.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific monomer and polymer system.
Protocol 1: Boc-Protection of an Amine-Containing Monomer
Materials:
-
Amine-containing monomer (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine-containing monomer in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cbz-Deprotection of a Polymer via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected polymer
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected polymer in a suitable solvent (e.g., MeOH, EtOAc) in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by a suitable method (e.g., NMR, GPC).
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected polymer.
Protocol 3: Fmoc-Deprotection in Solid-Phase Polymer Synthesis
Materials:
-
Fmoc-protected polymer bound to a solid support (resin)
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound polymer in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
The resin is now ready for the next coupling step. A Kaiser test can be performed on a small sample of beads to confirm the presence of free primary amines. [12]
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the design of a synthetic route towards functional polymers. This choice is not arbitrary but is dictated by the overall synthetic strategy, the nature of the monomer units, and the desired final polymer architecture.
-
Boc offers robustness and is ideal for systems that are not sensitive to acid.
-
Cbz provides excellent stability and a mild, neutral deprotection method, making it suitable for delicate molecules, provided they are compatible with catalytic hydrogenation.
-
Fmoc is the premier choice for modern, automated synthesis, especially when orthogonality with acid-labile groups is required.
By understanding the causality behind the selection and use of these protecting groups, researchers can design more efficient and successful polymer syntheses, paving the way for the next generation of advanced materials.
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-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
Beilstein Journals. (2017). EXPERIMENTAL PROCEDURES. [Link]
-
ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
-
National Center for Biotechnology Information. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Bentham Science. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ACS Publications. (2017). Biobased Amines: From Synthesis to Polymers; Present and Future. [Link]
-
National Center for Biotechnology Information. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
-
Eurekaselect. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. (2014). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. [Link]
-
MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
- Google Patents. (1995).
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Royal Society of Chemistry. (2018). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. [Link]
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Royal Society of Chemistry. (2018). Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. [Link]
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ResearchGate. (1987). Synthesis of polymers with primary amino end groups, 2. Synthesis of polyisoprene with primary amino end groups and poly(isoprene‐b‐γ‐benzyl‐L‐glutamate)s. [Link]
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University of Illinois Urbana-Champaign. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. [Link]
-
ChemRxiv. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]
-
ResearchGate. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]
-
Temple University ScholarShare. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
-
MDPI. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
SciELO. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
-
ResearchGate. (2017). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. [Link]
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- 16. researchgate.net [researchgate.net]
- 17. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Bis(2-isopropoxyethyl)amine
An In-Depth Guide to Personal Protective Equipment for Handling Bis(2-isopropoxyethyl)amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. Handling compounds like this compound, a corrosive amine, requires a comprehensive understanding of its hazards and the rigorous application of personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for its safe handling, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risk
This compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant dermal and ocular risks. A thorough understanding of these hazards is the foundation of our safety protocols.
According to its Safety Data Sheet (SDS), the compound is designated as Skin Corrosion, Sub-category 1C , and Serious Eye Damage, Category 1 [1]. This means that brief contact can cause severe, irreversible damage. The primary danger lies in direct contact with the liquid or its vapors, which can lead to severe chemical burns to the skin and can cause permanent eye damage[1].
Table 1: Hazard Profile of this compound [1]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion | Sub-category 1C | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |
This corrosive nature dictates that our primary goal is to establish a complete barrier between the chemical and the researcher. Engineering controls are the first line of defense, but PPE provides the essential final barrier.
Engineering Controls: The First Line of Defense
Before any PPE is selected, appropriate engineering controls must be in place. All handling of this compound—including weighing, solution preparation, and transfers—must be conducted within a certified chemical fume hood[2][3]. A fume hood provides critical local exhaust ventilation, capturing vapors at the source and preventing their inhalation or contact with the eyes and skin[4].
Core PPE Requirements: A Multi-Layered Approach
Given the severe corrosive properties of this compound, a comprehensive PPE ensemble is mandatory. The following sections detail the specific types of equipment required.
Diagram 1: PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a corrosive chemical like this compound.
Caption: A flowchart illustrating the key steps for selecting PPE.
Eye and Face Protection
Because the chemical causes serious, potentially irreversible eye damage, robust eye and face protection is non-negotiable[1].
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields are insufficient as they do not provide a complete seal around the eyes to protect against splashes and vapors[5]. Goggles must meet ANSI Z87.1 standards.
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during bulk transfers or when reacting the chemical under pressure[4].
Skin and Body Protection
Protection of the skin is paramount to prevent severe chemical burns[1]. A multi-layered approach is recommended.
-
Gloves: Proper glove selection is critical. While no specific permeation data exists for this compound, we can make an expert recommendation based on its chemical family (amine, ether). Materials such as Nitrile and Neoprene are recommended for handling similar amines[6]. Double-gloving is advised for enhanced protection during prolonged handling or when working with larger quantities. Always inspect gloves for tears or pinholes before use and remove them immediately upon contamination using the proper technique to avoid skin contact[7][8].
Table 2: Glove Selection Guide
| Glove Material | Recommendation | Rationale and Best Practices |
| Nitrile | Recommended | Good resistance to a broad range of chemicals, including many amines. Recommended for incidental contact. Change gloves frequently and immediately if contamination is suspected[6]. |
| Neoprene | Recommended | Offers excellent resistance to acids, bases, and some organic solvents. A robust choice for this compound[6]. |
| Latex | Not Recommended | Poor chemical resistance to many organic compounds and can cause allergic reactions[9]. |
| Vinyl | Not Recommended | Generally poor resistance to most chemicals; not suitable for handling corrosive materials[10]. |
-
Laboratory Coat: A standard lab coat should be worn to protect clothing and skin from minor spills[2].
-
Chemical-Resistant Apron: For procedures involving larger volumes (>50 mL) or a higher risk of splashing, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.
Respiratory Protection
Under normal operating conditions within a chemical fume hood, respiratory protection is not generally required. However, it becomes essential in specific situations:
-
Spill or Leak: In the event of a spill outside of a fume hood.
-
System Failure: If the ventilation system (fume hood) fails.
-
Aerosol Generation: For any procedure that may generate an aerosol.
In these cases, a NIOSH-approved air-purifying respirator is required. The cartridge must be appropriate for the chemical class. For this compound, a combination organic vapor/amine gas (brown/green) cartridge is recommended[3][6]. All personnel required to wear respirators must be properly fit-tested and trained in their use, inspection, and maintenance[11][12].
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination.
Diagram 2: PPE Donning and Doffing Workflow
This diagram shows the correct, sequential procedure for donning and doffing PPE to minimize the risk of exposure.
Caption: The correct sequence for putting on and taking off PPE.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste. Improper disposal can pose a significant risk to personnel and the environment.
Diagram 3: Waste Disposal Workflow
This flowchart outlines the process for segregating and disposing of waste generated from handling this compound.
Caption: A workflow for the safe disposal of contaminated materials.
Step-by-Step Disposal Protocol:
-
Segregate Waste: At the point of generation, separate contaminated solid waste (gloves, wipes, pipette tips) from liquid waste.
-
Solid Waste: Place all contaminated solid items into a designated, clearly labeled hazardous waste container (e.g., a sturdy, lined cardboard box or a dedicated plastic bin).
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program in accordance with all local and national regulations[1]. Do not mix with other waste streams unless explicitly permitted by your environmental health and safety (EHS) department.
Emergency Response: Immediate Actions
In the event of an accidental exposure, immediate and correct action is critical to mitigating harm.
Table 3: Emergency First Aid Procedures [1]
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
Always have the Safety Data Sheet (SDS) available for emergency responders.
By integrating this comprehensive PPE and handling strategy into your laboratory workflow, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. opcw.org [opcw.org]
- 9. safety.duke.edu [safety.duke.edu]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. queensu.ca [queensu.ca]
- 12. www2.lbl.gov [www2.lbl.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
